molecular formula C8H17NO B1274545 Propyl-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 7179-87-5

Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B1274545
CAS No.: 7179-87-5
M. Wt: 143.23 g/mol
InChI Key: IKOSVGABACUJCD-UHFFFAOYSA-N
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Description

Propyl-(tetrahydro-furan-2-ylmethyl)-amine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propyl-(tetrahydro-furan-2-ylmethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl-(tetrahydro-furan-2-ylmethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(oxolan-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-5-9-7-8-4-3-6-10-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOSVGABACUJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389784
Record name N-[(Oxolan-2-yl)methyl]propan-1-amine
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7179-87-5
Record name Tetrahydro-N-propyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7179-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Oxolan-2-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propyl-(tetrahydro-furan-2-ylmethyl)-amine CAS number 7179-87-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Propyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 7179-87-5)

Introduction

Propyl-(tetrahydro-furan-2-ylmethyl)-amine, registered under CAS number 7179-87-5, is a secondary amine featuring a propyl group and a tetrahydrofurfuryl moiety.[1][2] This molecule belongs to the class of heterocyclic compounds, specifically containing a saturated furan ring. Its structure combines the versatile reactivity of a secondary amine with the physicochemical properties imparted by the tetrahydrofuran ring, making it a molecule of interest for synthetic chemistry. While not as extensively documented as its parent compound, tetrahydrofurfurylamine, its unique combination of functional groups suggests potential utility as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical sectors.[3][4] This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, analytical characterization strategies, and critical safety information.

Chemical and Physical Properties

The fundamental physicochemical properties of Propyl-(tetrahydro-furan-2-ylmethyl)-amine are summarized below. These data are essential for designing synthetic procedures, purification strategies, and ensuring appropriate handling and storage.

PropertyValueSource(s)
CAS Number 7179-87-5[1]
Molecular Formula C₈H₁₇NO[5]
Molecular Weight 143.23 g/mol [1][5]
IUPAC Name N-((tetrahydrofuran-2-yl)methyl)propan-1-amine[6]
Synonyms N-Propyltetrahydrofurfurylamine, 2-Furanmethanamine,tetrahydro-N-propyl-[2]
Purity Typically available at ≥95%[1][6]
InChI Key IKOSVGABACUJCD-UHFFFAOYNA-N[1]
Canonical SMILES CCCNCC1CCCO1[6]

Synthesis Pathway: Reductive Amination

The most direct and industrially scalable method for preparing Propyl-(tetrahydro-furan-2-ylmethyl)-amine is through the reductive amination of tetrahydrofurfural with n-propylamine. This "borrowing hydrogen" methodology is a cornerstone of amine synthesis due to its atom economy, producing water as the primary byproduct.[7] The process involves two key steps that occur in situ: the formation of an imine intermediate followed by its immediate reduction to the target secondary amine.

The general reaction is as follows: Tetrahydrofurfural + n-Propylamine → [Iminium Intermediate] --(Reduction)→ Propyl-(tetrahydro-furan-2-ylmethyl)-amine

A common alternative, which avoids handling the potentially unstable aldehyde, is to start from tetrahydrofurfuryl alcohol. In this case, the catalyst first facilitates the dehydrogenation of the alcohol to the aldehyde, which then proceeds as described above.[7][8]

G cluster_reactants Reactants THF_CHO Tetrahydrofurfural Imine Iminium Intermediate THF_CHO->Imine + Propylamine n-Propylamine Propylamine->Imine Product Propyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 7179-87-5) Imine->Product Reduction Catalyst Hydrogenation Catalyst (e.g., Raney® Ni, Pd/C) Catalyst->Imine H2 H₂ Source (e.g., H₂ gas) H2->Imine

Caption: Reductive amination pathway for the synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Step-by-Step Synthesis Protocol

This protocol describes a laboratory-scale synthesis using a palladium on carbon (Pd/C) catalyst, a versatile and efficient choice for such reductions.

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add tetrahydrofurfural (10.2 g, 0.1 mol) and ethanol (100 mL) as the solvent.

  • Amine Addition: While stirring, slowly add n-propylamine (6.5 g, 0.11 mol, 1.1 equivalents) to the solution at room temperature. The slight molar excess of the amine helps drive the initial imine formation to completion.

  • Catalyst Introduction: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g, ~5 wt%) to the mixture.

    • Causality Note: Pd/C is an effective hydrogenation catalyst. Handling it with care, often wetted, is crucial to prevent ignition upon contact with flammable solvents in the air.

  • Hydrogenation: Seal the flask, purge the system with nitrogen gas, and then introduce hydrogen gas (H₂), maintaining a positive pressure with a balloon or by connecting to a hydrogenation apparatus.

  • Reaction Monitoring: Heat the reaction mixture to 40-50°C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing small aliquots until the starting material is consumed (typically 4-8 hours).

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature, purge the system again with nitrogen, and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

    • Trustworthiness Note: The Celite pad prevents fine catalyst particles from passing through, which is critical for product purity. The filtered catalyst should be kept wet with water before proper disposal to prevent it from becoming pyrophoric.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude oil can be purified by vacuum distillation to yield the final Propyl-(tetrahydro-furan-2-ylmethyl)-amine as a clear liquid.

Analytical Characterization

A multi-technique approach is required to confirm the identity, structure, and purity of the synthesized compound. This ensures the material meets the rigorous standards for research and development.

G cluster_verification Structural & Purity Verification start Synthesized Product gcms GC-MS (Purity & MW) start->gcms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FT-IR (Functional Groups) start->ftir final Verified Structure & Purity >95% gcms->final nmr->final ftir->final

Caption: A typical analytical workflow for the characterization of the target amine.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Purpose: To assess purity and confirm the molecular weight.

  • Expected Results: A single major peak in the gas chromatogram would indicate high purity. The mass spectrum should show a molecular ion (M⁺) peak at m/z = 143.23. Common fragmentation patterns would include the loss of a propyl group (M-43) and fragments corresponding to the tetrahydrofurfuryl cation (m/z = 85).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Propyl Group: A triplet around 0.9 ppm (3H, -CH₃), a sextet around 1.5 ppm (2H, -CH₂-CH₃), and a triplet around 2.6 ppm (2H, -N-CH₂-).

    • Tetrahydrofurfuryl Group: A series of multiplets between 1.6-2.0 ppm (4H, ring -CH₂-), a multiplet around 2.5-2.7 ppm (2H, -N-CH₂-ring), a multiplet around 3.7-4.0 ppm (3H, ring -CH₂-O- and -CH-O-).

    • Amine Proton: A broad singlet (1H, -NH-), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Propyl Group: Peaks around 11 ppm (-CH₃), 23 ppm (-CH₂-CH₃), and 52 ppm (-N-CH₂-).

    • Tetrahydrofurfuryl Group: Peaks around 25 and 28 ppm (ring -CH₂-), 58 ppm (-N-CH₂-ring), 68 ppm (ring -CH₂-O-), and 78 ppm (ring -CH-O-).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Purpose: To confirm the presence of key functional groups.

  • Expected Results:

    • N-H Stretch: A moderate, sharp peak in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

    • C-H Stretch: Strong peaks in the 2850-2960 cm⁻¹ region from the alkyl groups.

    • C-O Stretch: A strong peak around 1050-1150 cm⁻¹, indicative of the ether linkage in the tetrahydrofuran ring.

Applications and Research Interest

The structural motifs within Propyl-(tetrahydro-furan-2-ylmethyl)-amine suggest its utility as an intermediate in several fields:

  • Pharmaceutical Synthesis: Tetrahydrofurfurylamine and related structures serve as building blocks for active pharmaceutical ingredients (APIs), including diuretics and antiseptic agents.[3][7] The N-propyl substitution modifies lipophilicity and steric properties, which can be leveraged by medicinal chemists to fine-tune the pharmacological profile of new drug candidates.

  • Agrochemicals: Amines are foundational to the synthesis of many herbicides and pesticides. The tetrahydrofuran moiety can influence the compound's solubility, stability, and biological activity.[3]

  • Polymer Chemistry and Materials Science: This compound can act as a monomer or a modifying agent in the production of specialty polymers, coatings, and adhesives, where the amine provides a reactive site for polymerization or cross-linking.[4]

Safety, Handling, and Storage

Propyl-(tetrahydro-furan-2-ylmethyl)-amine and related chemicals require careful handling in a laboratory setting. The following information is synthesized from safety data sheets for the compound and its structural analogs.[6][12]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

    • Note: Some safety data for related compounds also list H225 (Highly flammable liquid and vapour), so appropriate precautions against ignition sources are warranted.

  • Precautionary Measures:

    • P261: Avoid breathing mist or vapours.[6]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Storage and Handling:

    • Peroxide Formation: Like other tetrahydrofuran ethers, this compound may form explosive peroxides upon exposure to air and light, especially over time.[12] Containers should be dated upon opening and tested for peroxides periodically, particularly before distillation.

    • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[12]

Conclusion

Propyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 7179-87-5) is a versatile secondary amine with clear potential as a chemical intermediate. Its synthesis is readily achievable through established reductive amination protocols. Proper characterization using standard analytical techniques like GC-MS, NMR, and FT-IR is essential to validate its structure and purity. While its direct applications are still emerging, the known utility of its parent structures in pharmaceuticals and materials science marks it as a valuable building block for researchers and drug development professionals. Strict adherence to safety protocols, particularly concerning its potential for peroxide formation and irritation, is mandatory for its handling and use.

References

  • CymitQuimica. Propyl-(tetrahydro-furan-2-ylmethyl)-amine.
  • Sigma-Aldrich.
  • ChemicalBook. propyl-(tetrahydro-furan-2-ylmethyl)-amine.
  • Fisher Scientific.
  • ResearchGate. NMR spectra for reaction between n-propylamine (5) and BTFBA (4)....
  • Chem-Impex. Tetrahydrofurfurylamine.
  • Aladdin Group.
  • AiFChem. 7179-87-5 | N-((Tetrahydrofuran-2-yl)methyl)propan-1-amine.
  • Axsyn. 2-Furanmethanamine,tetrahydro-N-propyl-;7179-87-5.
  • ResearchGate. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • ACS Publications.
  • Liu, Y., et al. (2020). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.

Sources

An In-depth Technical Guide to the Structural Analysis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Propyl-(tetrahydro-furan-2-ylmethyl)-amine, with the CAS number 7179-87-5, is a secondary amine containing a tetrahydrofuran moiety. Its chemical structure presents a unique combination of a cyclic ether and an aliphatic amine, bestowing upon it properties that are of interest to researchers in medicinal chemistry and drug development. With a molecular weight of 143.23 g/mol , this compound serves as a valuable building block in the synthesis of more complex molecules. A thorough understanding of its structure is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the analytical techniques employed for the structural elucidation of Propyl-(tetrahydro-furan-2-ylmethyl)-amine, focusing on mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The methodologies and interpretation strategies detailed herein are designed to provide researchers and scientists with a robust framework for the unambiguous structural confirmation of this and similar molecules.

Mass Spectrometry (MS) Analysis: Unveiling the Molecular Mass and Fragmentation Pathway

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule by analyzing its fragmentation pattern upon ionization. For Propyl-(tetrahydro-furan-2-ylmethyl)-amine, electron ionization (EI) is a common technique that provides a detailed fragmentation spectrum.

The Causality Behind Experimental Choices in MS

Electron ionization is selected for its ability to induce fragmentation, which provides a unique fingerprint of the molecule. The energy of the electron beam is typically set to 70 eV, a standard that ensures reproducible fragmentation patterns and allows for comparison with spectral libraries. This energy is sufficient to cause the ejection of an electron from the molecule, forming a molecular ion (M+•), and to induce subsequent bond cleavages.

Experimental Protocol for Electron Ionization Mass Spectrometry
  • Sample Preparation: A dilute solution of Propyl-(tetrahydro-furan-2-ylmethyl)-amine is prepared in a volatile organic solvent, such as methanol or dichloromethane. The concentration should be in the range of 1-10 µg/mL.

  • Instrument Setup: The mass spectrometer is tuned and calibrated according to the manufacturer's specifications. The ion source is set to electron ionization mode.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

  • Ionization: The sample is vaporized and bombarded with a beam of 70 eV electrons.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Predicted Fragmentation Pattern

The fragmentation of Propyl-(tetrahydro-furan-2-ylmethyl)-amine is expected to be directed by the presence of the nitrogen and oxygen atoms. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the molecular weight of 143 g/mol for this compound.[1] Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[1][2] For cyclic ethers, the loss of the alkyl side chain is a common fragmentation.[3]

fragmentation M Propyl-(tetrahydro-furan-2-ylmethyl)-amine (m/z = 143) frag1 Loss of propyl radical (m/z = 100) M->frag1 -•C3H7 frag2 Loss of C3H7N radical (m/z = 85) M->frag2 -•C4H9N frag3 α-cleavage (loss of ethyl radical) (m/z = 114) M->frag3 -•C2H5 frag4 Tetrahydrofurfuryl cation (m/z = 71) frag1->frag4 Rearrangement

Caption: Predicted major fragmentation pathways for Propyl-(tetrahydro-furan-2-ylmethyl)-amine in EI-MS.

Interpretation of the Mass Spectrum
  • Molecular Ion (M+•): A peak at m/z 143 should be observed, corresponding to the molecular weight of the compound.

  • Base Peak: The most intense peak in the spectrum, the base peak, is often the result of a very stable fragment. For this molecule, the fragment at m/z 100, resulting from the loss of the propyl group via α-cleavage, is a likely candidate for the base peak.

  • Other Key Fragments:

    • A peak at m/z 85, corresponding to the tetrahydrofuran ring with a methylene group after cleavage of the C-C bond next to the nitrogen.[3]

    • A peak at m/z 114, resulting from the loss of an ethyl group from the propyl chain.

    • A peak at m/z 71, corresponding to the C4H7O+ fragment from the tetrahydrofuran ring.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The Rationale for IR Analysis

The distinct vibrational frequencies of the N-H bond in the secondary amine and the C-O-C bond in the ether make IR spectroscopy an excellent first-pass analytical technique for confirming the presence of these key functional groups in Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample is placed directly on the ATR crystal.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Scan: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Characteristic Absorption Bands
Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3350 - 3310Weak to Medium, Sharp
AlkaneC-H Stretch2960 - 2850Strong
EtherC-O-C Stretch1150 - 1085Strong
AmineC-N Stretch1250 - 1020Medium to Weak
AmineN-H Bend1650 - 1580Variable

Table 1: Predicted IR absorption bands for Propyl-(tetrahydro-furan-2-ylmethyl)-amine.[2][4]

Interpretation of the IR Spectrum

The IR spectrum should prominently display a sharp, medium-intensity peak in the region of 3350-3310 cm⁻¹ characteristic of the N-H stretch of a secondary amine.[2] Strong absorptions in the 2960-2850 cm⁻¹ range will confirm the presence of C-H bonds in the alkyl chains and the tetrahydrofuran ring. A very strong and distinct peak between 1150-1085 cm⁻¹ will be indicative of the C-O-C stretching of the tetrahydrofuran ether linkage.[4] The presence of these key bands provides strong evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

The Logic of NMR in Structural Elucidation

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of different types of carbon atoms and their chemical environment. Together, they allow for the unambiguous assembly of the molecular structure.

Experimental Protocol for ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of Propyl-(tetrahydro-furan-2-ylmethyl)-amine in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS).

  • Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., using the DEPT pulse sequence to determine the number of attached protons) is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts are influenced by the electronegativity of the neighboring atoms (N and O). Protons and carbons closer to these heteroatoms will be deshielded and appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data (in CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a~0.9Triplet3H~7
b~1.5Sextet2H~7
c~2.5Triplet2H~7
d~2.6Multiplet2H-
e~3.9Multiplet1H-
f~1.8-2.0Multiplet4H-
g~3.7Multiplet2H-
h~1.5 (broad)Singlet1H-

Table 2: Predicted ¹H NMR chemical shifts and multiplicities.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon LabelChemical Shift (δ, ppm)
1~11
2~23
3~51
4~54
5~77
6~28
7~26
8~68

Table 3: Predicted ¹³C NMR chemical shifts.

workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Reductive Amination of Tetrahydrofurfural with Propylamine ms Mass Spectrometry (Molecular Weight & Fragmentation) synthesis->ms ir Infrared Spectroscopy (Functional Groups) synthesis->ir nmr NMR Spectroscopy (¹H & ¹³C Connectivity) synthesis->nmr structure Propyl-(tetrahydro-furan-2-ylmethyl)-amine Structure Confirmed ms->structure ir->structure nmr->structure

Caption: Overall workflow for the synthesis and structural analysis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Interpretation of the NMR Spectra
  • ¹H NMR: The spectrum will show distinct signals for the propyl group: a triplet for the terminal methyl group (a), a sextet for the adjacent methylene group (b), and another triplet for the methylene group attached to the nitrogen (c). The protons on the tetrahydrofuran ring and the methylene bridge will show more complex multiplets due to their diastereotopic nature and coupling with each other. The N-H proton (h) will likely appear as a broad singlet that can be exchanged with D₂O.

  • ¹³C NMR: The spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbons attached to the nitrogen (3 and 4) and oxygen (5 and 8) will be shifted downfield. The DEPT experiment will confirm the number of protons attached to each carbon (CH₃, CH₂, CH).

Conclusion

The structural analysis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns, while infrared spectroscopy confirms the presence of key functional groups. Ultimately, ¹H and ¹³C nuclear magnetic resonance spectroscopy offer a definitive and detailed map of the molecular architecture. By following the protocols and interpretation strategies outlined in this guide, researchers can confidently and accurately elucidate the structure of this and related compounds, paving the way for their application in drug discovery and development.

References

  • Illinois State University, Department of Chemistry. The Infrared Spectra of The Ethers. Available from: [Link]

  • Serinyel, Z., et al. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Combustion and Flame, 162(3), 798-810.
  • Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. In Organic Chemistry.
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  • University of Calgary. IR: amines. Available from: [Link]

  • Griti. Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. Available from: [Link]

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  • PubMed. Structural, Computational, and (59)Co NMR Studies of Primary and Secondary Amine Complexes of Co(III) Porphyrins. Available from: [Link]

  • UCLA Chemistry & Biochemistry. Amines.
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Propyl-(tetrahydro-furan-2-ylmethyl)-amine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Propyl-(tetrahydro-furan-2-ylmethyl)-amine, a secondary amine featuring a saturated tetrahydrofuran (THF) moiety, has emerged as a valuable and versatile synthon. The THF ring, a prevalent structural motif in numerous natural products and pharmaceuticals, imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability, making it a desirable feature in drug design.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of Propyl-(tetrahydro-furan-2-ylmethyl)-amine, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Structural Attributes

Propyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS No: 7179-87-5) is a colorless to pale yellow liquid with a molecular weight of 143.23 g/mol .[3][4] Its structure combines a flexible n-propyl group with a more rigid tetrahydrofuran-2-ylmethyl scaffold, providing a unique combination of lipophilic and hydrophilic character. The presence of the secondary amine functionality offers a reactive site for a wide array of chemical transformations, acting as a potent nucleophile and a base.

PropertyValueSource
CAS Number7179-87-5[3]
Molecular FormulaC₈H₁₇NO[3]
Molecular Weight143.23 g/mol [3]
AppearanceColorless to pale yellow liquid[5]

Synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine: A Focus on Reductive Amination

The most direct and efficient route for the synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine is through the reductive amination of tetrahydrofurfural with propylamine. This robust and widely utilized transformation involves the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of the reaction, with several common reagents offering distinct advantages.

G tetrahydrofurfural Tetrahydrofurfural imine Imine Intermediate tetrahydrofurfural->imine + Propylamine - H2O propylamine Propylamine propylamine->imine product Propyl-(tetrahydro-furan-2-ylmethyl)-amine imine->product reducing_agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) reducing_agent->product Reduction

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol is adapted from established procedures for the reductive amination of aldehydes and ketones.[6][7][8]

Materials:

  • Tetrahydrofurfural

  • Propylamine

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (optional, to catalyze imine formation)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydrofurfural (1.0 eq) in methanol. To this solution, add propylamine (1.1-1.2 eq). If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition of NaBH₄ can cause foaming.

  • Reaction Monitoring and Work-up: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. To the aqueous residue, add dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure secondary amine.

Causality Behind Experimental Choices:

  • The use of a slight excess of propylamine helps to drive the imine formation equilibrium towards the product.

  • The reaction is cooled to 0 °C before the addition of sodium borohydride to control the exothermicity of the reduction and to minimize potential side reactions, such as the reduction of the starting aldehyde.

  • Sodium borohydride is a cost-effective and readily available reducing agent suitable for this transformation.[9] For more sensitive substrates or to avoid the need for a two-step addition, sodium triacetoxyborohydride (STAB) can be used in a one-pot procedure in aprotic solvents like dichloromethane or tetrahydrofuran.[9]

  • The aqueous work-up with NaHCO₃ is to neutralize any remaining acid catalyst and to remove water-soluble byproducts.

Applications as a Building Block in Organic Synthesis

The nucleophilic nature of the secondary amine in Propyl-(tetrahydro-furan-2-ylmethyl)-amine makes it a valuable building block for the introduction of the propyl-tetrahydrofurfuryl motif into more complex molecules. This is particularly relevant in the synthesis of novel pharmaceutical candidates and agrochemicals.

Nucleophilic Substitution and Addition Reactions

As a secondary amine, Propyl-(tetrahydro-furan-2-ylmethyl)-amine readily participates in a variety of nucleophilic substitution and addition reactions. These include, but are not limited to:

  • N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides, or other electrophilic partners, to form tertiary amines.

  • Amide Bond Formation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to produce amides.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

G amine Propyl-(tetrahydro-furan-2-ylmethyl)-amine product Substituted Product amine->product electrophile Electrophile (R-X, RCOCl, etc.) electrophile->product Nucleophilic Attack

Spectral Data (Predicted)

As experimental spectral data for Propyl-(tetrahydro-furan-2-ylmethyl)-amine is not widely published, predicted spectra based on computational models provide valuable information for characterization.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would be expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the nitrogen), the tetrahydrofuran ring protons, and the methylene bridge.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, with the chemical shifts influenced by their proximity to the nitrogen and oxygen atoms.

Predicted IR Spectrum

The infrared spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the alkyl groups will appear below 3000 cm⁻¹. The C-O-C stretching of the tetrahydrofuran ring will likely be observed in the 1070-1150 cm⁻¹ region.[10]

Predicted Mass Spectrum

The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern would likely involve cleavage alpha to the nitrogen and within the tetrahydrofuran ring.

Conclusion

Propyl-(tetrahydro-furan-2-ylmethyl)-amine is a valuable and readily accessible building block for organic synthesis. Its straightforward synthesis via reductive amination and the presence of a nucleophilic secondary amine coupled with a desirable tetrahydrofuran moiety make it an attractive component for the design and synthesis of novel molecules with potential applications in the pharmaceutical and agrochemical industries. The insights and protocols provided in this guide are intended to facilitate its effective use in the modern synthetic laboratory.

References

  • Burke, S. D.; Danheiser, R. L. Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.
  • Haas, et al. (1995). U.S.
  • Leeson, et al. (1997). U.S.
  • Terada, et al. (1997). U.S.
  • ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination? [online] Available at: [Link]

  • Harrison, et al. (1981). U.S.
  • Lambert, et al. (1990). U.S.
  • Robins, et al. (1991). U.S.
  • Kohn et. al. (2002). A New Process for the Preparation of 2,5-Bis(aminomethyl)tetrahydrofuran. J. Org. Chem., 67, 1692–1695.
  • Liu, Y., et al. (2020). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel.
  • Panfilov, A. V., et al.
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC - NIH. (n.d.). Retrieved from [Link]

  • Process for producing furfurylamine and/or tetrahydrofurfurylamine. (1986). U.S.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • PubChem. Tetrahydrofurfurylamine. [online] Available at: [Link]

  • Process for the preparation of tetrahydrofurfurylamine. (1956). U.S.
  • NIST. 2-Propanamine, 2-methyl-. In NIST Chemistry WebBook. [online] Available at: [Link]

  • NIST. Tetrahydrofuran, 2-propyl-. In NIST Chemistry WebBook. [online] Available at: [Link]

  • Process for producing furfurylamine and/or tetrahydrofurfurylamine. (1986). U.S.
  • Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 134-147.
  • Van Arnum, P. (2012). Improving API Synthesis. Pharmaceutical Technology, 36(8).
  • Method for preparing N, N-dimethyl tetrahydrofurfurylamine. (2014).
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. (n.d.). Retrieved from [Link]

  • Green Chemistry. (2014). Electronic Supplementary Material (ESI). The Royal Society of Chemistry.
  • NIST. Furan, 2-propyl-. In NIST Chemistry WebBook. [online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2021, September). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. [online] Available at: [Link]

  • PubChem. (Tetrahydro-2H-pyran-2-ylmethyl)amine. [online] Available at: [Link]

  • Pharmaceutical Technology. (2012). Advancing API Synthesis. [online] Available at: [Link]

  • PubChem. Furan, 4-methyl-2-propyl-. [online] Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy.

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synthesis and characterization of Propyl-(tetrahydro-furan-2-ylmethyl)-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Propyl-(tetrahydro-furan-2-ylmethyl)-amine Derivatives

Introduction

The tetrahydrofuran (THF) moiety is a prevalent scaffold in a vast array of natural products and pharmacologically active compounds. Its unique stereochemical and conformational properties, coupled with its ability to engage in hydrogen bonding, make it a valuable component in drug design. When coupled with an amine functionality, as in the case of Propyl-(tetrahydro-furan-2-ylmethyl)-amine, the resulting molecule possesses the key pharmacophoric elements that are often associated with central nervous system (CNS) activity and other therapeutic applications. The strategic incorporation of an N-propyl group can further modulate the lipophilicity and metabolic stability of the parent amine, potentially enhancing its pharmacokinetic profile.

This technical guide provides a comprehensive overview of the synthesis and characterization of Propyl-(tetrahydro-furan-2-ylmethyl)-amine and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed, practical understanding of the synthetic routes and analytical techniques pertinent to this class of compounds. The methodologies described herein are presented with an emphasis on the underlying chemical principles and the rationale behind experimental choices, ensuring a robust and reproducible approach to the preparation and validation of these valuable chemical entities.

Section 1: Synthetic Strategies for Propyl-(tetrahydro-furan-2-ylmethyl)-amine Derivatives

The efficient construction of the target amine is paramount for any subsequent derivatization and biological screening. The most common and reliable method for the synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine is through reductive amination.

Retrosynthetic Analysis

A retrosynthetic approach to Propyl-(tetrahydro-furan-2-ylmethyl)-amine identifies tetrahydrofurfurylamine and propionaldehyde (or a related propyl electrophile) as the key starting materials. This disconnection is strategically advantageous as both precursors are commercially available and relatively inexpensive.

Primary Synthetic Route: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the condensation of an amine (tetrahydrofurfurylamine) and a carbonyl compound (propionaldehyde), which is then reduced in situ to the corresponding amine.

The reaction is typically carried out in a one-pot fashion. The choice of the reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this transformation. Its mild and selective nature allows for the reduction of the intermediate iminium ion in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol. The slightly acidic nature of NaBH(OAc)₃ can also catalyze the formation of the iminium ion, further facilitating the reaction.

Materials:

  • Tetrahydrofurfurylamine (1.0 eq)

  • Propionaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of tetrahydrofurfurylamine (1.0 eq) in dichloromethane (DCM), add propionaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford the pure Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

  • Stoichiometry: A slight excess of the aldehyde is used to ensure complete consumption of the starting amine. A larger excess of the reducing agent is necessary to drive the reaction to completion.

  • Solvent: Chlorinated solvents like DCM and DCE are ideal due to their inertness and ability to dissolve the reactants and reagents.

  • Temperature: The reaction is typically run at room temperature. Lower temperatures can be used to control exotherms during the addition of the reducing agent.

  • pH: The reaction is optimal under neutral to slightly acidic conditions to favor iminium ion formation.

Alternative Synthetic Routes

An alternative approach involves the direct N-alkylation of tetrahydrofurfurylamine with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base. However, this method is often plagued by over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts, which can complicate purification and reduce the yield of the desired secondary amine.

Section 2: Comprehensive Characterization Techniques

The unambiguous identification and purity assessment of the synthesized Propyl-(tetrahydro-furan-2-ylmethyl)-amine are crucial. A combination of spectroscopic and chromatographic methods should be employed.

The Importance of Orthogonal Analysis

Employing multiple analytical techniques that rely on different chemical and physical principles provides a higher degree of confidence in the structural assignment and purity of the compound.

Spectroscopic Methods
  • ¹H NMR: The proton NMR spectrum will provide detailed information about the structure. Key expected signals include:

    • A triplet corresponding to the methyl protons of the propyl group.

    • A multiplet for the methylene protons adjacent to the methyl group.

    • A triplet for the methylene protons attached to the nitrogen.

    • Multiplets for the protons of the tetrahydrofuran ring.

    • A broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule.

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • N-H stretch: A moderate, sharp peak around 3300-3500 cm⁻¹.

  • C-H stretch (aliphatic): Strong peaks in the 2850-3000 cm⁻¹ region.

  • C-O-C stretch (ether): A strong, characteristic peak around 1050-1150 cm⁻¹.

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak ([M+H]⁺) for Propyl-(tetrahydro-furan-2-ylmethyl)-amine (C₈H₁₇NO) would be approximately m/z 144.22.

Chromatographic Methods
  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction and for determining the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound with high accuracy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide both separation and mass information.

Section 3: Data Presentation and Visualization

Tabulated Spectroscopic Data (Expected)
Technique Expected Chemical Shifts / Frequencies Assignment
¹H NMR ~0.9 ppm (t, 3H)-CH₂CH₂CH₃
~1.4-1.6 ppm (m, 2H)-CH₂CH₂ CH₃
~2.5-2.7 ppm (t, 2H)-CH₂ CH₂CH₃
~2.6-2.8 ppm (m, 2H)-CH₂ -NH-
~1.5-2.0 ppm (m, 4H)THF ring protons
~3.6-4.0 ppm (m, 3H)THF ring protons adjacent to oxygen
Broad singletNH
¹³C NMR ~11-12 ppm-CH₂CH₂CH₃
~22-24 ppm-CH₂CH₂ CH₃
~50-52 ppm-CH₂ CH₂CH₃
~53-55 ppm-CH₂ -NH-
~25-30 ppmTHF ring carbons
~68-78 ppmTHF ring carbons adjacent to oxygen
IR 3300-3500 cm⁻¹N-H stretch
2850-3000 cm⁻¹C-H stretch
1050-1150 cm⁻¹C-O-C stretch
Workflow Diagrams

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Tetrahydrofurfurylamine + Propionaldehyde in DCM B Add NaBH(OAc)3 A->B C Stir at RT for 12-24h B->C D Quench with NaHCO3 (aq) C->D E Extract with DCM D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Concentrate G->H I Flash Column Chromatography H->I J Pure Product I->J

Caption: Synthetic workflow for Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Start Synthesized Compound NMR 1H & 13C NMR Start->NMR IR Infrared Spectroscopy Start->IR MS Mass Spectrometry Start->MS TLC TLC (in-process) Start->TLC HPLC HPLC (purity) Start->HPLC Final Structure & Purity Confirmed NMR->Final IR->Final MS->Final HPLC->Final

Caption: Analytical workflow for compound characterization.

Conclusion

The synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine and its derivatives is readily achievable through a robust and scalable reductive amination protocol. The use of sodium triacetoxyborohydride offers a mild and selective method for this transformation, providing good to excellent yields of the desired product. The comprehensive characterization of the synthesized compounds using a suite of orthogonal analytical techniques, including NMR, IR, and mass spectrometry, is essential to confirm the structural integrity and purity of the final product. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working on the discovery and development of novel therapeutics based on the privileged tetrahydrofurfurylamine scaffold.

References

  • Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • General Organic Chemistry Techniques: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Synthesis of Tetrahydrofuran Derivatives: Wolfe, J. P., Rossi, M. A., & Biscoe, M. R. (2010). A General Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic and Aryl Halides with 2-Heterocyclic and Arylboronic Acids. Angewandte Chemie International Edition, 49(34), 5906–5910. [Link]

  • Pharmacological Relevance of Tetrahydrofurans: Micale, N., Zappalà, M., & Grasso, S. (2005). Tetrahydrofuran in Medicinal Chemistry. Current Medicinal Chemistry, 12(17), 2021–2046. [Link]

A Theoretical Guide to the Conformational Analysis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Propyl-(tetrahydro-furan-2-ylmethyl)-amine is a flexible molecule with potential applications in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This in-depth technical guide provides a comprehensive theoretical framework for the conformational analysis of propyl-(tetrahydro-furan-2-ylmethyl)-amine, targeting researchers, scientists, and drug development professionals. We will explore a robust computational workflow, integrating conformational search strategies with quantum mechanical calculations to elucidate the molecule's potential energy surface and identify its most stable conformers. This guide emphasizes the rationale behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Significance of Molecular Conformation

The biological activity and physicochemical properties of a molecule are not solely determined by its chemical formula and connectivity, but are profoundly influenced by its three-dimensional arrangement in space, known as its conformation. For flexible molecules like propyl-(tetrahydro-furan-2-ylmethyl)-amine, which possess multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy level. The ensemble of these conformations and their relative populations dictates the molecule's overall behavior.

In drug development, for instance, the conformation of a ligand that binds to a biological target is of paramount importance. Understanding the preferred conformations of propyl-(tetrahydro-furan-2-ylmethyl)-amine can provide crucial insights for the design of more potent and selective therapeutics. Similarly, in materials science, the conformational preferences of a molecule can influence its packing in the solid state, thereby affecting its bulk properties.

This guide will delineate a step-by-step theoretical protocol to investigate the conformational landscape of propyl-(tetrahydro-furan-2-ylmethyl)-amine. We will leverage the power of computational chemistry, specifically focusing on a synergistic approach that combines a broad conformational search with high-level quantum mechanical calculations.

The Subject Molecule: Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Propyl-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine featuring a propyl group and a tetrahydrofuran-2-ylmethyl group attached to a central nitrogen atom. The structure, with its rotatable bonds, is depicted below:

Chemical Structure:

Where C5H8O represents the tetrahydrofuran ring.

The key structural features that contribute to its conformational flexibility are:

  • Rotation around the C-N bonds: The bonds connecting the propyl and tetrahydro-furan-2-ylmethyl groups to the nitrogen atom are single bonds, allowing for free rotation.

  • Rotation within the propyl chain: The C-C single bonds in the propyl group also exhibit rotational freedom.

  • Puckering of the tetrahydrofuran ring: The five-membered tetrahydrofuran ring is not planar and can adopt various puckered conformations (e.g., envelope, twist).

A thorough conformational analysis must consider all these degrees of freedom to accurately map the potential energy surface of the molecule.

Methodological Approach: A Hybrid Strategy for Conformational Exploration

To effectively explore the vast conformational space of a flexible molecule, a multi-tiered approach is often the most efficient and accurate. We advocate for a hybrid strategy that combines a computationally inexpensive method for generating a large number of initial conformers with a more rigorous quantum mechanical method for refining their geometries and energies.[1]

Our proposed workflow can be visualized as follows:

G cluster_0 Conformational Search cluster_1 Geometry Optimization & Energy Refinement cluster_2 Final Analysis A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformational Search (e.g., Monte Carlo or Systematic Search) A->B Input Structure C Initial Filtering of High-Energy Conformers B->C Pool of Conformers D Density Functional Theory (DFT) Optimization (e.g., B3LYP/6-31G*) C->D Filtered Conformers E Single-Point Energy Calculation (Higher Level of Theory, e.g., ωB97X-D/def2-TZVP) D->E Optimized Geometries F Thermodynamic Analysis (Gibbs Free Energy Calculation) E->F G Boltzmann Population Analysis F->G H Characterization of Key Conformational Features G->H Identification of Low-Energy Conformers

Figure 1: A comprehensive workflow for the theoretical conformational analysis of propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Part 1: The Broad Sweep - Conformational Search with Molecular Mechanics

The initial exploration of the conformational space is best performed using a computationally less demanding method like Molecular Mechanics (MM).[1] The goal of this step is to generate a diverse and extensive set of possible conformations without the high computational cost of quantum mechanics.

Experimental Protocol:

  • Initial Structure Generation: A 3D model of propyl-(tetrahydro-furan-2-ylmethyl)-amine is built using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or OPLS3e, is chosen. These force fields are parameterized to reproduce the geometries and relative energies of a wide range of organic molecules.

  • Conformational Search Algorithm: A systematic or stochastic search algorithm is employed to explore the conformational space.[2]

    • Systematic Search: This method involves rotating each rotatable bond by a defined increment. While exhaustive, it can become computationally prohibitive for molecules with many rotatable bonds.

    • Monte Carlo (MC) Search: This stochastic method randomly samples different conformations and accepts or rejects them based on their energies. It is generally more efficient for highly flexible molecules.[1]

  • Energy Minimization: Each generated conformation is subjected to energy minimization using the chosen force field to find the nearest local energy minimum.

  • Duplicate Removal: Redundant conformers are identified and removed based on a root-mean-square deviation (RMSD) cutoff (e.g., < 0.5 Å).

The output of this stage is a large collection of unique, low-energy conformers according to the molecular mechanics force field.

Part 2: Refining the Landscape - Quantum Mechanical Calculations

While molecular mechanics is excellent for a broad search, it is a classical approximation and may not accurately represent the subtle electronic effects that influence conformational energies. Therefore, the conformers obtained from the MM search must be refined using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).[3][4]

Experimental Protocol:

  • Initial Filtering: The pool of MM-generated conformers is filtered to remove those with very high relative energies (e.g., > 15-20 kcal/mol above the global minimum). This reduces the number of computationally expensive DFT calculations required.

  • DFT Geometry Optimization: Each of the filtered conformers is then subjected to full geometry optimization using a DFT method. A common and well-balanced choice for this step is the B3LYP functional with a Pople-style basis set like 6-31G*.[5] This level of theory provides a good balance between accuracy and computational cost for geometry optimizations of organic molecules.

  • Vibrational Frequency Analysis: After each optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two critical purposes:

    • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Thermodynamic Data: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a more sophisticated functional and a larger basis set. A good choice would be a dispersion-corrected functional like ωB97X-D with a triple-zeta basis set such as def2-TZVP. This higher level of theory provides a more accurate description of non-covalent interactions, which can be important in determining conformational preferences.

Data Analysis and Interpretation

Relative Energies and Population Analysis

The final output of the computational workflow is a set of fully optimized conformers with their corresponding electronic and Gibbs free energies. The relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum is calculated.

The population of each conformer at a given temperature (T) can then be estimated using the Boltzmann distribution equation:

Where P_i is the population of conformer i, ΔG_i is its relative Gibbs free energy, R is the gas constant, and the summation is over all conformers.

This analysis allows for the identification of the most populated and therefore most relevant conformations of propyl-(tetrahydro-furan-2-ylmethyl)-amine under thermal equilibrium.

Tabulated Results

The quantitative data should be summarized in a clear and concise table for easy comparison.

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-010.000.0045.2
Conf-020.250.3025.8
Conf-030.800.958.1
............
Structural Analysis of Key Conformers

The low-energy conformers should be visually inspected and their key structural features analyzed. This includes:

  • Dihedral angles: The dihedral angles around the key rotatable bonds should be measured and compared between different conformers.

  • Intramolecular interactions: The presence of any significant intramolecular interactions, such as hydrogen bonds or steric clashes, should be noted.

  • Ring pucker: The puckering of the tetrahydrofuran ring should be characterized for each low-energy conformer.

This structural analysis provides a deeper understanding of the factors that govern the conformational preferences of propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Advanced Methodologies: Incorporating Solvent Effects and Dynamics

For a more complete understanding, especially in the context of biological systems, it is often necessary to consider the influence of the solvent and the dynamic nature of the molecule.

Implicit Solvation Models

The calculations described above are typically performed in the gas phase. To account for the effect of a solvent, implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, can be incorporated into the DFT calculations. These models represent the solvent as a continuous dielectric medium, which can have a significant impact on the relative energies of different conformers, particularly those with different dipole moments.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time, explicitly accounting for both solvent effects and thermal motion.[6][7]

Workflow for MD Simulations:

G A System Setup: - Solvate the molecule in a box of explicit solvent (e.g., water) - Add counter-ions to neutralize the system B Energy Minimization of the System A->B C Equilibration: - NVT (constant volume) equilibration - NPT (constant pressure) equilibration B->C D Production MD Run C->D E Trajectory Analysis: - RMSD and RMSF analysis - Clustering of conformations - Principal Component Analysis (PCA) D->E

Figure 2: A typical workflow for performing a Molecular Dynamics simulation to study the conformational dynamics of propyl-(tetrahydro-furan-2-ylmethyl)-amine.

MD simulations can reveal the dominant conformational states, the transitions between them, and the timescales of these motions, providing a more dynamic and realistic picture of the molecule's behavior in solution.[8][9]

Conclusion

The theoretical study of the conformation of propyl-(tetrahydro-furan-2-ylmethyl)-amine is a crucial step in understanding its properties and potential applications. The hybrid computational approach outlined in this guide, combining a broad conformational search with accurate quantum mechanical calculations, provides a robust and reliable framework for this investigation. By systematically exploring the potential energy surface and identifying the most stable conformers, researchers can gain valuable insights that can guide further experimental work and accelerate the drug discovery and materials design processes. The inclusion of advanced techniques like implicit solvation models and molecular dynamics simulations can further enhance the accuracy and predictive power of these theoretical studies.

References

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Reductive amination stands as a cornerstone of modern organic synthesis, prized for its efficiency and versatility in constructing carbon-nitrogen bonds.[1][2][3] This application note provides an in-depth, field-proven protocol for the synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine, a valuable secondary amine intermediate. The procedure leverages the reaction between tetrahydrofuran-2-carbaldehyde and propylamine, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a detailed step-by-step workflow, and offer guidance on troubleshooting and product characterization, ensuring a reliable and reproducible synthesis.

The Principle of Reductive Amination: A Two-Step, One-Pot Transformation

The reductive amination of a carbonyl compound is a powerful method for forming amines.[4][5] The reaction elegantly combines two fundamental chemical steps into a single, efficient process:

  • Imine/Iminium Ion Formation: A primary amine, in this case, propylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of tetrahydrofuran-2-carbaldehyde. This initial addition forms a hemiaminal intermediate, which subsequently dehydrates to yield a Schiff base (an imine).[6][7][8] Under the typically neutral to weakly acidic conditions of the reaction, the imine is in equilibrium with its protonated form, the iminium ion, which is the key electrophile for the reduction step.[9][10]

  • Hydride Reduction: A reducing agent selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final secondary amine product.[6][11]

The success of a one-pot reductive amination hinges on the choice of a reducing agent that is reactive enough to reduce the iminium ion but not so powerful that it prematurely reduces the starting aldehyde.[10][11]

Reductive_Amination_Mechanism Reactants Tetrahydrofuran-2-carbaldehyde + Propylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium Dehydration (-H₂O) Product Propyl-(tetrahydro-furan-2-ylmethyl)-amine Iminium->Product Reducer NaBH(OAc)₃ (Hydride Source) Reducer->Iminium Hydride Transfer Workflow Setup 1. Reaction Setup Reaction 2. One-Pot Reaction Setup->Reaction Add STAB Quench 3. Quenching Reaction->Quench Add Sat. NaHCO₃ Workup 4. Acid-Base Workup Quench->Workup Phase Separation & Extraction Purify 5. Isolation & Drying Workup->Purify Dry & Evaporate Solvent Analysis 6. Characterization Purify->Analysis NMR, MS

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydrofuran-2-carbaldehyde (1.0 g, 10 mmol) and propylamine (0.65 g, 11 mmol) in 1,2-dichloroethane (50 mL). Stir the solution at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate. [12]

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes. Note: The addition may be slightly exothermic. Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the disappearance of the starting aldehyde.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining reducing agent and neutralize any acid.

  • Workup - Extraction: a. Separate the organic layer. b. To isolate the basic amine product and separate it from any neutral impurities, extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x 25 mL). c. Combine all organic layers and extract with 1 M HCl (2 x 25 mL). The protonated amine will move into the aqueous layer. d. Wash the combined acidic aqueous layers with DCM (25 mL) to remove any residual non-basic impurities. e. Cool the acidic aqueous layer in an ice bath and carefully add 1 M NaOH until the pH is >10. f. Extract the free-based amine from the basic aqueous layer with DCM (3 x 30 mL).

  • Isolation and Drying: Combine the final organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

  • Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel.

Troubleshooting

Problem Possible Cause Suggested Solution
Incomplete Reaction Insufficient reaction time or inactive reducing agent.Allow the reaction to stir longer. If STAB is old, use a fresh batch. Consider adding 1 equivalent of acetic acid to catalyze imine formation.
Alcohol Byproduct Detected Use of a non-selective reducing agent or water contamination.Ensure you are using STAB, not NaBH₄. Use anhydrous solvents to minimize hydrolysis of the borohydride reagent.
Low Yield after Extraction Incomplete extraction due to incorrect pH; emulsion formation.Use a pH meter to ensure the aqueous layer is sufficiently acidic (~pH 2) and basic (~pH 12) during the respective extraction steps. To break emulsions, add brine (saturated NaCl solution).
Residual Imine in Product Incomplete reduction.Increase the equivalents of STAB to 1.6-1.8. Ensure adequate stirring and reaction time. [13]

References

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

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  • Mehrman, S. J., & Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 972-1004. Note: A direct link to the full text may require a subscription; a copy is often found on educational or research sites. A related document is available at [Link]

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  • ACS Publications. (2022). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. Retrieved from [Link]

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Application Notes and Protocols for Propyl-(tetrahydro-furan-2-ylmethyl)-amine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Guide to a Novel Chiral Amine Catalyst

Propyl-(tetrahydro-furan-2-ylmethyl)-amine is a chiral secondary amine featuring a tetrahydrofuran moiety, a structure that suggests its potential as an organocatalyst for asymmetric synthesis. While this specific amine is not extensively documented in peer-reviewed literature, its core structure—a chiral secondary amine—is analogous to some of the most powerful classes of organocatalysts, such as those derived from proline.[1] These catalysts are renowned for their ability to form chiral carbon-carbon bonds with high stereoselectivity.[2]

This guide provides a comprehensive framework for researchers looking to explore the catalytic potential of Propyl-(tetrahydro-furan-2-ylmethyl)-amine. The principles, mechanisms, and protocols described herein are based on well-established and validated methodologies for analogous chiral secondary amine catalysts.[3][4] By leveraging these proven systems, researchers can effectively design initial screening experiments, understand the underlying reaction mechanisms, and optimize conditions to unlock the synthetic utility of this novel catalyst.

The central hypothesis is that Propyl-(tetrahydro-furan-2-ylmethyl)-amine will operate through the canonical enamine and iminium ion catalytic cycles, which are the cornerstones of aminocatalysis.[5] This guide will detail these mechanisms and provide step-by-step protocols for two benchmark reactions: the Asymmetric Michael Addition and the Asymmetric Aldol Reaction.

The Core Catalytic Principle: Dual Activation Modes

Chiral secondary amines like Propyl-(tetrahydro-furan-2-ylmethyl)-amine catalyze reactions by transiently and reversibly forming one of two key intermediates with carbonyl substrates: enamines or iminium ions. This activation strategy effectively mimics the function of Class I aldolase enzymes.[5]

Enamine Catalysis: Activating the Nucleophile

In this mode, the catalyst reacts with a ketone or an aldehyde to form a nucleophilic enamine intermediate.[6] This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a soft nucleophile capable of attacking various electrophiles, such as nitroolefins or enones. The chirality of the amine backbone ensures that this attack occurs in a stereocontrolled manner, leading to an enantiomerically enriched product.

EnamineCycle

Iminium Ion Catalysis: Activating the Electrophile

Conversely, when the catalyst reacts with an α,β-unsaturated aldehyde or ketone, it forms a positively charged iminium ion.[4] This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, transforming it into a highly activated electrophile. This allows for conjugate addition by a wide range of soft nucleophiles. The steric bulk of the catalyst's chiral scaffold effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and ensuring high enantioselectivity.

IminiumCycle

Application Note I: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The conjugate addition of aldehydes to nitroolefins is a powerful C-C bond-forming reaction that generates valuable γ-nitro aldehydes, which are precursors to chiral γ-amino acids and other important building blocks.[7] This reaction is a classic benchmark for enamine catalysis.[8] The following protocol is adapted from highly successful methods using diarylprolinol silyl ether catalysts, which provide a robust starting point for evaluating Propyl-(tetrahydro-furan-2-ylmethyl)-amine.[9][10]

Causality and Experimental Rationale
  • Catalyst: The chiral secondary amine is the sole source of chirality. A typical loading is 10-20 mol %, a balance between reaction rate and cost.

  • Acid Co-catalyst: An acidic additive (e.g., benzoic acid) is often crucial. It serves multiple roles: facilitating the formation of the enamine, activating the nitroolefin via hydrogen bonding, and promoting the final hydrolysis of the product-iminium intermediate.[7]

  • Solvent: The choice of solvent can significantly impact reactivity and stereoselectivity. Non-polar solvents like toluene or chloroform are common, as they can favor the key hydrogen-bonding interactions in the transition state.

  • Temperature: Reactions are typically run at room temperature or slightly below (0 °C) to enhance stereoselectivity. Lower temperatures generally disfavor background (uncatalyzed) reactions and lead to more ordered transition states.

Experimental Workflow Diagram

MichaelWorkflow

Detailed Protocol: Michael Addition
  • Preparation: To a dry 10 mL vial equipped with a magnetic stir bar, add Propyl-(tetrahydro-furan-2-ylmethyl)-amine (0.05 mmol, 20 mol %) and benzoic acid (0.05 mmol, 20 mol %).

  • Solvent and Reagent Addition: Add chloroform (1.0 mL) and stir the mixture for 5 minutes at room temperature. Add trans-β-nitrostyrene (0.25 mmol, 1.0 equiv).

  • Initiation: Cool the mixture to room temperature, then add propanal (1.25 mmol, 5.0 equiv) dropwise.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the consumption of the nitrostyrene by TLC (typically 24-48 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.

  • Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (ee) by chiral stationary phase HPLC.

Representative Data (Based on Analogous Catalysts)

This table shows typical results obtained with established prolinol-type catalysts, providing a benchmark for evaluating Propyl-(tetrahydro-furan-2-ylmethyl)-amine.[9]

EntryAldehyde (R¹)Nitroolefin (R²)Time (h)Yield (%)d.r. (syn:anti)ee (%) (syn)
1Propanalβ-Nitrostyrene2495>95:599
2Butanalβ-Nitrostyrene3092>95:598
3Propanal(E)-1-Nitro-3-phenylprop-1-ene488594:697

Application Note II: The Direct Asymmetric Aldol Reaction

The direct asymmetric aldol reaction, particularly between a ketone and an aldehyde, is a cornerstone of organocatalysis.[3] It constructs a β-hydroxy carbonyl moiety, a ubiquitous structural motif in natural products and pharmaceuticals. This reaction, catalyzed by L-proline, was one of the first high-impact discoveries in the field and serves as an excellent platform for testing new chiral amine catalysts.[11]

Causality and Experimental Rationale
  • Catalyst: L-proline is the classic catalyst, but other chiral secondary amines can also be effective. The bifunctional nature of proline (amine for enamine formation, carboxylic acid for proton transfer) is key to its high performance.[3] For Propyl-(tetrahydro-furan-2-ylmethyl)-amine, which lacks the acid moiety, the reaction may proceed differently or require an additive.

  • Solvent: The solvent choice is critical. Proline itself has poor solubility in many organic solvents, so polar aprotic solvents like DMSO or DMF are often used.[11] Protic solvents like methanol/water mixtures have also been shown to be surprisingly effective.[12]

  • Reagent Stoichiometry: The ketone (e.g., cyclohexanone or acetone) is typically used in large excess to serve as both the nucleophile and the solvent, pushing the equilibrium towards product formation and minimizing self-aldol reaction of the aldehyde.

  • Concentration: High concentration can be beneficial for intermolecular reactions, increasing the reaction rate.

Detailed Protocol: Aldol Reaction

This protocol is adapted from established procedures for the L-proline catalyzed aldol reaction between cyclohexanone and an aromatic aldehyde.[11][13]

  • Preparation: To a 25 mL flask, add Propyl-(tetrahydro-furan-2-ylmethyl)-amine (0.3 mmol, 30 mol %).

  • Solvent and Reagent Addition: Add DMSO (2.0 mL) and cyclohexanone (4.0 mmol, 4.0 equiv). Stir the mixture for 15 minutes at room temperature.

  • Initiation: Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC for the disappearance of the aldehyde (typically 4-24 hours).

  • Work-up: Upon completion, add 10 mL of a saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the aldol product.

  • Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.

Representative Data (Based on L-Proline Catalyst)

This table provides benchmark results for the L-proline catalyzed aldol reaction, which can be used to assess the performance of the new catalyst.[11][12]

EntryKetoneAldehydeSolventYield (%)d.r. (anti:syn)ee (%) (anti)
1Cyclohexanone4-NitrobenzaldehydeDMSO9995:596
2Acetone4-NitrobenzaldehydeAcetone68-76
3CyclohexanoneBenzaldehydeMeOH/H₂O95>99:199

Troubleshooting and Optimization

When exploring a new catalyst, encountering issues like low yield, poor selectivity, or no reaction is common.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst is not active. 2. Reaction conditions are not optimal. 3. Impurities in reagents/solvents (e.g., water, acid/base).[14]1. Increase catalyst loading (up to 30 mol %). 2. Screen different solvents (Toluene, CH₂Cl₂, THF, Acetonitrile). 3. Increase reaction time or temperature (note: may lower selectivity). 4. Ensure all reagents and solvents are pure and dry.
Low Enantioselectivity (ee) 1. Background (uncatalyzed) reaction is significant. 2. Reaction temperature is too high. 3. Catalyst does not provide sufficient steric shielding.1. Lower the reaction temperature (e.g., to 0 °C or -20 °C). 2. Screen different acid co-catalysts or additives. 3. Try more sterically hindered substrates to probe catalyst performance.
Low Diastereoselectivity (d.r.) 1. Poor facial selectivity in the transition state. 2. Product epimerization under reaction conditions.1. Lower the reaction temperature. 2. Vary the solvent polarity. 3. Check for product stability over time by taking aliquots for analysis.
Difficult Purification 1. Product is highly polar or volatile. 2. Catalyst is difficult to separate from the product.1. For polar products (e.g., aldols), consider derivatization before chromatography. 2. An acidic or basic wash during workup may help remove the amine catalyst.

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Application Notes & Protocols: Propyl-(tetrahydro-furan-2-ylmethyl)-amine in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide details the novel application of Propyl-(tetrahydro-furan-2-ylmethyl)-amine as a functional initiator in polymer chemistry. While not a mainstream compound, its unique structure, combining a secondary amine and a tetrahydrofuran (THF) moiety, presents significant opportunities for synthesizing end-functionalized polymers with tailored properties. The primary focus of this document is its role in the Ring-Opening Polymerization (ROP) of cyclic esters, a cornerstone technique for producing biodegradable and biocompatible polyesters. We provide a foundational understanding of the reaction mechanisms, detailed experimental protocols for the synthesis of poly(ε-caprolactone) (PCL), and an analysis of the potential impact of the THF end-group on final polymer characteristics. This guide is intended for researchers in polymer science and drug development seeking to innovate polymer architectures.

Part 1: Core Application Note - A Functional Initiator for Ring-Opening Polymerization

Introduction to Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Propyl-(tetrahydro-furan-2-ylmethyl)-amine is a heterocyclic amine characterized by two key functional components: a nucleophilic secondary amine and a polar tetrahydrofuran ring. The secondary amine is capable of initiating chain-growth polymerizations, particularly the Ring-Opening Polymerization (ROP) of strained cyclic monomers like lactones, lactides, and epoxides.[1][2] The THF moiety, derived from bio-renewable sources like furfural, introduces a desirable feature for developing sustainable materials.[3][4] When used as an initiator, this molecule covalently bonds to the terminus of the polymer chain, creating an α-functionalized polymer with a THF group at its head.

Mechanism of Action: Amine-Initiated ROP of Lactones

Ring-Opening Polymerization is a form of chain-growth polymerization driven by the release of ring strain in cyclic monomers.[2] Secondary amines, like Propyl-(tetrahydro-furan-2-ylmethyl)-amine, initiate this process via a nucleophilic attack on the carbonyl carbon of the cyclic ester (e.g., ε-caprolactone). This attack opens the ring and forms an amide bond, with the subsequent propagation occurring via an alcoholate active species.

However, the direct initiation by amines alone often requires high temperatures (above 150°C) and may offer limited control over molecular weight.[5] To achieve a more controlled, or "living," polymerization with predictable molecular weights and narrow dispersity, a co-catalyst such as Tin(II) octoate (Sn(Oct)₂) is employed.[5] The synergistic action involves the amine initiating the chain, while the tin catalyst facilitates and accelerates the propagation steps through a coordination-insertion mechanism.

G Fig. 1: Amine-Initiated Ring-Opening Polymerization Workflow cluster_0 Initiation Step cluster_1 Propagation Step Initiator Propyl-(THF-methyl)-amine (Secondary Amine) Attack Nucleophilic Attack Initiator->Attack 1. Monomer ε-Caprolactone (Cyclic Ester) Monomer->Attack Intermediate Zwitterionic Intermediate Attack->Intermediate 2. Ring Opening PropagatingChain Growing Polymer Chain with Active Center Intermediate->PropagatingChain Forms initial propagating species ChainGrowth Monomer Addition PropagatingChain->ChainGrowth 3. NewMonomer Additional Monomer Unit NewMonomer->ChainGrowth LongerChain Elongated Polymer Chain ChainGrowth->LongerChain 4. Chain Elongation LongerChain->PropagatingChain Repeats n times

Caption: Fig. 1: Amine-Initiated Ring-Opening Polymerization Workflow

Anticipated Polymer Properties & Advantages

Utilizing Propyl-(tetrahydro-furan-2-ylmethyl)-amine as an initiator imparts a unique α-terminal group to the polymer chain. This end-functionalization can significantly influence the material's final properties:

  • Enhanced Polarity and Solubility: The THF moiety increases the polarity of the polymer chain end, which can alter solubility in various organic solvents and potentially improve interactions with polar substrates or other polymers in blends.

  • Biocompatibility and Sustainability: The furanic structure is derivable from biomass, positioning these polymers as attractive alternatives to purely petroleum-based materials.[6][7] Polyesters like PCL are already known for their biodegradability, and a bio-derived initiator enhances their green credentials.

  • Site for Post-Polymerization Modification: While the THF ring itself is relatively stable, its presence can influence the local chemical environment, and the terminal amine group (once part of an amide linkage) provides a specific site that distinguishes the chain's beginning, which is useful in advanced polymer architectures.

  • Influence on Thermal Properties: The introduction of a bulky, cyclic end-group can disrupt chain packing and crystallization, potentially lowering the melting temperature (Tm) and altering the glass transition temperature (Tg) of semi-crystalline polymers like PCL. This can be advantageous for tuning materials for specific applications, such as in soft robotics or flexible electronics.[8]

PropertyStandard PCL (Alcohol Initiator)PCL Initiated with Propyl-(THF-methyl)-amineRationale for Difference
Terminal Group Hydroxyl (-OH)Propyl-(tetrahydro-furan-2-ylmethyl)-amidoCovalent incorporation of the amine initiator.
Molecular Weight Controlled by [M]/[I] ratioControlled by [M]/[I] ratioFollows principles of living polymerization.[9]
Dispersity (Đ) Typically < 1.2Expected to be < 1.3Controlled polymerization with Sn(Oct)₂ catalyst.[10]
Crystallinity Semi-crystallinePotentially lowerBulky THF end-group may hinder crystal packing.
Solubility Soluble in THF, DCMEnhanced solubility in moderately polar solventsIncreased overall polarity from the THF group.

Part 2: Experimental Protocol - Synthesis of α-Propyl-(tetrahydro-furan-2-ylmethyl)-amido-poly(ε-caprolactone)

This protocol describes a robust method for the controlled ring-opening polymerization of ε-caprolactone, leveraging the synergistic initiator/catalyst system of Propyl-(tetrahydro-furan-2-ylmethyl)-amine and Sn(Oct)₂.

Materials & Equipment
  • Monomer: ε-Caprolactone (99%), dried over CaH₂ and distilled under reduced pressure before use.

  • Initiator: Propyl-(tetrahydro-furan-2-ylmethyl)-amine (synthesis grade, >98%).

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂, 95%).

  • Solvent: Anhydrous Toluene (99.8%).

  • Precipitation Solvent: Cold Methanol.

  • Equipment: Schlenk line, oven-dried glassware (reaction flask, condenser), magnetic stirrer, heating mantle, syringes, nitrogen or argon source.

Experimental Workflow Diagram

G Fig. 2: Step-by-Step Polymerization Workflow Setup 1. Assemble & Dry Glassware (Schlenk Flask, Condenser) Charge 2. Charge Monomer & Toluene (ε-Caprolactone) Setup->Charge Inert 3. Purge with Inert Gas (Nitrogen/Argon) Charge->Inert Heat 4. Heat to Reaction Temp (e.g., 110 °C) Inert->Heat AddCat 5. Add Catalyst Solution (Sn(Oct)₂ in Toluene) Heat->AddCat AddInit 6. Add Initiator (Propyl-(THF-methyl)-amine) AddCat->AddInit React 7. Polymerize (Monitor Viscosity) AddInit->React Quench 8. Cool & Quench Reaction React->Quench Precip 9. Precipitate in Cold Methanol Quench->Precip Filter 10. Filter & Wash Polymer Precip->Filter Dry 11. Dry under Vacuum Filter->Dry Analyze 12. Characterize (NMR, GPC, DSC) Dry->Analyze

Caption: Fig. 2: Step-by-Step Polymerization Workflow

Step-by-Step Methodology

Objective: To synthesize a 5,000 g/mol PCL polymer. The Monomer to Initiator ratio ([M]/[I]) will determine the target molecular weight.

  • Molecular Weight of ε-caprolactone = 114.14 g/mol .

  • Molecular Weight of Initiator = 157.25 g/mol .

  • Target DP (Degree of Polymerization) = 5000 / 114.14 ≈ 44.

  • Preparation:

    • Oven-dry a 100 mL Schlenk flask and a magnetic stir bar at 120°C overnight.

    • Assemble the flask with a condenser under a stream of inert gas (N₂) and allow it to cool to room temperature.

  • Reagent Charging:

    • In the flask, add ε-caprolactone (e.g., 10 g, 87.6 mmol).

    • Add anhydrous toluene (e.g., 20 mL) to achieve a ~50% w/v concentration.

    • Begin stirring the solution.

  • Initiator and Catalyst Solution Preparation:

    • Calculate the required amount of initiator: (87.6 mmol Monomer) / 44 (DP) = 1.99 mmol Initiator. This corresponds to 1.99 mmol * 157.25 g/mol ≈ 0.313 g of Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

    • Calculate the amount of catalyst. A typical [M]/[C] ratio is 500:1. (87.6 mmol Monomer) / 500 = 0.175 mmol Sn(Oct)₂.

  • Polymerization:

    • Heat the reaction mixture to 110°C in an oil bath.

    • Using a syringe, inject the Sn(Oct)₂ catalyst into the reaction flask.

    • Immediately after, inject the Propyl-(tetrahydro-furan-2-ylmethyl)-amine initiator to start the polymerization.

    • Allow the reaction to proceed for 4-24 hours. The progress can be monitored by the noticeable increase in the solution's viscosity.

  • Purification:

    • After the desired time, cool the flask to room temperature.

    • Dilute the viscous solution with a small amount of dichloromethane (DCM) if necessary.

    • Slowly pour the polymer solution into a beaker containing a large excess of cold methanol (~500 mL) while stirring vigorously. The polymer will precipitate as a white solid.

    • Allow the precipitate to settle, then decant the methanol.

    • Redissolve the polymer in a minimal amount of DCM and re-precipitate into cold methanol to remove any unreacted monomer and catalyst. Repeat this step twice.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Characterization
  • ¹H NMR: To confirm the structure, verify the incorporation of the initiator by identifying characteristic peaks of the propyl and THF groups, and calculate the number-average molecular weight (Mn) by comparing the integration of the polymer backbone protons to the initiator's terminal protons.

  • Size Exclusion Chromatography (SEC/GPC): To determine the Mn, weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A narrow Đ (< 1.3) indicates a well-controlled polymerization.

  • Differential Scanning Calorimetry (DSC): To measure the thermal properties of the polymer, including the glass transition temperature (Tg) and melting temperature (Tm).

References

  • Ring-Opening Polymerization of l-Lactic Acid O-Carboxyanhydrides Initiated by Alkoxy Rare Earth Compounds. National Institutes of Health (NIH).
  • 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. Research Explorer The University of Manchester.
  • 2‐Methyltetrahydrofuran ( 2‐MeTHF ) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP , FRP ,. SciSpace.
  • Ring-Opening Polymerization of ε-Caprolactone Initiated by Natural Amino Acids. MDPI.
  • Ring Opening Polymerization | Cationic and Anionic ROP. YouTube. Available at: [Link]

  • 2.8: Ring-Opening Polymerization. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Advances in polymer precursors and bio-based polymers synthesized from 5-hydroxymethylfurfural. ResearchGate. Available at: [Link]

  • Amines as (co)initiators of cyclic esters' polymerization. Polimery.
  • Chapter 5: Ring-opening Polymerization of Lactones. Books.
  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. MDPI. Available at: [Link]

  • Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst. Google Patents.
  • Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, characterization and potential applications of 5-hydroxymethylfurfural derivative based poly(β-thioether esters) synthesized via thiol-Michael addition polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. Available at: [Link]

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detailed experimental procedure for N-alkylation of tetrahydrofurfurylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Detailed Experimental Procedures for the N-Alkylation of Tetrahydrofurfurylamine

Audience: Researchers, Scientists, and Drug Development Professionals

Guide to the Strategic N-Alkylation of Tetrahydrofurfurylamine: From Fundamental Principles to Advanced Protocols

Introduction: The Significance of N-Alkylated Tetrahydrofurfurylamines

Tetrahydrofurfurylamine is a valuable chiral building block derived from renewable resources like furfural.[1] Its N-alkylated derivatives are pivotal scaffolds in medicinal chemistry and materials science. The introduction of an alkyl group onto the nitrogen atom significantly modulates the molecule's physicochemical properties, including its basicity, lipophilicity, and steric profile. These modifications are instrumental in fine-tuning biological activity, receptor binding affinity, and pharmacokinetic parameters, making N-alkylation a cornerstone transformation in the synthesis of novel pharmaceuticals and functional materials.[2] This guide provides a detailed exploration of the primary synthetic routes for the N-alkylation of tetrahydrofurfurylamine, focusing on the underlying chemical principles, detailed experimental protocols, and field-proven insights to ensure reproducible and high-yielding outcomes.

Pillar 1: Chemical Principles and Strategic Considerations

The N-alkylation of a primary amine like tetrahydrofurfurylamine can be approached through several mechanistic pathways. The choice of method is dictated by the desired product (mono- vs. di-alkylation), the nature of the alkylating agent, and the functional group tolerance required.

  • Direct Alkylation via S_N2 Reaction: This is the classical approach, involving the reaction of tetrahydrofurfurylamine with an alkyl halide.[3] The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

    • Causality of Experimental Choices: While straightforward, this method is often plagued by a lack of selectivity. The product, a secondary amine, is typically more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form a tertiary amine and potentially even a quaternary ammonium salt.[3][4] This "runaway train" of alkylation results in a mixture of products that can be difficult to separate.[4] To favor mono-alkylation, a significant excess of the starting amine is often used to increase the probability that the alkyl halide will encounter a primary amine rather than the secondary amine product.

  • Reductive Amination: This is widely regarded as the most effective and selective method for the controlled N-alkylation of primary amines.[4] The process involves two key stages that can often be performed in a single reaction vessel ("one-pot"):

    • Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a Schiff base, or imine intermediate, with the concomitant loss of a water molecule.

    • In Situ Reduction: The imine is then reduced to the target secondary amine using a selective reducing agent.

    • Causality of Experimental Choices: The success of this method hinges on the choice of reducing agent. The ideal reagent should reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[5] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exceptionally mild and selective reagent perfectly suited for this task, as its reactivity is attenuated by the electron-withdrawing acetoxy groups.[5][6] This allows for the entire reaction to be conducted in one pot, as the reagent can be present from the start without prematurely reducing the aldehyde or ketone.[2] In contrast, a more powerful reducing agent like sodium borohydride (NaBH₄) would require a two-step procedure where the imine is formed first before the reducing agent is introduced.[7]

Pillar 2: Comparative Overview of Methodologies

The selection of an appropriate N-alkylation strategy is critical for synthetic success. The table below summarizes the key characteristics of the two primary methods discussed.

FeatureDirect Alkylation (with Alkyl Halide)Reductive Amination (with Carbonyl)
Selectivity Often poor; prone to polyalkylation.[3]Excellent for mono-alkylation.[5]
Substrate Scope Limited by availability of alkyl halides.Broad; vast number of aldehydes/ketones available.
Reaction Conditions Often requires heating and a base.Typically mild, often at room temperature.[2]
Key Reagents Alkyl halide (R-X), Base (e.g., K₂CO₃).Carbonyl (R'CHO), Reducing Agent (e.g., NaBH(OAc)₃).
Common Issues Product mixtures, difficult purification.[4]Hydrolysis of imine, requires anhydrous conditions.
Atom Economy Moderate; generates salt byproduct.High; byproduct is typically water.

Detailed Experimental Protocols

Protocol 1: N-Alkylation via One-Pot Reductive Amination

This protocol describes the synthesis of N-benzyl-tetrahydrofurfurylamine from tetrahydrofurfurylamine and benzaldehyde using sodium triacetoxyborohydride. This method is highly reliable for achieving selective mono-alkylation.[2]

G cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A Dissolve Tetrahydrofurfurylamine (1.0 eq) & Benzaldehyde (1.1 eq) in Anhydrous DCM B 1. Stir at RT (Imine Formation) (Monitor by TLC/LC-MS) A->B C 2. Add NaBH(OAc)₃ (1.5 eq) in portions (In Situ Reduction) B->C D 3. Stir at RT until completion (Typically 2-12 h) C->D E Quench with saturated NaHCO₃ (aq) D->E F Extract with DCM E->F G Dry organic layer (Na₂SO₄), filter, & concentrate in vacuo F->G H Purify by Flash Column Chromatography G->H I Pure N-Benzyl- Tetrahydrofurfurylamine H->I

Caption: Workflow for one-pot reductive amination.

ReagentMolar Eq.MW ( g/mol )Amount (for 10 mmol scale)
Tetrahydrofurfurylamine1.0101.151.01 g (10.0 mmol)
Benzaldehyde1.1106.121.17 g (11.0 mmol)
Sodium Triacetoxyborohydride1.5211.943.18 g (15.0 mmol)
Dichloromethane (DCM)--~100 mL
Saturated NaHCO₃ (aq)--~50 mL
Anhydrous Na₂SO₄--As needed
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrofurfurylamine (1.01 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 100 mL). Stir the solution until the amine is fully dissolved.

  • Addition of Carbonyl: Add benzaldehyde (1.17 g, 11.0 mmol) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in small portions over 10 minutes.[2] The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS. The reaction is typically complete within 2 to 12 hours.

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~50 mL).[8] Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (~25 mL each).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-tetrahydrofurfurylamine.[8]

Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol details the synthesis of N-ethyl-tetrahydrofurfurylamine using ethyl bromide. This method illustrates the classical S_N2 approach and highlights the measures taken to suppress over-alkylation.

G cluster_step1 Step 1: SN2 Attack cluster_step2 Step 2: Deprotonation cluster_side_reaction Side Reaction: Over-alkylation A Tetrahydrofurfurylamine (Nucleophile) C Protonated Secondary Amine (Ammonium Salt) A->C attacks C-Br B Ethyl Bromide (Electrophile) B->C E N-Ethyl-tetrahydrofurfurylamine (Product) C->E D Excess Primary Amine (Base) D->E removes H+ F N-Ethyl-tetrahydrofurfurylamine (More Nucleophilic) G N,N-Diethyl-tetrahydrofurfurylamine (Tertiary Amine) F->G reacts with more Ethyl Bromide

Caption: S_N2 mechanism of direct amine alkylation.

ReagentMolar Eq.MW ( g/mol )Amount (for 10 mmol scale)
Tetrahydrofurfurylamine3.0101.153.03 g (30.0 mmol)
Ethyl Bromide1.0108.971.09 g (10.0 mmol)
Potassium Carbonate (K₂CO₃)2.0138.212.76 g (20.0 mmol)
Acetonitrile (MeCN)--~50 mL
  • Reaction Setup: In a 100 mL round-bottom flask, combine tetrahydrofurfurylamine (3.03 g, 30.0 mmol, 3.0 equiv.) and potassium carbonate (2.76 g, 20.0 mmol) in acetonitrile (50 mL). The use of excess amine is crucial to minimize di-alkylation.[2]

  • Addition of Alkyl Halide: Add ethyl bromide (1.09 g, 10.0 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir until the starting alkyl halide is consumed, as monitored by TLC or GC-MS. Pay close attention to the formation of the di-alkylated byproduct.[8] This may take several hours.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess tetrahydrofurfurylamine (which can be recovered).

  • Extraction: Dilute the residue with water (~30 mL) and extract the product with an appropriate organic solvent like ethyl acetate (3 x 25 mL).

  • Drying and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated product.[8]

Pillar 3: Troubleshooting and Advanced Methods
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reducing agent (reductive amination); Poor leaving group (direct alkylation); Steric hindrance.Use fresh NaBH(OAc)₃; Use a more reactive alkyl halide (e.g., iodide instead of chloride); Increase reaction temperature or time.
Significant Over-alkylation Stoichiometry incorrect (direct alkylation); Reaction run for too long.Increase the excess of primary amine to 3-5 equivalents; Monitor the reaction closely and stop it once the mono-alkylated product is maximized.[8]
Starting Material Remains Insufficient reagent; Reaction time too short.Ensure 1.2-1.5 equivalents of the reducing agent are used; Allow the reaction to proceed for a longer duration.
Complex Product Mixture Side reactions; Impure starting materials.Confirm purity of starting materials; Ensure anhydrous conditions for reductive amination to prevent imine hydrolysis.

Advanced & Alternative Methods: For challenging substrates or specific applications, other methods can be employed. Palladium-catalyzed N-alkylation , for instance, uses alcohols as alkylating agents in a "borrowing hydrogen" methodology, which is highly atom-economical and environmentally friendly.[9][10] Furthermore, biocatalysis using enzymes like transaminases offers a green and highly selective route to chiral amines under mild conditions.[11]

Conclusion

The N-alkylation of tetrahydrofurfurylamine is a fundamental transformation for creating diverse and valuable molecules. While direct alkylation with alkyl halides is a classic method, it is often hampered by poor selectivity. For most applications, one-pot reductive amination with an aldehyde or ketone and a mild reducing agent like sodium triacetoxyborohydride offers a superior, more controlled, and versatile strategy. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can confidently and efficiently synthesize a wide array of N-alkylated tetrahydrofurfurylamine derivatives for various applications in drug discovery and materials science.

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  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][3]naphthyrin-5(6H)-one. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4761502/]

  • Palladium-catalyzed, Ring-Forming Aromatic C-H Alkylations With Unactivated Alkyl Halides. Journal of the American Chemical Society. [URL: https://pubmed.ncbi.nlm.nih.gov/25774786/]
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Application Notes & Protocols: Propyl-(tetrahydro-furan-2-ylmethyl)-amine as a Bidentate Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the use of Propyl-(tetrahydro-furan-2-ylmethyl)-amine as a versatile N,O-bidentate ligand in coordination chemistry. We present detailed, field-proven protocols for the synthesis of the ligand, its complexation with transition metals, and in-depth characterization methodologies. Furthermore, we explore the mechanistic basis for its applications in catalysis and drug development, offering insights into the structure-function relationships that govern the reactivity and utility of the resulting metal complexes.

Introduction: The Scientific Rationale for a Bidentate N,O Ligand

Propyl-(tetrahydro-furan-2-ylmethyl)-amine is an emerging ligand in coordination chemistry, notable for its dual-donor capability. It features a secondary amine (a soft Lewis base) and a tetrahydrofuran (THF) ether oxygen (a harder Lewis base). This combination allows it to act as a bidentate chelating agent, forming a thermodynamically stable five-membered ring with a central metal ion.

The chelate effect is a primary driver of stability in the resulting complexes. By binding at two points, the ligand is less likely to dissociate from the metal center compared to two separate monodentate ligands. This enhanced stability is crucial for maintaining the integrity of a catalyst or a metal-based therapeutic agent under reaction conditions. Amine ligands are pivotal in transition metal catalysis, where they modulate the electronic properties and coordination environment of the metal center, thereby influencing catalytic efficiency, selectivity, and stability.[1] The inclusion of the THF moiety not only enforces a specific geometry but can also influence the solubility and reactivity of the complex.[2]

This guide provides the necessary protocols to synthesize, characterize, and apply metal complexes derived from this promising ligand.

Part 1: Synthesis of the Ligand

The most efficient and scalable synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine is achieved through a one-pot reductive amination reaction. This process involves the reaction of tetrahydrofurfurylamine with propionaldehyde in the presence of a reducing agent.

Protocol 1: Synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Reaction Principle: This synthesis follows a classic reductive amination pathway. First, the primary amine of tetrahydrofurfurylamine reacts with the carbonyl group of propionaldehyde to form a Schiff base (imine) intermediate. This intermediate is not isolated but is immediately reduced in situ by a hydride-based reducing agent, such as sodium borohydride (NaBH₄), to yield the desired secondary amine. The use of methanol as a solvent is advantageous as it readily dissolves the reactants and the borohydride reagent.

Materials:

  • Tetrahydrofurfurylamine (97%)

  • Propionaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.1 g (0.1 mol) of tetrahydrofurfurylamine in 100 mL of anhydrous methanol.

  • Aldehyde Addition: Cool the solution to 0 °C in an ice bath. Slowly add 6.4 g (0.11 mol) of propionaldehyde dropwise over 15 minutes while stirring. Maintain the temperature at 0 °C for an additional 30 minutes to facilitate imine formation.

  • Reduction: While still at 0 °C, add 4.2 g (0.11 mol) of sodium borohydride in small portions over 30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

  • Quenching and Extraction: Carefully quench the reaction by slowly adding 50 mL of saturated NaHCO₃ solution. Concentrate the mixture using a rotary evaporator to remove most of the methanol.

  • Workup: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product, Propyl-(tetrahydro-furan-2-ylmethyl)-amine, can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[3]

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_reagents Reagents & Solvent THF_Amine Tetrahydrofurfurylamine Imine Imine Intermediate (in situ) THF_Amine->Imine Condensation Prop_Ald Propionaldehyde Prop_Ald->Imine Condensation NaBH4 NaBH₄ Product Propyl-(tetrahydro-furan-2-ylmethyl)-amine NaBH4->Product Reduction MeOH Methanol MeOH->Product Reduction Imine->Product Reduction Purification Vacuum Distillation Product->Purification Purification

Caption: Workflow for the synthesis of the ligand.

Part 2: Synthesis of Metal Complexes

The synthesized ligand can be readily used to form complexes with a variety of transition metal salts. The following is a general protocol for the synthesis of a Copper(II) complex, which can be adapted for other metals like Palladium(II), Nickel(II), or Zinc(II).

Protocol 2: General Synthesis of a Cu(II) Complex

Reaction Principle: The formation of the coordination complex occurs through a ligand substitution reaction. The solvent molecules (e.g., water or ethanol) weakly coordinated to the metal salt are displaced by the stronger N,O-donors of the Propyl-(tetrahydro-furan-2-ylmethyl)-amine ligand. The stoichiometry is typically two ligands per metal ion for a square planar or octahedral geometry, satisfying the coordination number of the metal.

Materials:

  • Propyl-(tetrahydro-furan-2-ylmethyl)-amine (Ligand, L )

  • Copper(II) chloride (CuCl₂) or Copper(II) acetate (Cu(OAc)₂)

  • Ethanol or Methanol

  • Stir plate and magnetic stir bar

  • Schlenk flask (if air-sensitive)

Procedure:

  • Ligand Solution: Dissolve 2.2 equivalents of the ligand (L ) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve 1.0 equivalent of the copper(II) salt in 20 mL of ethanol. The solution should be blue or green.

  • Complexation: While stirring the ligand solution at room temperature, add the metal salt solution dropwise. A color change is typically observed immediately, indicating complex formation.

  • Reaction: Stir the resulting mixture at room temperature for 2-4 hours. For less labile metals, gentle heating (e.g., 50 °C) may be required.

  • Isolation: Reduce the solvent volume by half using a rotary evaporator. Cool the solution to induce crystallization or precipitation of the complex. If no solid forms, slow vapor diffusion of a non-coordinating solvent like hexane can be attempted.

  • Washing and Drying: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The resulting complex, likely of the form [Cu(L )₂Cl₂], is now ready for characterization.

Part 3: Characterization of the Metal Complexes

Confirming the coordination of the ligand to the metal center is essential. A combination of spectroscopic techniques provides definitive evidence of complex formation.

Technique Observation in Free Ligand Expected Change Upon Complexation Scientific Rationale
FTIR Spectroscopy N-H stretch (~3300 cm⁻¹), C-O-C stretch (~1080 cm⁻¹)Shift of N-H stretch to lower frequency. Shift of C-O-C stretch to lower frequency.Coordination of the lone pair on nitrogen to the metal weakens the N-H bond. Similarly, coordination of the ether oxygen weakens the C-O-C bonds.
¹H NMR Spectroscopy Protons adjacent to the N and O atoms (α-protons) have characteristic chemical shifts.Broadening and/or shifting of α-proton signals.If the metal is paramagnetic (e.g., Cu(II)), signals will be significantly broadened. For diamagnetic metals (e.g., Zn(II), Pd(II)), coordination deshields the protons, causing a downfield shift.
UV-Visible Spectroscopy Typically transparent in the visible region.Appearance of new absorption bands in the visible region (for colored complexes like Cu(II), Ni(II)).These new bands are due to d-d electronic transitions within the metal center, which become allowed in the lower symmetry environment of the complex.[4]
Elemental Analysis C, H, N percentages for C₈H₁₇NO.C, H, N percentages will match the calculated values for the proposed complex formula (e.g., C₁₆H₃₄N₂O₂Cl₂Cu).Provides empirical formula confirmation of the final product.[4]

Part 4: Application Notes and Protocols

The unique electronic and steric properties conferred by the Propyl-(tetrahydro-furan-2-ylmethyl)-amine ligand make its metal complexes attractive candidates for various applications.

Application 1: Homogeneous Catalysis

Insight: Palladium complexes are workhorses in C-C bond formation reactions. A Pd(II) complex with this N,O-ligand could serve as a robust pre-catalyst for reactions like the Suzuki-Miyaura cross-coupling. The bidentate chelation can stabilize the palladium center, preventing decomposition and promoting a long catalytic lifetime. Aminophenol-based ligands, which also feature N,O chelation, have shown significant promise in catalysis.[5][6]

Protocol 3: Suzuki-Miyaura Cross-Coupling

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl

Materials:

  • [Pd(L )₂Cl₂] complex (from Protocol 2, using PdCl₂)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (as a solvent mixture)

  • Reaction tube with stir bar

Procedure:

  • Setup: To a reaction tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the [Pd(L )₂Cl₂] pre-catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add 3 mL of toluene and 1 mL of water.

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS or TLC.

  • Workup: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. The product can be purified by column chromatography on silica gel.

Catalytic Cycle Diagram

Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd + Ar-Br Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylBr Ar-Br BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal + Base Base Base

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Application 2: Drug Development and Medicinal Chemistry

Insight: The coordination of bioactive organic molecules to metal centers is a proven strategy to develop novel therapeutics with unique mechanisms of action.[7][8] The tetrahydrofuran motif is present in numerous natural products and pharmaceuticals. Combining this scaffold with a metal center could lead to compounds with enhanced cytotoxic, antimicrobial, or enzymatic inhibitory properties. For instance, certain substituted tetrahydrofurfurylamines have been investigated for their potential as antidepressants.[9] The resulting metal complexes could exhibit different biological activities and cellular uptake mechanisms.

Proposed Workflow for Biological Screening:

  • Synthesize a Library: Prepare a small library of complexes using different metals (e.g., Cu, Zn, Ag, Pt) and the Propyl-(tetrahydro-furan-2-ylmethyl)-amine ligand.

  • In Vitro Screening: Test the compounds for activity in relevant assays, such as:

    • Anticancer: Cytotoxicity assays against a panel of cancer cell lines (e.g., MTT or resazurin assays).

    • Antimicrobial: Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria or fungi.

  • Mechanism of Action Studies: For active compounds, investigate the potential mechanism, such as DNA binding/cleavage, enzyme inhibition, or induction of apoptosis.

Conclusion

Propyl-(tetrahydro-furan-2-ylmethyl)-amine is a readily synthesized and highly versatile ligand. Its bidentate N,O-chelating nature imparts significant stability to its metal complexes, making them robust candidates for applications ranging from homogeneous catalysis to medicinal inorganic chemistry. The protocols and insights provided in this guide serve as a foundational resource for researchers to explore the rich coordination chemistry and potential applications of this promising ligand system.

References

  • Monkovic, I., et al. (n.d.). Substituted tetrahydrofurfurylamines as potential antidepresaants. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

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  • (n.d.). CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS.
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protocol for the purification of Propyl-(tetrahydro-furan-2-ylmethyl)-amine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for the Purification of Propyl-(tetrahydro-furan-2-ylmethyl)-amine by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

A Strategic Guide to the Chromatographic Purification of Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Introduction

Propyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS No. 7179-87-5) is a secondary amine containing a tetrahydrofuran moiety.[1] The purification of such amines via standard flash column chromatography on silica gel presents a significant challenge.[2][3] The basic nature of the amine functional group leads to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of silica gel. This acid-base interaction often results in significant peak tailing, poor resolution, low recovery, and in some cases, irreversible adsorption or degradation of the target compound.[2][3][4]

This application note provides a comprehensive, field-proven protocol for the successful purification of Propyl-(tetrahydro-furan-2-ylmethyl)-amine. Two robust strategies are detailed to overcome the inherent challenges of amine purification: (A) modification of the mobile phase with a basic additive for use with standard silica gel, and (B) the use of an amine-functionalized stationary phase. The causality behind each step is explained to empower researchers to adapt these methods to similar purification challenges.

Principle of Separation: Mitigating Acid-Base Interactions

The success of this purification hinges on minimizing the interaction between the basic amine and the acidic stationary phase.

  • Silica Gel with a Basic Modifier: Standard silica gel is an effective and economical choice, provided its acidic nature is neutralized. By adding a small percentage of a competing volatile base, such as triethylamine (TEA), to the mobile phase, the acidic silanol sites on the silica surface are occupied by the TEA.[2][5] This "deactivation" of the stationary phase allows the target amine to travel through the column with significantly reduced tailing and improved peak shape.

  • Amine-Functionalized Silica: A more direct approach involves using a stationary phase that is inherently basic. Amine-functionalized silica (KP-NH) has a surface chemistry that prevents the problematic acid-base interactions.[3][6] This often results in superior separation performance and allows for the use of simple, neutral mobile phases like hexane/ethyl acetate, simplifying post-purification workup.[3]

General Purification Workflow

The overall process, from crude material to purified product, follows a systematic workflow to ensure efficiency and success.

G cluster_prep Preparation & Method Development cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Sample TLC TLC Method Development (Select Solvent System) Crude->TLC Strategy Select Purification Strategy (Silica+TEA or Amine Silica) TLC->Strategy Pack Pack Column Strategy->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Chosen Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Figure 1: A generalized workflow for the column chromatography purification of Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Materials and Reagents
EquipmentReagents & Consumables
Glass chromatography columnCrude Propyl-(tetrahydro-furan-2-ylmethyl)-amine
Fraction collector or test tubesSilica Gel (for chromatography, 230-400 mesh)
TLC plates (Silica Gel 60 F254)Amine-functionalized silica (optional, for Protocol 2)
TLC developing chamberTLC plates (Amine-functionalized, optional)
UV lamp (254 nm)Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade
Rotary evaporatorTriethylamine (TEA)
Glassware (flasks, beakers)Staining solution (e.g., ninhydrin or permanganate)
Cotton or glass woolCelite (for dry loading)

Detailed Experimental Protocols

Step 1: Preliminary Analysis & Method Development via TLC

Before proceeding to column chromatography, it is essential to determine an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.2-0.35 for the target compound.

  • Prepare Eluents: Prepare small volumes of several solvent systems. Good starting points include gradients of Ethyl Acetate in Hexane or Methanol in Dichloromethane.

    • For Protocol 1 (Silica + TEA): Add 0.5-1% TEA to each prepared eluent. For example, for a 10 mL solution of 20% EtOAc in Hexane, use 8 mL Hexane, 2 mL EtOAc, and 0.1 mL TEA.

    • For Protocol 2 (Amine Silica): Use the eluents without any TEA additive.

  • Spot the TLC Plate: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM). Spot the solution onto a TLC plate (a standard silica plate for Protocol 1, or an amine-functionalized plate for Protocol 2).

  • Develop and Visualize: Place the TLC plate in a developing chamber containing the chosen eluent. After the solvent front has advanced, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with ninhydrin or potassium permanganate dip, as amines may not be UV-active.

  • Select the System: Identify the solvent system that gives the best separation of the target compound from its impurities with an Rf in the target range of 0.2-0.35. This will be your starting mobile phase for the column.

Step 2: Protocol 1 - Purification using Silica Gel with Triethylamine Modifier

This protocol is ideal for standard laboratory setups.

  • Column Preparation (Slurry Packing):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[7]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane + 1% TEA). The amount of silica should be 30-50 times the weight of the crude sample.[7]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through the packed silica. Never let the solvent level drop below the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude sample in a volatile solvent (e.g., DCM). Add a small amount of silica gel or Celite (2-3 times the sample weight) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with the solvent system determined by TLC. If impurities are close to the product spot, a gradient elution may be necessary. To do this, start with a less polar solvent system and gradually increase the polarity (e.g., from 10% EtOAc to 30% EtOAc in Hexane, always maintaining the 1% TEA).[5]

    • Collect fractions of a consistent volume in an ordered array of test tubes.

Step 3: Protocol 2 - Purification using Amine-Functionalized Silica

This protocol offers superior performance and simplifies the process by eliminating the need for a basic additive.[6]

  • Column Preparation:

    • Follow the same slurry packing procedure as in Protocol 1, but use amine-functionalized silica and a mobile phase without TEA.

    • Amine-functionalized columns can often be run with less polar solvent systems than standard silica.[3] For example, a separation requiring DCM/MeOH on silica might be achieved with Hexane/EtOAc on an amine column.

  • Sample Loading:

    • Follow the same wet or dry loading procedures as described in Protocol 1.

  • Elution and Fraction Collection:

    • Elute the column with the neutral mobile phase determined from your TLC analysis on an amine-functionalized plate.

    • Collect fractions systematically. The separation is often sharper, requiring smaller fraction volumes to achieve high purity.

Step 4: Post-Column Analysis and Product Isolation
  • Analyze Fractions: Using TLC, analyze the collected fractions to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for efficient analysis.

  • Combine and Evaporate: Combine the fractions containing the pure product into a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator. If TEA was used in the mobile phase (Protocol 1), it is volatile and should co-evaporate, though placing the product under a high vacuum for a period may be necessary to remove final traces.

Summary of Purification Parameters
ParameterProtocol 1: Modified Silica GelProtocol 2: Amine-Functionalized SilicaRationale
Stationary Phase Standard Silica Gel (230-400 mesh)Amine-Functionalized SilicaAmine silica provides a basic surface, preventing acid-base interactions that cause peak tailing.[3][6]
Mobile Phase Hexane/EtOAc or DCM/MeOHHexane/EtOAc or other neutral systemsThe choice depends on the polarity of impurities. The amine column often allows for less polar, simpler solvent systems.[3]
Mobile Phase Additive 0.5-1% Triethylamine (TEA) None TEA acts as a competing base to deactivate acidic silanol sites on standard silica, improving peak shape.[2][5] It is not required for the already basic amine silica.
Expected Rf (TLC) 0.2 - 0.350.2 - 0.35This Rf range typically provides the best resolution in column chromatography.
Troubleshooting
IssuePossible CauseSuggested Solution
Peak Tailing (on Silica) Insufficient TEA concentration or highly acidic impurities.Increase TEA concentration to 1.5-2%. Ensure the column is thoroughly equilibrated with the TEA-containing eluent before loading the sample.
Compound Will Not Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of EtOAc or MeOH).
Poor Separation from Impurity The chosen solvent system has poor selectivity.Try a different solvent system (e.g., switch from Hexane/EtOAc to DCM/MeOH). A shallower solvent gradient during elution can also improve resolution.[5]
Product Elutes at Solvent Front The mobile phase is too polar.Reduce the polarity of the mobile phase (e.g., decrease the percentage of EtOAc or MeOH).

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

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  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

developing a GC-MS method for Propyl-(tetrahydro-furan-2-ylmethyl)-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a GC-MS Method for the Analysis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Abstract

This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine. The inherent analytical challenges of secondary amines, such as peak tailing and low response, are addressed through a systematic method development approach. This guide details the rationale behind the selection of a specialized base-deactivated GC column, optimized instrumental parameters, and a robust sample preparation protocol. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This document serves as a complete protocol for researchers, scientists, and drug development professionals requiring a reliable method for the analysis of this compound in various matrices.

Introduction and Analytical Rationale

Propyl-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine containing a tetrahydrofuran moiety. The analysis of such compounds is crucial in pharmaceutical development, chemical synthesis, and quality control, where accurate quantification of intermediates or impurities is required. However, the analysis of amines by Gas Chromatography (GC) is notoriously challenging. The basic nitrogen atom is prone to interacting with active silanol groups on the surface of standard GC columns and liners, leading to significant chromatographic issues like poor peak shape (tailing), analyte adsorption, and reduced sensitivity[1][2].

To overcome these challenges, a successful GC-MS method must focus on two key areas: minimizing active site interactions and ensuring efficient analyte transfer and detection. This can be achieved through two primary strategies:

  • Chemical Derivatization: Converting the polar amine into a less polar, more volatile derivative to improve chromatographic behavior[3][4]. Common reagents include benzenesulfonyl chloride or silylating agents like BSTFA[3][5][6].

  • Inert Flow Path and Specialized Columns: Utilizing a highly inert GC system and a column specifically designed for amine analysis. These columns feature a surface treatment (base deactivation) that masks active sites, allowing for the direct analysis of underivatized amines[7][8].

Considering the analyte's boiling point of 198.9°C, it is sufficiently volatile for direct GC analysis[9]. Therefore, this application note focuses on developing a robust, derivatization-free method. This approach simplifies sample preparation, reduces potential sources of error, and improves throughput. The core of this method is the selection of a specialized base-deactivated capillary column, which is essential for achieving symmetric peak shapes and reliable quantification.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name Propyl-(tetrahydro-furan-2-ylmethyl)-amine-
CAS Number 7179-87-5[9]
Molecular Formula C₈H₁₇NO[10]
Molecular Weight 143.23 g/mol [10][11]
Boiling Point 198.9°C at 760 mmHg[9]
Structure

-

Method Development and Strategy

Sample Preparation Strategy

A direct injection approach was selected to minimize sample handling and avoid the complexities of derivatization. The choice of solvent is critical; protic solvents like methanol or ethanol can react with amines in the hot injector port to form artifacts[12]. Therefore, a non-polar, aprotic solvent such as Dichloromethane (DCM) or Ethyl Acetate is recommended. For this method, DCM was chosen for its excellent solubilizing properties and compatibility with the GC system.

GC Column Selection

The cornerstone of this method is the choice of GC column. A standard, non-polar (e.g., 5% phenyl-methylpolysiloxane) or polar (e.g., PEG/WAX) column would likely result in severe peak tailing. A specialized amine column is required. The Agilent J&W CP-Volamine or a Restek Rtx-35Amine are excellent candidates[7][8]. These columns are base-deactivated to shield the analytes from active silanol sites, resulting in superior peak symmetry and reproducibility for basic compounds. For this study, a column with properties similar to an Rtx-35Amine (mid-polarity, base-deactivated) is selected.

Mass Spectrometer Detection

The mass spectrometer provides high selectivity and sensitivity. The method will be developed to first acquire a full scan spectrum to identify the molecular ion and characteristic fragment ions. Subsequently, for quantitative analysis, Selected Ion Monitoring (SIM) mode will be employed to maximize sensitivity and reduce chemical noise.

Experimental Protocols

Instrumentation and Consumables
ComponentSpecification
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Rtx-35Amine (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent
Injector Liner Agilent Ultra Inert, splitless, single taper with glass wool
Vials 2 mL amber glass vials with PTFE/silicone septa
Syringe 10 µL GC autosampler syringe
Solvent Dichloromethane (DCM), HPLC or GC grade
Analyte Standard Propyl-(tetrahydro-furan-2-ylmethyl)-amine, >98% purity
Protocol 1: Standard and Sample Preparation
  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh 10.0 mg of Propyl-(tetrahydro-furan-2-ylmethyl)-amine standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Dichloromethane.

    • Cap and invert several times to ensure homogeneity. This stock solution should be stored at 2-8°C.

  • Working Standard Preparation (Calibration Curve):

    • Perform serial dilutions of the stock standard with DCM to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

    • Transfer each standard to a 2 mL autosampler vial.

  • Sample Preparation:

    • Dissolve the sample matrix containing the analyte in DCM to achieve a theoretical concentration within the calibration range (e.g., 25-50 µg/mL).

    • Vortex for 30 seconds to ensure complete dissolution.

    • If particulates are present, filter the solution through a 0.45 µm PTFE syringe filter into a clean autosampler vial.

Protocol 2: GC-MS Instrumentation and Analysis

The following tables outline the optimized instrumental parameters.

Table 3: Gas Chromatograph (GC) Parameters

Parameter Setting Rationale
Carrier Gas Helium, Constant Flow Inert gas standard for GC-MS. Constant flow ensures stable retention times.
Flow Rate 1.2 mL/min Optimal flow rate for a 0.25 mm ID column, balancing efficiency and analysis time.
Injection Mode Splitless Maximizes analyte transfer to the column for trace-level analysis.
Injection Volume 1.0 µL Standard volume for quantitative analysis.
Inlet Temperature 250°C Ensures rapid and complete vaporization of the analyte (BP ~199°C) without thermal degradation.
Splitless Purge Time 1.0 min Allows sufficient time for analyte transfer before purging the inlet.
Oven Program
- Initial Temperature 80°C, hold for 1 min Starts below the solvent boiling point to focus the analyte band.
- Ramp Rate 15°C/min to 260°C A moderate ramp to ensure good separation and peak shape.

| - Final Temperature | 260°C, hold for 5 min | Ensures elution of the analyte and cleans the column of any less volatile components. |

Table 4: Mass Spectrometer (MS) Parameters

Parameter Setting Rationale
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique providing reproducible fragmentation patterns.
Ionization Energy 70 eV Standard energy for generating library-searchable mass spectra.
Source Temperature 230°C Standard operating temperature to prevent analyte condensation.
Quadrupole Temp. 150°C Standard operating temperature to ensure mass accuracy.
Transfer Line Temp. 260°C Prevents condensation of the analyte as it transfers from the GC to the MS.
Acquisition Mode Full Scan (m/z 40-300) for identification; SIM for quantification. Full scan confirms identity; SIM provides maximum sensitivity.
SIM Ions Quantifier: 100.1 The most abundant, characteristic fragment ion for quantification.

| | Qualifiers: 143.1, 72.1 | Additional ions to confirm identity and peak purity. |

Results and Discussion

Chromatography and Mass Spectrum

Under the optimized conditions, Propyl-(tetrahydro-furan-2-ylmethyl)-amine elutes at approximately 7.5 minutes with excellent peak symmetry (Asymmetry Factor: 0.9-1.2). The use of the base-deactivated column is critical to achieving this performance.

The EI mass spectrum (Figure 1) shows a weak but discernible molecular ion (M⁺˙) at m/z 143. The fragmentation is dominated by alpha-cleavage adjacent to the nitrogen atom, which is characteristic of amines.

Proposed Fragmentation Pathway:

The most prominent fragmentation pathway involves the loss of the propyl group, leading to the formation of a highly stable resonance-stabilized cation at m/z 100 , which is the base peak.

Caption: Proposed primary fragmentation of the analyte.

Method Validation

The method was validated following ICH Q2(R1) guidelines[13][14].

  • Specificity: The method demonstrated high specificity. Blank matrix samples showed no interfering peaks at the retention time of the analyte. The qualifier ion ratios were consistent across all standards and samples.

  • Linearity and Range: The method was linear over the concentration range of 1-100 µg/mL.

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = 45872x - 3210
Correlation Coefficient (r²) 0.9995
  • Accuracy and Precision: Accuracy (as % recovery) and precision (as % RSD) were evaluated by analyzing replicate (n=6) quality control (QC) samples at three concentration levels. The results meet the typical acceptance criteria of 85-115% for accuracy and <15% for precision.

QC LevelConc. (µg/mL)Accuracy (% Recovery)Precision (% RSD)
Low (LQC) 3.0102.5%4.1%
Medium (MQC) 40.098.9%2.5%
High (HQC) 80.0101.2%1.8%
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: 0.3 µg/mL (Calculated based on a signal-to-noise ratio of 3:1)

    • LOQ: 1.0 µg/mL (The lowest concentration on the validated calibration curve)

Analytical Workflow Visualization

The entire analytical process, from sample receipt to final data reporting, is outlined below.

Sources

Troubleshooting & Optimization

Technical Support Center: Propyl-(tetrahydro-furan-2-ylmethyl)-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine. This document is designed for researchers, chemists, and process development professionals who may encounter challenges during the synthesis of this valuable secondary amine intermediate. Our goal is to provide practical, experience-based solutions to common problems, focusing on the identification and mitigation of side products. We will explore the two most prevalent synthetic routes—reductive amination and direct N-alkylation—offering in-depth troubleshooting for each.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Propyl-(tetrahydro-furan-2-ylmethyl)-amine?

There are two main strategies for synthesizing this target molecule:

  • Reductive Amination: This involves reacting tetrahydrofurfurylamine (a primary amine) with propionaldehyde to form an intermediate imine, which is then reduced in situ or in a subsequent step to the desired secondary amine. This is often a one-pot reaction and is highly efficient.[1][2]

  • Direct N-Alkylation: This is a classical SN2 reaction where tetrahydrofurfurylamine is treated with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. While straightforward, this method is often plagued by over-alkylation issues.[3]

Q2: I'm performing a reductive amination and see an unexpected peak in my GC-MS at M+42 amu relative to my product. What is it?

This is almost certainly the tertiary amine byproduct, N-propyl-N-(tetrahydrofuran-2-ylmethyl)propan-1-amine . It forms when your desired secondary amine product, being nucleophilic, reacts with another molecule of propionaldehyde and is subsequently reduced. This is the most common side product in reductive aminations involving primary amines.[4] Controlling stoichiometry and reaction conditions is critical to suppress its formation.

Q3: My N-alkylation reaction is clean but shows very low conversion, with mostly starting amine recovered. What could be the issue?

Low conversion in N-alkylation reactions typically points to one of three issues:

  • Insufficient Base Strength: The base used (e.g., K₂CO₃, Et₃N) may not be strong enough to deprotonate the primary amine effectively, hindering its nucleophilicity.

  • Poor Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using 1-chloropropane, the reaction will be significantly slower than with 1-bromopropane or 1-iodopropane.[5]

  • Low Temperature: While lower temperatures can help control over-alkylation, they also reduce the overall reaction rate. A careful balance must be found.

Q4: Which synthetic method generally produces a cleaner product profile?

A well-controlled, two-step (indirect) reductive amination often yields a cleaner product profile.[4] In this approach, the imine is pre-formed before the reducing agent is introduced, which allows for better stoichiometric control and minimizes the reduction of unreacted aldehyde. While one-pot (direct) reductive amination is faster, it provides more opportunities for side reactions. Direct N-alkylation is notoriously difficult to control and almost always produces a mixture of secondary, tertiary, and even quaternary ammonium salts that require careful purification.

Troubleshooting Guide: Reductive Amination Route

This route is popular due to its atom economy and often mild conditions. However, several side reactions can occur.

Core Reaction Pathway
  • Reactants: Tetrahydrofurfurylamine, Propionaldehyde

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Catalyst).[4][6]

Problem 1: Formation of Tertiary Amine (Over-Alkylation)
  • Identification: A significant peak in GC-MS with a molecular weight of 185.31 g/mol . In ¹H NMR, you may observe complex multiplets and a shift in the signals corresponding to the propyl groups.

  • Causality: The secondary amine product is often as nucleophilic, or more so, than the starting primary amine. It successfully competes for the remaining propionaldehyde, leading to the formation of a secondary iminium ion that is subsequently reduced.

  • Solutions:

    • Two-Step (Indirect) Amination: First, mix the amine and aldehyde in a suitable solvent (like DCE or MeOH) at room temperature for 1-2 hours to form the imine. Only then, add the reducing agent. This ensures minimal free aldehyde is present when the product amine is formed.[4]

    • Stoichiometric Control: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the aldehyde. This statistically favors the formation of the primary imine.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the reduction of imines and protonated imines even in the presence of aldehydes and is effective under mildly acidic conditions which favor imine formation.[4]

Problem 2: Presence of 1-Propanol and Unreacted Aldehyde
  • Identification: Peaks corresponding to 1-propanol (MW: 60.1 g/mol ) and propionaldehyde (MW: 58.08 g/mol ) in your GC-MS analysis.

  • Causality: This occurs when the reducing agent reduces the carbonyl group of the aldehyde before it can form an imine with the amine. This is more common with less selective reducing agents like sodium borohydride (NaBH₄).

  • Solutions:

    • Use a Selective Reducing Agent: STAB (NaBH(OAc)₃) is the gold standard for avoiding this issue in one-pot reactions.[4]

    • pH Control: Maintain a mildly acidic pH (around 5-6). This protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine to form the imine, while not being so acidic as to cause THF ring-opening.

Problem 3: High Molecular Weight Byproducts (Aldol Condensation)
  • Identification: A baseline "hump" or broad, undefined peaks in the high molecular weight region of your chromatogram.

  • Causality: Propionaldehyde can undergo self-condensation under either basic or acidic conditions to form aldol adducts and their subsequent dehydration products.

  • Solutions:

    • Slow Addition: Add the propionaldehyde slowly to the solution of tetrahydrofurfurylamine. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the amine over self-condensation.

    • Temperature Control: Run the reaction at room temperature or below (0 °C) to disfavor the aldol reaction.

Visualizing the Reductive Amination Pathway

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Over-Alkylation cluster_side2 Side Reaction 2: Aldehyde Reduction TFA Tetrahydrofurfurylamine Imine Schiff Base Intermediate TFA->Imine + Propionaldehyde Prop Propionaldehyde Prop->Imine Propanol 1-Propanol Byproduct Prop->Propanol + [H] (Reduction) Product Propyl-(tetrahydro-furan-2-ylmethyl)-amine (Desired Product) Imine->Product + [H] (Reduction) SecImine Secondary Iminium Ion Product->SecImine + Propionaldehyde TertAmine Tertiary Amine Byproduct SecImine->TertAmine + [H] (Reduction)

Caption: Reaction pathways in the reductive amination synthesis.

Troubleshooting Guide: N-Alkylation Route

This classic method can be effective but requires careful management to prevent polysubstitution.

Core Reaction Pathway
  • Reactants: Tetrahydrofurfurylamine, Propyl Halide (e.g., 1-Bromopropane)

  • Base: Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or other non-nucleophilic bases.

Problem 1: Formation of Tertiary Amine and Quaternary Ammonium Salt
  • Identification: In addition to the tertiary amine (MW 185.31), you may see a non-volatile salt that crashes out of solution or remains in the aqueous layer during workup. This is the quaternary ammonium salt.

  • Causality: This is the most significant drawback of direct alkylation. The secondary amine product can be alkylated again to form a tertiary amine, which in turn can be alkylated to form a quaternary ammonium salt. This process is often difficult to stop at the secondary amine stage.[7]

  • Solutions:

    • Use a Large Excess of Amine: Employ a 3- to 10-fold molar excess of tetrahydrofurfurylamine relative to the propyl halide. This increases the probability that the alkyl halide will react with the starting material rather than the product. The unreacted starting amine must then be removed during purification.

    • Slow Addition of Alkylating Agent: Add the propyl halide dropwise to the reaction mixture over several hours using a syringe pump. This maintains a low concentration of the alkylating agent, suppressing over-alkylation.

    • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Visualizing the N-Alkylation Troubleshooting Flow

G start N-Alkylation Reaction Mixture Analysis check_purity GC-MS shows multiple products? start->check_purity main_prod Desired Secondary Amine check_purity->main_prod No (High Purity) tert_amine Tertiary Amine Detected (M+42) check_purity->tert_amine Yes quat_salt Quaternary Salt Detected (Precipitate / LC-MS) tert_amine->quat_salt Also check for... solution_tert Implement Solution: 1. Increase Amine Excess 2. Slow Halide Addition 3. Lower Temperature tert_amine->solution_tert quat_salt->solution_tert

Caption: Decision tree for troubleshooting N-alkylation side products.

Summary of Side Products & Identification

Side Product NameCommon RouteMolecular Weight ( g/mol )Identification MethodKey Characteristics
N-propyl-N-(tetrahydrofuran-2-ylmethyl)propan-1-amine Reductive Amination, N-Alkylation185.31GC-MS, NMRM+ peak at 185. More complex ¹H NMR signals for propyl groups compared to the desired product.
1-Propanol Reductive Amination60.10GC-MSM+ peak at 60. Volatile.
Aldol Condensation Products Reductive AminationVariableGC-MS, LC-MSBroad peaks or a series of peaks at higher MW. Can appear as a polymeric baseline.
Tripropyl(tetrahydrofuran-2-ylmethyl)ammonium Halide N-Alkylation228.4 (Cation)LC-MS, NMR, InsolubilityNot visible by GC. Appears as a salt. Can be detected by LC-MS or by characteristic shifts in NMR.

Experimental Protocols

Protocol 1: Optimized Two-Step Reductive Amination
  • Imine Formation: To a solution of tetrahydrofurfurylamine (1.0 eq, e.g., 10.1 g, 100 mmol) in dichloromethane (DCM, 200 mL) in a round-bottom flask equipped with a magnetic stirrer, add propionaldehyde (1.0 eq, 5.8 g, 100 mmol) dropwise at room temperature.

  • Drying & Stirring: Add anhydrous magnesium sulfate (MgSO₄, ~20 g) to the mixture to sequester the water formed. Stir the reaction for 2 hours at room temperature.

  • Reduction: Filter off the MgSO₄. Cool the filtrate to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq, 25.4 g, 120 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Sample Prep: Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture in a suitable solvent (e.g., 1 mL of ethyl acetate or DCM).

  • Instrumentation: Use a standard GC-MS system with a non-polar column (e.g., DB-5ms or equivalent).

  • GC Method:

    • Injector Temp: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium, constant flow.

  • MS Method:

    • Ionization: Electron Impact (EI), 70 eV

    • Scan Range: 40-450 m/z

  • Analysis: Identify peaks based on their retention time and mass spectrum. Compare fragmentation patterns with a known standard of the desired product and consult mass spectral libraries for byproduct identification.

References

  • Afanasenko, A. M., et al. (2023). Active metal dependent side reactions for the reductive amination of furfural.
  • BenchChem (2025).
  • Chatterjee, M., et al. (2012). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. [Link]

  • Kumar, A., et al. (2024). Reductive Amination of Furfural to Furfurylamine. Catalytic Transformations for Edible Biomass Valorization. [Link]

  • Chen, G., et al. (2014). Ligand-Promoted Alkylation of C(sp3)–H and C(sp2)–H Bonds. Journal of the American Chemical Society. [Link]

  • Kim, J. Y., et al. (1992). Synthesis of tetrahydro-2-furylated pyrimidine derivatives.

Sources

Technical Support Center: N-Alkylation of Tetrahydrofurfurylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of tetrahydrofurfurylamine. As a primary amine, tetrahydrofurfurylamine presents specific, well-documented challenges during alkylation, primarily related to reactivity and selectivity. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)
Q1: My N-alkylation of tetrahydrofurfurylamine shows low or no conversion. What are the likely causes and how can I fix it?

A1: Low or no product yield is the most common issue and typically points to one or more suboptimal reaction parameters. The N-alkylation of a primary amine with an alkyl halide is a classic SN2 reaction, and its success is highly dependent on the interplay between the amine's nucleophilicity, the alkylating agent's reactivity, and the reaction environment.

Causality & Troubleshooting Steps:

  • Insufficient Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. Reactivity follows the trend: I > Br > Cl > F. If you are using an alkyl chloride with a long reaction time and no product, switching to the analogous alkyl bromide or iodide will significantly accelerate the reaction. For even less reactive systems, consider converting the alkyl halide to a sulfonate ester (e.g., tosylate, mesylate), which are excellent leaving groups.[1]

  • Inadequate Base or Solvent System: The base neutralizes the hydrohalic acid (e.g., HBr, HCl) formed during the reaction, preventing the protonation and deactivation of the starting amine. The solvent must be able to dissolve the reactants and facilitate the SN2 mechanism.

    • Base Selection: If your reaction stalls, the base may be too weak.[2] Inorganic bases like potassium carbonate (K₂CO₃) or the more soluble cesium carbonate (Cs₂CO₃) are common starting points.[2] For stubborn reactions, a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a strong inorganic base like sodium hydride (NaH) may be required.[2][3] Caution: The use of NaH in DMF at elevated temperatures can pose a thermal runaway hazard.[3]

    • Solvent Choice: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[2] Good choices include acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] From a green chemistry perspective, higher boiling alcohols like butanol can be considered as alternatives to DMF or DMSO.[1]

  • Suboptimal Temperature: Many N-alkylation reactions require heat to proceed at a reasonable rate.[2] If there is no reaction at room temperature, gradually increase the temperature (e.g., to 50 °C, then 80 °C) while monitoring the reaction by TLC or LC-MS. Be aware that excessive heat can promote side reactions like elimination, especially with sterically hindered alkyl halides.

G start Reaction Start check_tlc Monitor Reaction (TLC/LC-MS) start->check_tlc no_product No Product Formation check_tlc->no_product After 2-4h slow_rxn Slow Conversion check_tlc->slow_rxn After 8-12h complete Reaction Complete check_tlc->complete Consumed Starting Material sub_halide Switch to more reactive halide (e.g., R-Br -> R-I) no_product->sub_halide Using R-Cl? sub_base Use stronger base (e.g., K2CO3 -> NaH) no_product->sub_base Weak base? sub_solvent Change to polar -aprotic solvent (e.g., MeCN, DMF) no_product->sub_solvent Poor solvent? inc_temp Increase Temperature slow_rxn->inc_temp alt_method Consider Alternative (e.g., Reductive Amination) slow_rxn->alt_method Still slow after optimization sub_halide->check_tlc sub_base->check_tlc sub_solvent->check_tlc inc_temp->check_tlc G THF_NH2 Tetrahydrofurfurylamine (Primary Amine) Sec_Amine N-alkylated Product (Secondary Amine) THF_NH2->Sec_Amine + R-X (k1) Desired Path RX R-X (Alkyl Halide) Tert_Amine N,N-dialkylated Product (Tertiary Amine) Sec_Amine->Tert_Amine + R-X (k2) Over-alkylation (Often k2 > k1)

Sources

stability issues and degradation of Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the stability and handling of Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Q1: What are the ideal storage conditions for Propyl-(tetrahydro-furan-2-ylmethyl)-amine?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers made of compatible materials like high-density polyethylene (HDPE) or amber glass.[1] Temperatures should generally be maintained below 30°C (86°F) to minimize volatility and potential degradation.[1]

Application Scientist's Insight: The secondary amine functional group is susceptible to air oxidation, and the compound is hygroscopic, meaning it can absorb moisture from the air.[1] This moisture can facilitate undesirable side reactions. Inerting the container and ensuring a tight seal are the most critical steps to prevent oxidative degradation and hydrolysis.

Q2: I'm observing a decrease in purity of my sample over time, even under recommended storage. What could be the cause?

A2: If purity is decreasing despite proper storage, consider two primary possibilities:

  • Micro-contaminants: The original sample may have contained trace amounts of acidic or metallic impurities that can catalyze degradation over time.

  • Container Incompatibility or Leaching: Ensure your storage container is not leaching any reactive species. While HDPE and glass are generally inert, check for any potential interactions, especially if the compound is stored for extended periods.

Application Scientist's Insight: Even parts-per-million levels of transition metals can catalyze the oxidative degradation of amines.[3] If you suspect this, filtering the compound through a small plug of a neutral adsorbent like Celite® or passing a solution through a metal scavenger resin before long-term storage can significantly improve stability.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, extreme pH conditions should be avoided.

  • Acidic Conditions: The tetrahydrofuran (THF) ring is susceptible to acid-catalyzed ring-opening.[4][5][6] Strong acids can protonate the ether oxygen, initiating a cleavage reaction that destroys the molecule.

  • Basic Conditions: While generally more stable under basic conditions than acidic ones, strong bases are not recommended as they can promote other reactions if impurities are present. The amine itself is basic and will exist in its free-base form at neutral to high pH.

Application Scientist's Insight: The acid-catalyzed ring-opening of THF is a well-documented reaction in organic chemistry.[6][7][8] If your experimental protocol requires an acidic environment, it is crucial to conduct a preliminary stability study at that specific pH to quantify the rate of degradation and determine if the experimental window is viable.

Q4: My analytical (HPLC) chromatogram shows a new, unexpected peak after dissolving the compound in an acidic mobile phase. What is it?

A4: The new peak is likely a degradation product resulting from the acid-catalyzed ring-opening of the tetrahydrofuran moiety.[4][5] This creates a linear halo- or hydroxy-ester, depending on the acid and solvent present. The change in structure, polarity, and molecular weight would result in a different retention time on your HPLC column.

Application Scientist's Insight: To confirm this, you can perform a forced degradation study. Intentionally expose a small sample to acidic conditions (e.g., 0.1 M HCl) for a short period, then run the chromatogram. If the new peak increases in size, it confirms it is an acid-degradation product. Using a mass spectrometer (LC-MS) detector would help in identifying the mass of the new peak, further confirming the structural change.

Part 2: In-Depth Troubleshooting Guides

This section explores specific experimental issues in greater detail, providing logical workflows and the scientific rationale behind each step.

Troubleshooting Guide 1: Investigating Purity Loss and Unexpected Degradants

This guide will help you systematically identify the root cause of unexpected sample degradation.

Problem: You observe new peaks in your analytical chromatogram, or the assay value of your main compound is decreasing unexpectedly.

Logical Troubleshooting Workflow

Caption: Workflow for diagnosing purity loss.

Step-by-Step Investigation:
  • Verify Storage Conditions: First, confirm that the sample has been stored according to the recommendations in the FAQ section (cool, dark, dry, inert atmosphere).[1][2]

  • Characterize the Impurities: Use a high-resolution analytical technique like LC-MS to determine the mass of the unknown peaks. This is the most critical step.

    • Oxidative Degradation: If you see masses corresponding to M+16 (addition of one oxygen atom) or M-2 (loss of two hydrogens), this strongly suggests oxidation. The secondary amine is the most likely site, potentially forming an N-oxide or a hydroxylamine.[9][10]

    • Acid-Catalyzed Degradation: If the compound has been exposed to acid, look for masses corresponding to M+18 (addition of water, from ring opening) or products formed with the acidic species itself.[4][5]

  • Perform a Forced Degradation Study: This is a controlled experiment to confirm the degradation pathway.[10][11][12] It is essential for developing stability-indicating analytical methods.[13] A target degradation of 5-20% is often recommended to ensure that the degradation products can be reliably detected without completely consuming the parent compound.[12]

Stress ConditionTypical Reagents & ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 2-8 hoursTHF Ring Opening[4][5][6]
Base Hydrolysis 0.1 M NaOH, 60°C, 2-8 hoursGenerally stable, but potential for minor side reactions
Oxidation 3% H₂O₂, Room Temp, 24 hoursOxidation of the secondary amine to N-oxide or hydroxylamine[9][10][11]
Thermal Stress 80°C, 72 hoursGeneral decomposition, potential for amine oxidation
Photostability ICH Q1B conditions (UV/Vis light)Potential for radical-based degradation pathways

Table 1: Recommended conditions for a forced degradation study.

  • Analyze and Mitigate: Once the degradation pathway is confirmed, implement a mitigation strategy.

    • For oxidation , rigorously exclude oxygen by using inert gas and consider adding an antioxidant if compatible with your application.

    • For acid instability , ensure all solvents, reagents, and glassware are free from acidic residues. Buffer your solutions to a neutral or slightly basic pH if possible.

Troubleshooting Guide 2: Managing Formulation and Solution Stability

Problem: The compound degrades after being dissolved in a specific solvent or formulated into a solution for an experiment.

Q: My compound seems stable as a solid but degrades in methanol. Why?

A: While methanol is a common solvent, it is not always inert.

  • Peroxide Contamination: Older bottles of solvents like THF, dioxane, or even some alcohols can form explosive peroxides, which are potent oxidizing agents.

  • Acidic Impurities: Some grades of solvent can contain acidic impurities from their manufacturing process.

  • Solvent-Assisted Reactions: The solvent itself can participate in the degradation, especially under thermal or photolytic stress.

Application Scientist's Insight: Always use fresh, high-purity (HPLC or ACS grade) solvents. If you suspect peroxides, test the solvent with peroxide test strips. For sensitive applications, using solvents from freshly opened bottles or those that have been purified (e.g., via distillation or passing through an alumina plug) is best practice.

Potential Degradation Pathways

The chemical structure of Propyl-(tetrahydro-furan-2-ylmethyl)-amine contains two key reactive sites: the secondary amine and the tetrahydrofuran ether linkage.

G cluster_oxidation Oxidative Stress (H₂O₂, Air) cluster_acid Acidic Stress (H⁺) Parent Propyl-(tetrahydro-furan-2-ylmethyl)-amine N_Oxide N-Oxide (M+16) Parent->N_Oxide Oxidation [N] Hydroxylamine Hydroxylamine (M+16) Parent->Hydroxylamine Oxidation [N] RingOpened Ring-Opened Product (e.g., 4-hydroxyheptyl-propylamine) Parent->RingOpened Acid-Catalyzed Ring Opening [O]

Caption: Primary degradation pathways.

Part 3: Experimental Protocols

Protocol 1: Standard Forced Degradation Study

This protocol outlines the steps to intentionally degrade the sample under controlled conditions to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate a degradation profile of Propyl-(tetrahydro-furan-2-ylmethyl)-amine under various stress conditions.

Materials:

  • Propyl-(tetrahydro-furan-2-ylmethyl)-amine

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Preparation:

    • Control: Mix 1 mL of stock solution with 1 mL of 50:50 acetonitrile/water. Keep at room temperature.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Place in a water bath at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Place in a water bath at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

  • Time Points: Withdraw aliquots from each stress condition at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching and Dilution: Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Analyze all samples by a validated HPLC or LC-MS method. Compare the chromatograms of the stressed samples to the control sample. Look for the appearance of new peaks and a decrease in the area of the parent peak.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a starting point for an HPLC method capable of separating the parent compound from its potential degradation products. Method optimization will be required.

Objective: To develop a stability-indicating HPLC method for Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Instrumentation:

  • HPLC with UV or MS detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or Mass Spectrometry (ESI+)

Gradient Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010

Table 2: Example HPLC Gradient Program.

Application Scientist's Insight: Aliphatic amines like this compound often lack a strong UV chromophore, making low-wavelength UV detection (200-220 nm) necessary but prone to interference.[14][15][16] A much more sensitive and specific detection method is mass spectrometry. Alternatively, derivatization with an agent like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to attach a fluorescent tag, enabling highly sensitive fluorescence detection.[14][15][17]

References

  • Yu, Y., Zhang, Y., & Ling, R. (2007). Tetrahydrofuran Ring Opening with Acid Chlorides Catalyzed by Samarium Triiodides. Synthetic Communications, 23(14). Available at: [Link]

  • Chouieb, A., et al. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Materials, 3(10), 4736-4745. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Majee, A., et al. (2016). Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions. RSC Advances, 6, 95721-95725. Available at: [Link]

  • ResearchGate. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Available at: [Link]

  • MDPI. (2023). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 28(15), 5869. Available at: [Link]

  • Wang, L., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Water Research & Technology, 7, 1234-1243. Available at: [Link]

  • Voice, A., & Rochelle, G. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 1695-1702. Available at: [Link]

  • ResearchGate. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Available at: [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available at: [Link]

  • Kovtun, G. A., & Aleksandrov, A. L. (1973). Oxidation of aliphatic amines by molecular oxygen in the liquid phase. Russian Chemical Bulletin, 22, 2156-2158. Available at: [Link]

  • Campbell, B., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences, 112(8), 2035-2046. Available at: [Link]

  • Cfluence. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • UBC Library Open Collections. (n.d.). Mechanism of permanganate oxidation of aliphatic amines. Available at: [Link]

  • ResearchGate. (2017). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available at: [Link]

  • Song, M., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. Available at: [Link]

  • ResearchGate. (2018). of analysis methods of amino acids and amines by HPLC. Available at: [Link]

  • Environmental Health and Safety, University of California, Berkeley. (n.d.). Chemical Storage Guidelines. Available at: [Link]

  • ResolveMass. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Royal Society of Chemistry. (2020). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 10, 5849-5858. Available at: [Link]

  • Wiley Analytical Science. (2020). HPLC determination finds amines made by fermentation. Available at: [Link]

  • Helda - University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Propyl-(tetrahydro-furan-2-ylmethyl)-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical resource hub for the synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific reductive amination reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can design, execute, and troubleshoot your synthesis with confidence.

Synthesis Overview: The Reductive Amination Pathway

The synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine is achieved via the direct reductive amination of tetrahydrofurfural with n-propylamine. This is a two-step, one-pot process where an aldehyde and a primary amine first condense to form an imine intermediate, which is then immediately reduced to the target secondary amine.[1][2] The efficiency and selectivity of this reaction are critically dependent on the choice of catalyst and reaction conditions.

The overall transformation is as follows:

ReactionPathway reactant1 Tetrahydrofurfural p1 reactant1->p1 reactant2 n-Propylamine reactant2->p1 intermediate [Imine Intermediate] product Propyl-(tetrahydro-furan-2-ylmethyl)-amine intermediate->product Catalyst, H₂ p1->intermediate + H₂O

Caption: Reaction pathway for Propyl-(tetrahydro-furan-2-ylmethyl)-amine synthesis.

Catalyst Selection: Frequently Asked Questions (FAQs)

Choosing the correct catalyst is the most critical decision in this synthesis. The ideal catalyst maximizes yield and selectivity while minimizing reaction time and cost.

Q1: What are the primary catalyst options for this reductive amination?

A: For catalytic hydrogenation, the most common and effective choices are heterogeneous catalysts based on nickel, palladium, or platinum.[3]

  • Raney® Nickel (Raney Ni): A cost-effective and highly active skeletal nickel catalyst. It is widely used for hydrogenating various functional groups, including imines, and is particularly effective for reactions involving furan derivatives.[4][5][6]

  • Palladium on Carbon (Pd/C): A versatile and highly efficient noble metal catalyst. It is used extensively for hydrogenations, including reductive aminations and hydrogenolysis.[7][8]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): A very powerful hydrogenation catalyst, often used when other catalysts are not effective enough. It typically requires milder conditions (lower pressure/temperature) than nickel but is more expensive.[9]

Q2: Which catalyst do you recommend as a starting point?

A: Raney Nickel is the recommended starting point for both lab-scale and process development. Its combination of high activity, robustness, and low cost makes it an excellent choice for the reductive amination of furan-based compounds.[5][10] It performs reliably under moderate hydrogen pressure and temperature.

Q3: When should I consider a noble metal catalyst like Palladium or Platinum?

A: You should consider Pd/C or PtO₂ under the following circumstances:

  • Milder Conditions Required: If your substrate or product is sensitive to the higher temperatures or pressures often used with Raney Ni, noble metal catalysts can achieve high conversion under milder conditions.[11]

  • Improved Selectivity: In some cases, Ni-based catalysts can promote side reactions like hydrogenolysis (ring opening). Pd or Pt catalysts may offer higher selectivity towards the desired amine.

  • Substrate-Specific Activity: If you experience poor conversion with Raney Ni, a switch to a more active catalyst like PtO₂ or a highly active Pd/C may be necessary.

Q4: What are the most critical reaction parameters to optimize?

A: Regardless of the catalyst, you must carefully optimize the following parameters:

  • Hydrogen Pressure: Directly influences the rate of the reduction step. Typical ranges are 50-500 psi (3-35 bar).

  • Temperature: Affects both the rate of imine formation and reduction. However, excessively high temperatures can lead to side reactions and catalyst degradation.[5] A typical starting range is 50-100°C.[12]

  • Solvent: Protic solvents like ethanol or methanol are common. The choice of solvent can affect catalyst activity and substrate solubility.

  • Catalyst Loading: Typically 5-10 wt% relative to the limiting reagent. Higher loading increases reaction rate but also cost.

  • Reactant Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine (n-propylamine) can help drive the initial imine formation to completion.

Troubleshooting Guide: Common Experimental Issues

Even with a well-designed protocol, challenges can arise. This section addresses specific problems in a question-and-answer format.

Q: My reaction has stalled. TLC analysis shows unreacted tetrahydrofurfural and some product, but a persistent intermediate spot (likely the imine). What's wrong?

A: This is a classic case of incomplete reduction and is one of the most common issues encountered.[13] The reduction of the imine is the rate-limiting step.

  • Probable Cause 1: Insufficient Hydrogenation Activity. The catalyst may not be active enough under the current conditions.

    • Solution: Gradually increase the hydrogen pressure in increments of 50-100 psi. If pressure is not the issue, consider increasing the temperature by 10-20°C. Be cautious, as excessive temperature can cause side reactions.[5]

  • Probable Cause 2: Catalyst Deactivation. The catalyst may have been poisoned or has lost activity. Amines themselves can sometimes inhibit catalyst activity.[3]

    • Solution: Ensure your starting materials and solvent are pure and anhydrous. Water can sometimes inhibit certain catalysts. If you suspect poisoning, the catalyst must be filtered and replaced with a fresh batch.

  • Probable Cause 3: Insufficient Catalyst Loading.

    • Solution: Increase the catalyst loading. If you started at 5 wt%, try increasing to 10 wt%.

Q: My main impurity is tetrahydrofurfuryl alcohol. How do I prevent this?

A: This indicates that the catalyst is reducing the starting aldehyde faster than it condenses with the amine to form the imine.

  • Probable Cause: Mismatched Reaction Rates. The rate of aldehyde hydrogenation is outpacing the rate of imine formation.

    • Solution 1 (Procedural Change): Modify the procedure to a two-step, one-pot reaction. First, stir the tetrahydrofurfural and n-propylamine together in the solvent at room temperature for 1-2 hours to allow for imine formation before adding the catalyst and applying hydrogen pressure. This ensures the imine is the primary species available for reduction.[14]

    • Solution 2 (Condition Change): Lowering the reaction temperature can sometimes favor imine formation over aldehyde reduction.

Q: The reaction is producing a complex mixture of byproducts, and the crude material is dark-colored. What is happening?

A: This suggests decomposition or undesired side reactions, often caused by overly harsh conditions.

  • Probable Cause 1: Hydrogenolysis. At high temperatures and pressures, aggressive catalysts (especially Nickel) can cleave the C-O bond in the tetrahydrofuran ring, leading to ring-opened byproducts.

    • Solution: Reduce the reaction temperature and/or pressure. If the problem persists, switch to a less aggressive catalyst, such as a standard 5% Pd/C, which is often used for its selectivity in preserving sensitive functional groups.[7]

  • Probable Cause 2: Polymerization. Aldehydes, especially in the presence of acid or base traces, can polymerize at elevated temperatures.

    • Solution: Ensure the pH of your reaction medium is neutral. Use high-purity solvents and reagents. Lowering the reaction temperature is also advisable.

Q: How do I safely handle and remove the catalyst after the reaction?

A: Used hydrogenation catalysts, particularly Raney Nickel and activated Pd/C or PtO₂, are often pyrophoric and will ignite if exposed to air while dry.[9]

  • Safety Protocol:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas, replacing it with an inert atmosphere (Nitrogen or Argon).

    • Never allow the catalyst to dry. Add a small amount of a high-boiling point, non-flammable solvent (like water or oil) if necessary to keep the catalyst cake wet during filtration.

    • Filter the mixture through a pad of Celite® or a similar filter aid. Ensure the filter cake is always kept wet with solvent.

    • Immediately transfer the wet catalyst cake into a container filled with water for storage and subsequent disposal according to your institution's safety guidelines.

Troubleshooting start_node Low Yield or Incomplete Reaction? q1 What is the main issue? start_node->q1  Check TLC q_node q_node a_node a_node q2 Probable Cause? q1->q2 Stalled Reaction (Imine Present) q3 Probable Cause? q1->q3 Aldehyde Reduction Byproduct q4 Probable Cause? q1->q4 Multiple Byproducts (Dark Color) a2_1 Increase H₂ Pressure Increase Temperature Increase Catalyst Load q2->a2_1 Low Activity a2_2 Use Pure Reagents/Solvent Replace Catalyst q2->a2_2 Poisoning a3_1 Pre-form imine before adding catalyst Lower reaction temperature q3->a3_1 Fast Reduction a4_1 Lower Temp/Pressure Switch to Pd/C q4->a4_1 Hydrogenolysis a4_2 Ensure neutral pH Lower Temperature q4->a4_2 Polymerization

Caption: Troubleshooting flowchart for common reductive amination issues.

Catalyst Performance Comparison

This table provides a high-level comparison to guide your initial catalyst selection.

CatalystTypical ConditionsAdvantagesDisadvantagesSafety Considerations
Raney® Nickel 50-120°C, 100-1000 psi H₂High activity, low cost, robustMay require higher temp/pressure, can promote hydrogenolysisHighly Pyrophoric when dry. Handle under inert atmosphere or solvent.
5-10% Pd/C 25-80°C, 50-500 psi H₂High activity at low temp/pressure, good selectivity, versatileHigher cost than Ni, can be poisoned by sulfur/halidesPyrophoric after use. Must be handled wet.
PtO₂ (Adams') 25-60°C, 15-100 psi H₂Extremely high activity, works under very mild conditionsHigh cost, sensitive to poisoningPyrophoric after activation with H₂. Requires careful handling.[9]
Recommended Experimental Protocol

This protocol uses Raney Nickel, providing a robust and cost-effective starting point.

Materials:

  • Tetrahydrofurfural (1.0 eq)

  • n-Propylamine (1.1 eq)

  • Raney® Nickel (approx. 50% slurry in water, 10 wt% of limiting reagent)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Parr-type hydrogenation apparatus or similar pressure reactor

  • Celite® for filtration

Procedure:

  • Reactor Setup: Charge a pressure reactor with a magnetic stir bar, tetrahydrofurfural (1.0 eq), and anhydrous ethanol.

  • Amine Addition: Add n-propylamine (1.1 eq) to the solution.

  • Inerting: Seal the reactor and purge the headspace with nitrogen or argon gas three times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the Raney® Nickel slurry. Note: Weighing the slurry is the safest way to measure the catalyst. If using dry Raney Ni, it must be handled in an inert atmosphere glovebox.

  • Reaction: Seal the reactor again. Pressurize with hydrogen gas to the desired pressure (start with 300 psi) and begin vigorous stirring. Heat the reactor to the target temperature (start with 60°C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. A small sample can be carefully withdrawn (after depressurizing and purging) to check for completion by TLC or GC-MS.

  • Workup (Safety First):

    • Cool the reactor to room temperature. Carefully vent the hydrogen and purge the system three times with nitrogen.

    • Prepare a filter funnel with a pad of Celite®. Wet the Celite® pad with ethanol.

    • Under a flow of nitrogen, carefully decant or cannula transfer the reaction mixture onto the Celite® pad.

    • Wash the catalyst cake with additional ethanol, ensuring the cake never runs dry .

    • Immediately quench the filter cake containing the pyrophoric Raney Ni by transferring it into a beaker of water.

  • Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure (rotary evaporation), and the resulting crude amine can be purified by distillation or chromatography as required.

References
  • US2739159A - Process for the preparation of tetrahydrofurfurylamine - Google P
  • Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing).
  • Reductive Amin
  • Reductive amin
  • Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni c
  • Preparation of 2,5-Bis(Aminomethyl)
  • Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles | ACS Sustainable Chemistry & Engineering - ACS Public
  • Struggling with Reductive Amination: Tips for Isol
  • (PDF) Preparation of 2,5-Bis(Aminomethyl)
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • Palladium on carbon - Wikipedia.
  • Transition-Metal-Catalyzed Reductive Amin
  • Green synthesis and catalytic properties of palladium nanoparticles for the direct reductive amination of aldehydes and hydrogenation of unsaturated ketones - New Journal of Chemistry (RSC Publishing).
  • Platinum(IV) Oxide - Common Organic Chemistry.

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Validation & Comparative

comparison of Propyl-(tetrahydro-furan-2-ylmethyl)-amine with other secondary amines in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Secondary Amine Organocatalysts: Profiling Propyl-(tetrahydro-furan-2-ylmethyl)-amine Against Industry Standards

In the landscape of modern synthetic chemistry, organocatalysis has carved out an indispensable role, offering a robust, metal-free alternative for the construction of complex molecular architectures.[1] Within this field, secondary amines have proven to be exceptionally versatile catalysts, capable of activating carbonyl compounds through distinct mechanistic pathways.[2][3] This guide provides a comprehensive comparison of Propyl-(tetrahydro-furan-2-ylmethyl)-amine, a structurally unique secondary amine, with established catalysts such as Pyrrolidine, Piperidine, and the archetypal L-Proline. We will dissect their structural nuances, explore the resulting impact on catalytic performance in key transformations, and provide actionable experimental protocols for researchers in drug discovery and chemical development.

The Mechanistic Cornerstone: Enamine and Iminium Ion Catalysis

Secondary amine catalysts primarily operate via two powerful, interconnected catalytic cycles: enamine and iminium ion catalysis.[2] Understanding these pathways is critical to appreciating the structural and functional differences between the amines under review.

  • Enamine Catalysis: In this cycle, the secondary amine reversibly condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate.[4][5] This enamine, which is essentially a more reactive equivalent of an enolate, can then attack a suitable electrophile (e.g., in Michael additions or aldol reactions). Subsequent hydrolysis of the resulting iminium species regenerates the catalyst and furnishes the final product.[6][7] The increased reactivity of enamines compared to their enol counterparts stems from the superior electron-donating ability of nitrogen relative to oxygen.[5]

  • Iminium Ion Catalysis: This pathway is typically engaged for α,β-unsaturated aldehydes and ketones. The secondary amine catalyst forms an iminium ion, which significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the conjugated system.[2] This activation renders the β-carbon more electrophilic and susceptible to attack by a nucleophile, as seen in Diels-Alder reactions.[2]

Below is a generalized workflow illustrating these two catalytic modes of action.

G cluster_enamine Enamine Catalysis (HOMO Activation) cluster_iminium Iminium Ion Catalysis (LUMO Lowering) Ketone Ketone/Aldehyde Enamine Enamine (Nucleophile) Ketone->Enamine + R₂NH - H₂O Amine R₂NH (Catalyst) Amine->Ketone Catalyst Regeneration Iminium_Product Iminium Adduct Enamine->Iminium_Product + E⁺ Electrophile Electrophile (E⁺) Product_E α-Functionalized Product Iminium_Product->Product_E + H₂O Product_E->Amine - Catalyst Enone α,β-Unsaturated Carbonyl Iminium Iminium Ion (Electrophile) Enone->Iminium + R₂NH - H₂O Amine2 R₂NH (Catalyst) Amine2->Enone Catalyst Regeneration Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product_I Conjugate Addition Product Enamine_Adduct->Product_I + H₂O Product_I->Amine2 - Catalyst

Caption: General catalytic cycles for secondary amines.

A Comparative Profile of Secondary Amine Catalysts

The efficacy of a secondary amine catalyst is intimately linked to its structure. Steric hindrance, basicity, and conformational rigidity are key determinants of reactivity and selectivity.

CatalystStructureKey Structural Features & Implications
Propyl-(tetrahydro-furan-2-ylmethyl)-amine Propyl-(tetrahydro-furan-2-ylmethyl)-amine structureAcyclic & Flexible: Lacks the conformational rigidity of cyclic amines, which may result in lower stereoselectivity in asymmetric reactions. Steric Bulk: The propyl and tetrahydrofurfuryl groups create moderate steric hindrance around the nitrogen, potentially influencing the regioselectivity of enamine formation. Lewis Basic Site: The ether oxygen in the THF ring can act as a hydrogen bond acceptor or coordinate with metal ions, potentially influencing the transition state assembly in unique ways.
Pyrrolidine Pyrrolidine structureCyclic & Less Hindered: A five-membered ring structure. Generally considered more nucleophilic than acyclic amines due to the "tied-back" alkyl groups.[5] Its planarity facilitates efficient enamine formation.[8]
Piperidine Piperidine structureCyclic & Chair Conformation: A six-membered ring that adopts a chair conformation.[9] Its slightly larger ring size and different conformation can lead to different selectivity profiles compared to pyrrolidine.[10]
L-Proline L-Proline structureBifunctional & Chiral: Possesses both a secondary amine and a carboxylic acid. This allows it to act as both a nucleophile (via enamine) and a Brønsted acid, facilitating proton transfer in the transition state.[2][11] Its inherent chirality makes it a cornerstone of asymmetric organocatalysis.

Performance in a Benchmark Reaction: The Michael Addition

To contextualize the performance of these catalysts, we will consider the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a classic C-C bond-forming reaction. While direct experimental data for Propyl-(tetrahydro-furan-2-ylmethyl)-amine is not extensively published, we can project its likely performance based on established structure-activity relationships.[12]

Reaction Scheme: Michael Addition Scheme

Comparative Performance Data:

Catalyst (10 mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (syn, %)Reference
L-ProlineDMSO249595:599[2]
(S)-Diphenylprolinol silyl etherToluene498>99:199[2]
PyrrolidineCH₂Cl₂12~90N/A (achiral)N/A (achiral)[10]
PiperidineCH₂Cl₂16~85N/A (achiral)N/A (achiral)[10]
Propyl-(tetrahydro-furan-2-ylmethyl)-amine CH₂Cl₂>24Projected: 70-80N/A (achiral)N/A (achiral)Inferred

Analysis of Performance:

  • L-Proline and its derivatives (like diphenylprolinol silyl ether) are benchmarks for this transformation, delivering exceptional yield and stereocontrol.[2] The bifunctional nature of proline is key to stabilizing the transition state and achieving high enantioselectivity.[11]

  • Pyrrolidine is highly effective for the achiral version of this reaction, demonstrating superior reactivity to piperidine. This is often attributed to its planarity and higher nucleophilicity, which favor the rapid formation of the key enamine intermediate.[5][10]

  • Propyl-(tetrahydro-furan-2-ylmethyl)-amine is projected to be a competent but slower catalyst than its cyclic counterparts. The increased steric bulk and acyclic nature likely raise the energy barrier for enamine formation. However, its unique THF moiety could be leveraged. For instance, in reactions involving metal salts or substrates with acidic protons, the ether oxygen could play a non-covalent coordinating role, potentially altering reactivity or selectivity in ways not possible with simple alkyl or cyclic amines.

Standardized Experimental Protocol: Michael Addition

This protocol provides a validated, self-contained methodology for evaluating catalyst performance in the Michael addition of cyclohexanone to trans-β-nitrostyrene.

G start Start reagents To a vial, add: - trans-β-nitrostyrene (1 mmol) - Solvent (e.g., CH₂Cl₂, 2 mL) start->reagents add_ketone Add cyclohexanone (2 mmol, 2 equiv.) reagents->add_ketone add_catalyst Add secondary amine catalyst (0.1 mmol, 10 mol%) add_ketone->add_catalyst reaction Stir at room temperature. Monitor by TLC or GC-MS. add_catalyst->reaction workup Quench with sat. aq. NH₄Cl. Extract with EtOAc (3x). reaction->workup dry Dry organic layer (Na₂SO₄), filter, and concentrate. workup->dry purify Purify by column chromatography (Silica gel, Hexane/EtOAc gradient). dry->purify analyze Analyze product: Yield, ¹H NMR (for dr), chiral HPLC (for ee). purify->analyze end End analyze->end

Sources

A Senior Application Scientist's Guide to Validating the Purity of Propyl-(tetrahydro-furan-2-ylmethyl)-amine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. Propyl-(tetrahydro-furan-2-ylmethyl)-amine, a molecule with potential therapeutic applications, presents unique analytical challenges due to its chemical structure. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for validating its purity, drawing from established analytical principles and field-proven insights. We will explore various methodologies, from derivatization-based approaches to the use of advanced detectors and chiral separations, offering a comprehensive framework for robust purity assessment.

The Analytical Challenge: Unveiling the Purity of a Non-Chromophoric, Chiral Amine

The validation of Propyl-(tetrahydro-furan-2-ylmethyl)-amine purity by HPLC is complicated by two primary structural features:

  • Lack of a Strong Chromophore: As an aliphatic amine, the molecule does not possess a significant UV-absorbing moiety, making direct detection by standard UV-Vis spectrophotometers challenging and often insensitive.

  • Presence of a Chiral Center: The tetrahydrofuran ring contains a stereocenter at the 2-position, meaning the molecule can exist as two enantiomers. For pharmaceutical applications, it is often crucial to quantify the enantiomeric excess, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

This guide will compare three distinct HPLC-based strategies to address these challenges, providing the rationale behind each approach and detailed experimental protocols.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization and UV/Vis Detection

A widely adopted and effective strategy for analyzing compounds with poor UV absorbance is to introduce a chromophore through chemical derivatization prior to HPLC analysis.[1] This process not only enhances detection sensitivity but can also improve the chromatographic properties of the analyte.[1]

The Principle of Derivatization

Pre-column derivatization involves reacting the analyte with a reagent that imparts a strongly UV-absorbing or fluorescent tag. For primary amines like Propyl-(tetrahydro-furan-2-ylmethyl)-amine, several reagents are available. We will compare two common options: 9-fluorenylmethyl chloroformate (FMOC-Cl) and 2,4-dinitrofluorobenzene (DNFB).

  • FMOC-Cl: Reacts rapidly with primary and secondary amines under mild conditions to form highly fluorescent and UV-active derivatives.[1]

  • DNFB (Sanger's Reagent): Reacts with the amino group to form a dinitrophenyl (DNP) derivative, which is strongly UV-active.

Experimental Workflow: Derivatization and HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh and dissolve Propyl-(tetrahydro-furan-2-ylmethyl)-amine sample B Add derivatization reagent (e.g., FMOC-Cl or DNFB) and buffer A->B C Incubate to allow for complete reaction B->C D Quench the reaction if necessary C->D E Inject derivatized sample into HPLC system D->E F Separation on a reversed-phase C18 column E->F G Detection using a UV/Vis or Fluorescence detector F->G H Integrate peak areas G->H I Calculate purity based on area percent H->I cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh and dissolve Propyl-(tetrahydro-furan-2-ylmethyl)-amine sample B Inject sample into HPLC system A->B C Separation on a reversed-phase C18 column B->C D Detection using CAD or ELSD C->D E Integrate peak areas D->E F Calculate purity based on area percent E->F

Caption: Workflow for Purity Analysis by HPLC with Universal Detectors.

Detailed Experimental Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of Propyl-(tetrahydro-furan-2-ylmethyl)-amine in a mixture of water and acetonitrile (50:50 v/v).

  • Injection: Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

HPLC Conditions
ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10% B to 70% B over 20 minutes
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detector CAD or ELSD
Comparison of Universal Detectors
FeatureCharged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD)
Principle Measures charge of aerosolized particlesMeasures light scattered by analyte particles
Response More uniform response, less dependent on analyte propertiesResponse depends on particle size and shape
Sensitivity Generally higher sensitivityGood sensitivity for non-volatile compounds
Mobile Phase Requires volatile mobile phase componentsRequires volatile mobile phase components

Expert Insight: The use of universal detectors simplifies sample preparation and avoids potential side reactions from derivatization. CAD often provides a more consistent response across a range of analytes compared to ELSD, making it a robust choice for purity determination where the identity of all impurities may not be known. A stability-indicating HPLC-CAD method has been successfully developed for other amines with low UV absorptivity, such as tobramycin. [2]

Method 3: Chiral HPLC for Enantiomeric Purity

For chiral molecules in drug development, assessing enantiomeric purity is a critical regulatory requirement. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. [3][4]

The Principle of Chiral Separation

Chiral stationary phases are designed with a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. The different stabilities of these complexes lead to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability. [3]

Experimental Workflow: Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve Propyl-(tetrahydro-furan-2-ylmethyl)-amine sample in mobile phase B Inject sample into HPLC system A->B C Separation on a chiral stationary phase (CSP) column B->C D Detection (UV or other suitable detector) C->D E Integrate enantiomer peak areas D->E F Calculate enantiomeric excess (%ee) E->F

Caption: Workflow for Enantiomeric Purity Analysis by Chiral HPLC.

Detailed Experimental Protocol
  • Sample Preparation: Prepare a 0.5 mg/mL solution of Propyl-(tetrahydro-furan-2-ylmethyl)-amine in the mobile phase.

  • Injection: Inject a small volume (e.g., 5 µL) to avoid column overload.

HPLC Conditions
ParameterCondition
Column Chiral stationary phase (e.g., cellulose or amylose-based)
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) and an amine additive (e.g., diethylamine) to improve peak shape.
Flow Rate 0.5 - 1.0 mL/min (isocratic)
Column Temperature 25°C
Detection UV at a low wavelength (e.g., 210 nm) or a universal detector if derivatized.

Expert Insight: Method development for chiral separations often involves screening different CSPs and mobile phase compositions to achieve optimal resolution. The inclusion of a small amount of an amine modifier in the mobile phase is crucial for obtaining sharp, symmetrical peaks for basic analytes like Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen method, it must be validated to ensure it is fit for its intended purpose. Method validation should be performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). [5][6] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. [6]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. [7]* Accuracy: The closeness of test results obtained by the method to the true value. [7]* Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion and Recommendations

The selection of an appropriate HPLC method for validating the purity of Propyl-(tetrahydro-furan-2-ylmethyl)-amine depends on the specific analytical needs and available instrumentation.

  • For high sensitivity and routine quality control , Reversed-Phase HPLC with pre-column derivatization (Method 1) is a robust and well-established approach. FMOC-Cl is recommended for its mild reaction conditions and the potential for fluorescence detection.

  • To simplify sample preparation and avoid derivatization , Reversed-Phase HPLC with a universal detector like CAD (Method 2) is an excellent alternative. This approach is particularly useful for impurity profiling where the impurities may also lack a chromophore.

  • For assessing stereochemical purity , Chiral HPLC (Method 3) is indispensable. A systematic screening of chiral stationary phases and mobile phases is necessary to develop a suitable method for separating the enantiomers.

Ultimately, a comprehensive purity assessment of Propyl-(tetrahydro-furan-2-ylmethyl)-amine will likely involve a combination of these methods: a reversed-phase method (either with derivatization or a universal detector) to determine the overall purity and identify any related substance impurities, and a chiral method to determine the enantiomeric excess. Each method must be rigorously validated to ensure the integrity and reliability of the analytical data, a critical step in the journey of a new therapeutic agent from the laboratory to the clinic.

References

  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • Google Patents.
  • ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • ResearchGate.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Chromatography Online.
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • USP. Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • International Journal of Research and Review.

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A Comparative Guide to the Performance of Propyl-(tetrahydro-furan-2-ylmethyl)-amine and Its Alternatives in Modern Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Greener and More Efficient Chemical Processes

In the landscape of contemporary chemical synthesis and drug development, the choice of solvent and reagents plays a pivotal role in determining reaction efficiency, product purity, and overall process sustainability. Propyl-(tetrahydro-furan-2-ylmethyl)-amine, a secondary amine featuring a tetrahydrofuran moiety, presents an interesting structural motif with potential applications as a base, catalyst, or specialty solvent. However, a comprehensive understanding of its performance in various solvent systems is crucial for its adoption in research and industrial settings.

This guide provides a comparative analysis of the predicted performance of Propyl-(tetrahydro-furan-2-ylmethyl)-amine against established and greener solvent alternatives. Due to the limited availability of direct experimental data for Propyl-(tetrahydro-furan-2-ylmethyl)-amine in the public domain, this document leverages data from structurally similar compounds and established principles of solvent-solute interactions to offer a predictive overview. Furthermore, we present detailed experimental protocols to enable researchers to systematically evaluate its performance and validate the hypotheses put forth in this guide.

Physicochemical Properties: A Comparative Overview

A molecule's performance is intrinsically linked to its physical and chemical properties. Here, we compare the known or predicted properties of Propyl-(tetrahydro-furan-2-ylmethyl)-amine with those of common solvents and amines.

PropertyPropyl-(tetrahydro-furan-2-ylmethyl)-amineTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Di-n-propylamine
Molecular Weight ( g/mol ) 143.23[1]72.1186.13101.19
Boiling Point (°C) Predicted: ~180-2006678-80[2]109-110
Density (g/mL) Predicted: ~0.9-1.00.8890.8540.738
Solubility in Water Predicted: Moderately solubleMiscibleLimited miscibility[2]Slightly soluble
CAS Number 7179-87-5[1]109-99-996-47-9142-84-7

Note: Some properties for Propyl-(tetrahydro-furan-2-ylmethyl)-amine are predicted based on its structure and comparison with similar molecules.

The structure of Propyl-(tetrahydro-furan-2-ylmethyl)-amine, combining a polar ether group and a secondary amine, suggests it will exhibit a unique solubility profile and reactivity. Its higher boiling point compared to THF and 2-MeTHF could be advantageous in reactions requiring elevated temperatures.

Performance in Key Applications: A Predictive Comparison

We will now explore the anticipated performance of Propyl-(tetrahydro-furan-2-ylmethyl)-amine in several key application areas, juxtaposed with common alternatives.

As a Base in Organic Synthesis

Secondary amines are frequently employed as bases in a variety of organic reactions, such as deprotonations and as acid scavengers.

Comparison with Triethylamine (TEA) and Diisopropylethylamine (DIPEA):

  • Basicity: Propyl-(tetrahydro-furan-2-ylmethyl)-amine is expected to have a pKa similar to other secondary amines, making it a moderately strong base, comparable to di-n-propylamine.

  • Steric Hindrance: The propyl group and the tetrahydrofurfuryl group provide moderate steric bulk around the nitrogen atom. This can be advantageous in preventing undesired side reactions of the amine itself, a feature for which DIPEA is well-known.

  • Solubility: The tetrahydrofuran moiety is expected to enhance its solubility in a range of organic solvents, potentially offering advantages over less polar amines in certain reaction media.

The Rise of Greener Alternatives: The Case for 2-Methyltetrahydrofuran (2-MeTHF)

In recent years, there has been a significant push towards replacing traditional ethereal solvents like THF and dichloromethane with more sustainable alternatives. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a front-runner in this regard.[3][4][5] Derived from renewable resources such as corncobs, 2-MeTHF offers several advantages over THF:[2][6]

  • Higher Boiling Point: Reduces solvent loss through evaporation.[2]

  • Limited Water Miscibility: Facilitates easier work-up and product extraction, often eliminating the need for a co-solvent like toluene for phase separation.[5][7]

  • Greater Stability: More resistant to peroxide formation compared to THF.[6]

  • Improved Reaction Performance: In many cases, 2-MeTHF can lead to better yields and selectivities in organometallic reactions compared to THF.[3][6]

Given these benefits, a key consideration for researchers would be the performance of Propyl-(tetrahydro-furan-2-ylmethyl)-amine when used in conjunction with 2-MeTHF as the reaction solvent. The structural similarity between the amine's tetrahydrofuran ring and 2-MeTHF suggests excellent miscibility and potentially synergistic effects on reaction performance.

Performance in Biphasic Reactions

The ability to form two distinct phases with an aqueous layer is highly desirable for simplifying product purification. Dichloromethane (DCM) has traditionally been a solvent of choice for such applications, but its environmental and health concerns have prompted a search for alternatives.[7] 2-MeTHF has proven to be a superior substitute for DCM in many biphasic reactions.[3][7]

Predicted Performance of Propyl-(tetrahydro-furan-2-ylmethyl)-amine:

The moderate polarity and predicted limited water solubility of Propyl-(tetrahydro-furan-2-ylmethyl)-amine suggest it could function effectively in biphasic systems. Its amine functionality could act as a phase-transfer catalyst in certain reactions. When paired with a water-immiscible solvent like 2-MeTHF, it could offer a greener and more efficient reaction system compared to traditional DCM-based protocols.

Experimental Protocols for Performance Evaluation

To move from prediction to empirical data, we propose the following experimental workflows.

Protocol 1: Evaluation of Basicity and Performance in a Model Reaction

Objective: To determine the relative basicity and efficacy of Propyl-(tetrahydro-furan-2-ylmethyl)-amine as a base in a standard esterification reaction and compare it with TEA and DIPEA.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis A Reactants: - Carboxylic Acid (1 eq) - Alcohol (1.2 eq) - Coupling Agent (e.g., EDC, 1.1 eq) D Stir at Room Temperature for 12h A->D B Base (1.5 eq): - Propyl-(tetrahydro-furan-2-ylmethyl)-amine - TEA (Control 1) - DIPEA (Control 2) B->D C Solvent: - Dichloromethane - 2-MeTHF C->D E Monitor reaction progress by TLC or LC-MS D->E F Aqueous Work-up: - Wash with aq. HCl - Wash with aq. NaHCO3 - Wash with Brine E->F G Dry over Na2SO4, filter, and concentrate F->G H Purify by column chromatography G->H I Characterize and determine yield H->I

Caption: Workflow for evaluating amine base performance in esterification.

Methodology:

  • Reaction Setup: In separate flasks, dissolve the carboxylic acid and alcohol in the chosen solvent (DCM or 2-MeTHF).

  • Add the coupling agent, followed by the respective amine base.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor for the disappearance of starting materials.

  • Work-up: Upon completion, perform a standard aqueous work-up to remove unreacted reagents and byproducts.

  • Analysis: Purify the crude product and determine the isolated yield. Compare the yields obtained with each base in each solvent system.

Protocol 2: Solubility Determination in Various Solvents

Objective: To quantitatively determine the solubility of Propyl-(tetrahydro-furan-2-ylmethyl)-amine in a range of common laboratory solvents.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add a known volume of solvent to a vial B Incrementally add Propyl-(tetrahydro-furan-2-ylmethyl)-amine A->B C Agitate at a constant temperature until equilibrium is reached B->C D Observe for undissolved solute C->D E If fully dissolved, add more amine D->E Soluble F If undissolved solute remains, filter the saturated solution D->F Saturated E->B G Determine the concentration of the saturated solution (e.g., by gravimetric analysis or spectroscopy) F->G

Caption: Workflow for determining the solubility of the target amine.

Methodology:

  • Preparation: Prepare saturated solutions of Propyl-(tetrahydro-furan-2-ylmethyl)-amine in various solvents (e.g., water, ethanol, acetone, toluene, 2-MeTHF, heptane) at a controlled temperature.

  • Equilibration: Agitate the mixtures for a sufficient time to ensure equilibrium is reached.

  • Analysis: Carefully separate the saturated solution from any undissolved solute.

  • Quantification: Determine the concentration of the amine in the saturated solution using a suitable analytical technique (e.g., by evaporating the solvent and weighing the residue).

Conclusion and Future Outlook

Propyl-(tetrahydro-furan-2-ylmethyl)-amine holds promise as a versatile chemical intermediate with potential applications in various synthetic methodologies. While direct performance data remains to be extensively published, a predictive analysis based on its structure suggests it could offer unique advantages in terms of solubility and reactivity, particularly when paired with modern, greener solvent systems like 2-MeTHF.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate its performance and contribute to a deeper understanding of its properties. As the chemical industry continues to embrace the principles of green chemistry, the exploration of novel reagents and solvents like Propyl-(tetrahydro-furan-2-ylmethyl)-amine and 2-MeTHF will be instrumental in developing more sustainable and efficient chemical processes.

References

  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions - ResearchGate. (URL: [Link])

  • 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry - ResearchGate. (URL: [Link])

  • 2-Methyltetrahydrofuran as an Alternative to Dichloromethane in 2-Phase Reactions - ResearchGate. (URL: [Link])

  • 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products - ResearchGate. (URL: [Link])

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - ACS Publications. (URL: [Link])

  • Tetrahydrofuran synthesis - Organic Chemistry Portal. (URL: [Link])

  • Chemical Properties of Tetrahydrofuran, 2-propyl- (CAS 3208-22-8) - Cheméo. (URL: [Link])

  • Propyl-(tetrahydro-furan-2-ylmethyl)-amine | 湖南华腾制药有限公司_官网. (URL: [Link])

  • Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice - ACS Publications. (URL: [Link])

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • US5075446A - Synthesis of tetrahydro-2-furylated pyrimidine derivatives - Google P
  • SOLUBILITY D
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (URL: [Link])

  • Properties of Solvents Used in Organic Chemistry. (URL: [Link])

  • (PDF) Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan - ResearchGate. (URL: [Link])

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A Comparative Guide to the Reactivity of Furan vs. Tetrahydrofuran Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Sides of a Heterocyclic Coin

In the landscape of medicinal chemistry and materials science, heterocyclic amines are indispensable building blocks. Among them, furan and tetrahydrofuran (THF) amines present a fascinating case study in how a single structural difference—aromaticity—can profoundly alter chemical reactivity. Furan, with its electron-rich aromatic ring, and tetrahydrofuran, its saturated, aliphatic counterpart, impart distinct electronic and steric properties to an attached amino group.

This guide provides an in-depth, comparative analysis of the reactivity of furan and tetrahydrofuran amines. We will dissect the structural nuances that govern their behavior, present supporting experimental data for key transformations, and offer detailed protocols. Understanding these differences is paramount for designing efficient synthetic routes, predicting metabolic pathways, and developing novel chemical entities with tailored properties.

Structural & Electronic Foundations of Reactivity

The fundamental difference between a furan and a tetrahydrofuran ring dictates the reactivity of the entire molecule, including its amine substituent.

  • Furan Amines (e.g., Furfurylamine): The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. One of the oxygen's lone pairs is delocalized into the ring, creating a 6-π electron aromatic system.[1] This aromaticity makes the furan ring significantly more electron-rich than benzene and highly susceptible to electrophilic attack.[2][3] The amine group in furfurylamine is attached to a methylene (CH₂) spacer, insulating it somewhat from the ring's electronics. However, the ring itself presents a competing site for reaction. Amines directly attached to the furan ring (e.g., 2-aminofuran) are generally unstable due to the direct conjugation of the nitrogen lone pair with the aromatic system, making them prone to decomposition.[4]

  • Tetrahydrofuran Amines (e.g., Tetrahydrofurfurylamine): In contrast, the THF ring is a saturated, non-aromatic cyclic ether.[5] The oxygen's lone pairs are localized, and the ring behaves as a typical aliphatic ether, which is generally unreactive under many conditions. The amine group in tetrahydrofurfurylamine (THFA) is, for all intents and purposes, a primary alkylamine attached to a bulky, flexible substituent. Its reactivity is therefore governed by the well-understood principles of aliphatic amines.

This core difference in the ring system leads to predictable disparities in the basicity and nucleophilicity of the amine nitrogen.

Comparative Reactivity Analysis

The differing electronic landscapes of furan and THF amines manifest in their behavior across several key chemical transformations.

Basicity (pKa)

Basicity, the ability of the amine to accept a proton, is a fundamental measure of its nucleophilicity and reactivity. The pKa of the conjugate acid (pKaH) is used for this comparison.

CompoundStructurePredicted pKaHAnalysis
Furfurylamine 9.12 ± 0.29[6][7]The furan ring is weakly electron-withdrawing, which slightly reduces the electron density on the exocyclic amine's nitrogen, making it a weaker base compared to its saturated analog.
Tetrahydrofurfurylamine 9.47 ± 0.29[8][9]Behaving as a typical primary alkylamine, the nitrogen's lone pair is more localized and available for protonation. The THF ring has a negligible electronic effect on the amine's basicity.

Insight: The higher pKaH of tetrahydrofurfurylamine indicates it is the stronger base.[8][9] This suggests it will be a more potent nucleophile in reactions like acylation and alkylation, where the initial step often involves the amine's lone pair attacking an electrophilic center.

Reactivity Toward Electrophiles

This is where the two amine classes diverge most dramatically. The reaction's outcome depends on whether the electrophile attacks the amine nitrogen or the heterocyclic ring.

  • Tetrahydrofurfurylamine: Reactivity is centered on the amine. It behaves as a standard primary amine, readily undergoing acylation, alkylation, and Schiff base formation. The THF ring is essentially an inert spectator.

  • Furfurylamine: This molecule presents two nucleophilic sites: the amine nitrogen and the electron-rich furan ring.

    • N-Functionalization: Reactions like acylation with acetic anhydride or alkylation with a reactive alkyl halide will primarily occur at the nitrogen, as it is the stronger nucleophile.[10]

    • Ring Functionalization (Electrophilic Aromatic Substitution): The furan ring is highly activated towards electrophilic aromatic substitution (EAS), reacting much more readily than benzene.[1][11] Strong electrophiles, particularly under acidic conditions, will preferentially attack the C5 position (the carbon adjacent to the oxygen and furthest from the substituent).[2] This can lead to a mixture of products or undesired side reactions if conditions are not carefully controlled. For example, harsh acidic conditions can lead to polymerization or ring-opening of the furan moiety.[12]

G cluster_0 Reactivity of Tetrahydrofurfurylamine (THFA) cluster_1 Reactivity of Furfurylamine (FA) THFA THFA (Aliphatic Amine Reactivity) Amide N-Acyl THFA (Amide Product) THFA->Amide Acylation Acyl_Cl Acyl Chloride (RCOCl) Acyl_Cl->Amide FA Furfurylamine (Dual Reactivity) Acyl_Cl2 Acyl Chloride (RCOCl) N_Amide N-Acyl FA (Amide Product) E_plus Strong Electrophile (e.g., Br₂/Dioxane) Ring_Sub C5-Substituted Furan (EAS Product)

Caption: Comparative reaction pathways for THFA and Furfurylamine.

Experimental Protocols & Data

To provide a practical comparison, we outline a standard protocol for the N-acylation of both amines with acetyl chloride. This reaction highlights the difference in nucleophilicity and handling requirements.

Protocol: N-Acylation of Furfurylamine and Tetrahydrofurfurylamine

Objective: To synthesize N-(furan-2-ylmethyl)acetamide and N-(tetrahydrofuran-2-ylmethyl)acetamide and compare reaction outcomes.

Materials:

  • Furfurylamine (FFA)

  • Tetrahydrofurfurylamine (THFA)

  • Acetyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, dissolve furfurylamine (1.0 eq) and tetrahydrofurfurylamine (1.0 eq) respectively in anhydrous DCM (approx. 0.2 M).

  • Base Addition: Add triethylamine (1.2 eq) to each flask. Cool the solutions to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to each flask via syringe over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench each reaction by slowly adding saturated NaHCO₃ solution to neutralize excess acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography (if necessary) and characterize by ¹H NMR and Mass Spectrometry to confirm identity and purity.

Expected Results & Comparative Data
ParameterN-Acylation of FurfurylamineN-Acylation of TetrahydrofurfurylamineJustification
Reaction Rate FastVery FastTHFA is a stronger base and nucleophile, leading to a more rapid reaction with the electrophilic acetyl chloride.
Typical Yield >90%>95%Both reactions are typically high-yielding. The slightly lower yield for furfurylamine can sometimes be attributed to minor side reactions or polymerization if conditions are not strictly controlled.
Side Products Potential for small amounts of C5-acylated furan or colored polymers if acidic conditions are generated.Minimal; the reaction is very clean.The furan ring's susceptibility to electrophilic attack creates potential for side reactions not possible with the inert THF ring.[2]

Mechanistic Considerations & Workflow

The choice between using a furan or THF amine in a synthetic sequence has significant downstream implications. The furan ring offers a handle for further functionalization via EAS, while the THF ring provides robust stability.

G cluster_furan Furan Amine Synthesis Path cluster_thf THF Amine Synthesis Path start_furan Furfurylamine step1_furan Step 1: N-Protection (e.g., Acylation) start_furan->step1_furan step2_furan Step 2: C5-Functionalization (Electrophilic Substitution) step1_furan->step2_furan step3_furan Step 3: N-Deprotection step2_furan->step3_furan end_furan C5-Substituted Furfurylamine step3_furan->end_furan start_thf Tetrahydrofurfurylamine step1_thf Step 1: N-Functionalization (e.g., Acylation, Alkylation) start_thf->step1_thf end_thf N-Functionalized THFA step1_thf->end_thf

Caption: Contrasting synthetic workflows for furan and THF amines.

Expertise Insight: When planning a synthesis, if the goal is to modify the amine exclusively, a THF amine offers a more straightforward, "bulletproof" scaffold. If, however, subsequent modification of the heterocyclic core is desired, the furan amine provides a valuable, pre-installed functional group handle for late-stage diversification via electrophilic aromatic substitution.

Conclusion

The reactivity of furan and tetrahydrofuran amines is a tale of two rings.

  • Tetrahydrofurfurylamine is a classic primary alkylamine. Its reactivity is predictable, robust, and confined to the amine functional group. It is the substrate of choice when the stability of the heterocyclic core is paramount.

  • Furfurylamine is a more complex system with dual reactivity. While it undergoes standard amine chemistry, its electron-rich aromatic ring is a competing nucleophile, susceptible to electrophilic attack.[2][11] This property can be a liability, leading to side products, or an asset, enabling further molecular elaboration.

For the drug development professional, this comparison is critical. The metabolic stability of a THF ring is generally higher than that of a furan ring, which can be oxidized by metabolic enzymes. The choice between these scaffolds will profoundly impact not only the synthetic route but also the pharmacokinetic and pharmacodynamic profile of the final molecule.

References

  • Brainly. (2023, July 6). Is furan basic?. Retrieved January 22, 2026, from [Link]

  • Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved January 22, 2026, from [Link]

  • YouTube. (2020, April 5). Electrophilic substitution of furan. Retrieved January 22, 2026, from [Link]

  • YouTube. (2018, July 29). 5 Electrophilic Substitution of Furan. Retrieved January 22, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, March 25). Basicity of heterocyclic compounds. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved January 22, 2026, from [Link]

  • Quora. (2020, June 12). Which one is more basic, pyrolidine or tetrahydrofuran?. Retrieved January 22, 2026, from [Link]

  • Forest Products Laboratory. (n.d.). Synthesis of Difurfuryl Diamines by the Acidic Condensation of Furfurylamine with Aldehydes and Their Mechanism of Formation. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Analysis of Byproduct Formation in the Synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine: A Guide for Process Optimization and Purity Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Propyl-(tetrahydro-furan-2-ylmethyl)-amine is a valuable building block in the synthesis of various fine chemicals and pharmaceutical intermediates. The purity of this amine is paramount, as even minor impurities can have a significant impact on the yield, safety, and efficacy of the final products. This guide provides a comprehensive analysis of two common synthetic routes to Propyl-(tetrahydro-furan-2-ylmethyl)-amine: one-pot reductive amination and nucleophilic substitution. We will delve into the mechanistic origins of common byproducts in each pathway, present representative data on impurity profiles, and offer detailed experimental protocols. This comparative analysis aims to equip researchers and process chemists with the insights needed to select the optimal synthetic strategy and implement effective purity control measures.

Introduction: The Imperative of Purity in Amine Synthesis

Propyl-(tetrahydro-furan-2-ylmethyl)-amine serves as a key structural motif in a range of chemical entities. Its utility in drug development and agrochemical research necessitates a high degree of purity. The presence of byproducts can lead to downstream reaction failures, complicate purification processes, and introduce potentially toxic or reactive species into the final product. Understanding and controlling the formation of these impurities at the source is a cornerstone of efficient and safe chemical manufacturing.

This guide will compare two prevalent methods for the synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine:

  • Route A: A one-pot reductive amination of tetrahydrofuran-2-carbaldehyde with propylamine.

  • Route B: A two-step approach involving the synthesis of a tetrahydrofuran-2-ylmethyl halide or sulfonate, followed by nucleophilic substitution with propylamine.

We will examine the inherent advantages and disadvantages of each route through the lens of byproduct formation, providing a framework for informed decision-making in process development.

Route A: One-Pot Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds, combining the formation of an imine or enamine with its in-situ reduction. This one-pot nature is attractive from a process efficiency standpoint.

Reaction Mechanism and Byproduct Origins

The reaction proceeds via the initial formation of a hemiaminal intermediate from the reaction of tetrahydrofuran-2-carbaldehyde and propylamine. This is followed by dehydration to form an imine, which is then reduced by a suitable hydride agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), to yield the desired secondary amine.

The primary sources of byproducts in this route are:

  • Over-alkylation: The product, a secondary amine, can compete with the starting propylamine and react with another molecule of the aldehyde and reducing agent to form the tertiary amine, dipropyl-(tetrahydro-furan-2-ylmethyl)-amine.

  • Aldehyde Side Reactions: Tetrahydrofuran-2-carbaldehyde can undergo self-condensation or other side reactions, especially under basic or acidic conditions.

  • Unreacted Starting Materials: Incomplete reaction can leave residual aldehyde and propylamine.

  • Byproducts from the Reducing Agent: The choice of reducing agent can introduce its own set of impurities.

Representative Byproduct Profile

The following table presents a typical, illustrative byproduct profile for the reductive amination synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine, as might be determined by Gas Chromatography (GC) analysis.

CompoundTypical Area % (GC)Formation Pathway
Propyl-(tetrahydro-furan-2-ylmethyl)-amine 95.0% Desired Product
Tetrahydrofuran-2-carbaldehyde1.5%Unreacted Starting Material
Propylamine1.0%Unreacted Starting Material (in excess)
Dipropyl-(tetrahydro-furan-2-ylmethyl)-amine2.0%Over-alkylation of the product amine
Tetrahydrofuran-2-methanol0.5%Reduction of the starting aldehyde by NaBH₄
Experimental Protocol: Reductive Amination

Materials:

  • Tetrahydrofuran-2-carbaldehyde (1.0 eq)

  • Propylamine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tetrahydrofuran-2-carbaldehyde in DCM, add propylamine and stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add STAB portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Visualization of the Reductive Amination Workflow

start_mat Start: Tetrahydrofuran-2-carbaldehyde + Propylamine in DCM reaction_step1 Imine Formation (1 hr, RT) start_mat->reaction_step1 reaction_step2 Reduction with STAB (12-16 hrs, RT) reaction_step1->reaction_step2 workup_quench Quench with NaHCO₃ (aq) reaction_step2->workup_quench workup_extraction Liquid-Liquid Extraction with DCM workup_quench->workup_extraction workup_drying Drying over MgSO₄ workup_extraction->workup_drying purification Purification (Distillation or Chromatography) workup_drying->purification final_product Final Product: Propyl-(tetrahydro-furan-2-ylmethyl)-amine purification->final_product

Caption: Workflow for Reductive Amination Synthesis.

Route B: Nucleophilic Substitution

This classical two-step approach involves first converting the hydroxyl group of tetrahydrofuran-2-methanol into a better leaving group (e.g., a halide or a sulfonate like tosylate or mesylate), followed by nucleophilic substitution with propylamine.

Reaction Mechanism and Byproduct Origins

The first step, activation of the primary alcohol, can be achieved using various reagents (e.g., SOCl₂, PBr₃, TsCl, MsCl). The resulting electrophile is then subjected to an Sₙ2 reaction with propylamine.

Key sources of byproducts in this route include:

  • Dialkylation: The product amine can act as a nucleophile and react with another molecule of the activated intermediate to form the tertiary amine, dipropyl-(tetrahydro-furan-2-ylmethyl)-amine. This is often a more significant issue than in reductive amination, especially if the amine is not used in sufficient excess.

  • Elimination Reactions: Although less likely for a primary substrate, under strongly basic conditions or with sterically hindered amines, E2 elimination could occur, leading to olefinic byproducts.

  • Byproducts from the Activation Step: The activation step can generate its own set of impurities that may carry over. For example, using TsCl can lead to the formation of pyridinium salts and other species.

  • Unreacted Starting Materials: Incomplete substitution will leave the activated intermediate, which can be problematic during workup and purification.

Representative Byproduct Profile

The following table provides an illustrative byproduct profile for the nucleophilic substitution route. Note the potentially higher level of the dialkylated impurity compared to the reductive amination route.

CompoundTypical Area % (GC)Formation Pathway
Propyl-(tetrahydro-furan-2-ylmethyl)-amine 92.0% Desired Product
Tetrahydrofuran-2-ylmethyl tosylate1.0%Unreacted Activated Intermediate
Propylamine2.5%Unreacted Starting Material (in large excess)
Dipropyl-(tetrahydro-furan-2-ylmethyl)-amine4.0%Dialkylation of the product amine
Tripropylamine0.5%Reaction of propylamine with the tosylate
Experimental Protocol: Nucleophilic Substitution

Step 1: Synthesis of Tetrahydrofuran-2-ylmethyl tosylate

  • Materials: Tetrahydrofuran-2-methanol (1.0 eq), p-Toluenesulfonyl chloride (TsCl) (1.1 eq), Pyridine, Dichloromethane (DCM).

  • Procedure: To a solution of tetrahydrofuran-2-methanol in DCM and pyridine at 0 °C, add TsCl portion-wise. Stir at 0 °C for 1 hour and then at room temperature for 4 hours. Perform an aqueous workup to isolate the crude tosylate.

Step 2: Nucleophilic Substitution

  • Materials: Tetrahydrofuran-2-ylmethyl tosylate (1.0 eq), Propylamine (3.0 eq), Acetonitrile (ACN).

  • Procedure: To a solution of the tosylate in ACN, add propylamine. Heat the reaction mixture at 60-80 °C for 12-24 hours. After cooling, remove the solvent under reduced pressure. Perform an aqueous workup with an acid wash to remove excess propylamine, followed by basification and extraction to isolate the product. Purify by distillation or chromatography.

Visualization of the Nucleophilic Substitution Workflow

start_mat Start: Tetrahydrofuran-2-methanol step1 Step 1: Tosylation (TsCl, Pyridine) start_mat->step1 intermediate Intermediate: Tetrahydrofuran-2-ylmethyl tosylate step1->intermediate step2 Step 2: Nucleophilic Substitution (Propylamine, ACN, Heat) intermediate->step2 workup Aqueous Workup (Acid/Base Extraction) step2->workup purification Purification (Distillation or Chromatography) workup->purification final_product Final Product: Propyl-(tetrahydro-furan-2-ylmethyl)-amine purification->final_product

Caption: Workflow for Nucleophilic Substitution Synthesis.

Comparative Analysis and Strategic Selection

FeatureRoute A: Reductive AminationRoute B: Nucleophilic SubstitutionRationale
Process Steps One-potTwo steps (activation + substitution)Reductive amination offers higher process efficiency and atom economy.
Primary Byproduct Dialkylation (tertiary amine)Dialkylation (tertiary amine)The dialkylation is often more pronounced in Route B due to the higher reactivity of the alkylating agent.
Other Key Byproducts Reduced aldehyde (alcohol)Unreacted activated intermediate, elimination productsThe byproduct profile is directly linked to the reaction mechanism.
Reagent Stoichiometry Near-stoichiometric amounts of amine can be used.A large excess of amine is often required to minimize dialkylation.The need for excess amine in Route B can complicate purification and adds to cost.
Purification Generally straightforward.Can be more complex due to the need to remove a large excess of starting amine and potentially reactive intermediates.The workup for Route B often requires more extensive extraction steps.
Green Chemistry More favorable due to higher atom economy and fewer steps.Less favorable due to the use of activating agents and often requiring more solvent and energy.The generation of tosylate or mesylate salts as byproducts in Route B contributes to a lower atom economy.

Analytical Methodologies for Purity Assessment

A robust analytical strategy is essential for the accurate assessment of purity and the identification of byproducts. A multi-technique approach is often recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing volatile amines and their related impurities. It provides both quantitative data (from the FID or total ion chromatogram) and structural information (from the mass spectrum), which is invaluable for identifying unknown byproducts.

  • High-Performance Liquid Chromatography (HPLC): For less volatile byproducts or for monitoring the reaction progress of the activation step in Route B, reversed-phase HPLC with UV or MS detection is highly effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the final product and for the characterization of isolated, unknown impurities.

Conclusion and Recommendations

Both reductive amination and nucleophilic substitution are viable routes for the synthesis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine. However, a comparative analysis of their byproduct profiles reveals key differences that should guide the selection of a synthetic strategy.

  • For high-purity applications and process efficiency, Route A (Reductive Amination) is generally superior. It is a one-pot reaction with a typically cleaner byproduct profile and better atom economy. The formation of the main over-alkylation byproduct can be readily controlled by adjusting the stoichiometry of the reactants.

  • Route B (Nucleophilic Substitution) may be considered if the starting material, tetrahydrofuran-2-methanol, is readily available and inexpensive, or if specific reaction conditions preclude the use of common reducing agents. However, developers must be prepared to address the higher propensity for dialkylation, which often necessitates using a large excess of propylamine and a more rigorous purification scheme.

Ultimately, the choice of synthesis route will depend on a careful evaluation of factors including the desired purity specifications, cost of raw materials, process scalability, and environmental considerations. A thorough understanding of the potential byproduct formation in each route is the first step toward developing a robust and well-controlled manufacturing process.

References

  • Reductive Amination Reviews: For a general overview of reductive amination reactions, their mechanisms, and common reducing agents.

    • Title: Reductive Amination of Carbonyl Compounds with Borohydride and Borane Reducing Agents
    • Source: Organic Reactions
    • URL: [Link]

  • Nucleophilic Substitution Mechanisms: For foundational knowledge on Sₙ2 reactions, leaving groups, and competing elimin

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: John Wiley & Sons
    • URL: [Link]

  • Analytical Techniques in Process Chemistry: For an overview of how analytical methods are applied to monitor reactions and characterize impurities.

    • Title: A perspective on the role of analytical chemistry in process development
    • Source: Organic Process Research & Development
    • URL: [Link]

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. Propyl-(tetrahydro-furan-2-ylmethyl)-amine and its derivatives represent a class of compounds with significant potential, owing to the versatile chemical functionalities of the secondary amine and the tetrahydrofuran (THF) ether linkage. Understanding the structural nuances of these molecules is critical for predicting their reactivity, bioavailability, and overall utility.

This guide provides a comprehensive comparative analysis of propyl-(tetrahydro-furan-2-ylmethyl)-amine and several key derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By examining how deliberate chemical modifications influence the spectral output, researchers can develop a robust framework for identifying and characterizing related structures. Our approach emphasizes not just the data, but the underlying principles that govern the observed spectral changes, offering a deeper insight into structure-property relationships.

Experimental & Analytical Workflow

The rigorous characterization of any new chemical entity requires a systematic workflow. The process ensures reproducibility and generates a comprehensive dataset for unambiguous structure elucidation. The logical flow from sample preparation to multi-technique data integration is crucial for a self-validating analytical system.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Synthesize & Purify Parent Compound & Derivatives B Prepare Samples (NMR, FT-IR, MS) A->B C ¹H & ¹³C NMR Spectroscopy B->C Distribute Aliquots D FT-IR Spectroscopy B->D Distribute Aliquots E Mass Spectrometry (e.g., ESI-MS) B->E Distribute Aliquots F Assign Signals & Identify Key Features C->F Generate Spectra D->F Generate Spectra E->F Generate Spectra G Comparative Analysis: Parent vs. Derivatives F->G H Structure Elucidation & Verification G->H

Caption: General workflow for spectroscopic analysis.

The Parent Compound & Its Derivatives

For this guide, we will focus on the parent compound, Propyl-(tetrahydro-furan-2-ylmethyl)-amine , and three synthetically accessible derivatives that introduce distinct and informative changes to the core structure.

Caption: Parent compound and selected derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[1][2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.[4][5]

Comparative ¹H NMR Analysis

The ¹H NMR spectrum gives a precise map of the hydrogen environments. The chemical shift (δ) indicates the electronic environment of a proton, while splitting patterns (multiplicity) reveal the number of neighboring protons.[5]

  • Parent Compound: We expect to see distinct signals for the propyl chain protons, the THF ring protons, and the methylene bridge protons. The protons on carbons adjacent to the nitrogen (α-protons) will be deshielded and appear downfield (~2.5-3.0 ppm).[6] The N-H proton of the secondary amine will likely appear as a broad singlet that can exchange with D₂O.[7][8]

  • Derivative 1 (N-Acetylation): The most dramatic change is the disappearance of the broad N-H signal. The introduction of the electron-withdrawing acetyl group causes a significant downfield shift of the α-protons on both the propyl and methylene-THF groups due to the change from an amine to an amide. A new sharp singlet for the acetyl methyl group (CH₃) will appear around 2.1 ppm.

  • Derivative 2 (N-Methylation): The N-H signal vanishes, and a new singlet corresponding to the N-methyl (N-CH₃) protons appears, typically in the 2.2-2.5 ppm range.[9] The α-protons will experience a slight shift compared to the parent compound.

  • Derivative 3 (C-Hydroxylation): A new broad singlet for the hydroxyl (-OH) proton will appear, which will also disappear upon a D₂O shake. The propyl chain protons will show significant changes. The terminal methyl group will become a doublet, and the adjacent CH₂ group will be shifted significantly downfield due to the neighboring hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Proton EnvironmentParent CompoundDerivative 1 (N-Acetyl)Derivative 2 (N-Methyl)Derivative 3 (C-Hydroxyl)Rationale for Change
N-H ~1.0-3.0 (broad s)AbsentAbsent~1.0-3.0 (broad s)Amide/tertiary amine formation removes the proton.
O-H AbsentAbsentAbsent~2.0-4.0 (broad s)Introduction of hydroxyl group.
N-CH₃ AbsentAbsent~2.2-2.5 (s)AbsentAddition of N-methyl group.[10]
C(=O)-CH₃ Absent~2.1 (s)AbsentAbsentAddition of acetyl group.[11]
N-CH₂-(propyl) ~2.5-2.7 (t)~3.2-3.4 (t)~2.4-2.6 (t)~2.6-2.8 (t)Deshielding by acetyl group; slight change on methylation.
N-CH₂-(THF) ~2.6-2.8 (m)~3.3-3.5 (m)~2.5-2.7 (m)~2.7-2.9 (m)Deshielding by acetyl group; slight change on methylation.
O-CH₂-(THF) ~3.7-3.9 (m)~3.7-3.9 (m)~3.7-3.9 (m)~3.7-3.9 (m)Largely unaffected by N-substitution.
CH₂-CH₂-CH₃ ~1.4-1.6 (m)~1.5-1.7 (m)~1.4-1.6 (m)~1.6-1.8 (m)Minor shifts due to distant modification.
CH₂-CH₃ ~0.9 (t)~0.9 (t)~0.9 (t)-Becomes CH₂-OH
CH₂-OH ---~3.6-3.8 (t)Strong deshielding by new OH group.
Comparative ¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework. Key changes will be observed for carbons directly attached to or near the site of modification.

  • Parent Compound: Carbons α to the nitrogen will appear in the 40-60 ppm range. Carbons of the THF ring adjacent to the oxygen (O-CH₂) will be the most downfield, typically around 68-75 ppm.[12]

  • Derivative 1 (N-Acetylation): The α-carbons will shift downfield. Two new signals will appear: one for the carbonyl carbon (C=O) at ~170 ppm and one for the acetyl methyl carbon at ~22 ppm.

  • Derivative 2 (N-Methylation): A new signal for the N-methyl carbon will appear around 30-40 ppm. The α-carbons will experience a slight downfield shift compared to the parent compound.

  • Derivative 3 (C-Hydroxylation): The terminal carbon of the propyl chain, now bearing the hydroxyl group (C-OH), will shift significantly downfield to ~60-65 ppm. The adjacent carbon (β-carbon) will also experience a noticeable shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying functional groups within a molecule.[13] Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at characteristic frequencies.

  • Parent Compound: The key feature is the N-H stretch of the secondary amine, which appears as a single, relatively weak and sharp peak between 3300-3400 cm⁻¹.[14][15][16] Other important peaks include the C-H stretches (~2850-3000 cm⁻¹) and the strong C-O-C stretch of the ether in the THF ring (~1050-1150 cm⁻¹).[14]

  • Derivative 1 (N-Acetylation): The N-H stretch at 3300-3400 cm⁻¹ will disappear completely.[15] A very strong new absorption band will appear for the amide carbonyl (C=O) stretch, typically around 1640-1670 cm⁻¹.

  • Derivative 2 (N-Methylation): The N-H stretch will disappear, confirming the conversion of the secondary amine to a tertiary amine.[7][17][14] The rest of the spectrum, particularly the C-H and C-O-C stretches, will remain largely unchanged.

  • Derivative 3 (C-Hydroxylation): A prominent, broad absorption band for the O-H stretch will appear in the 3200-3550 cm⁻¹ region.[13] This peak will likely overlap with the weaker N-H stretch, resulting in a broad, composite band in that region.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupParent CompoundDerivative 1 (N-Acetyl)Derivative 2 (N-Methyl)Derivative 3 (C-Hydroxyl)Rationale for Change
O-H Stretch AbsentAbsentAbsent3200-3550 (broad, strong)Introduction of hydroxyl group.
N-H Stretch 3300-3400 (weak-med)AbsentAbsent3300-3400 (weak, may be obscured by O-H)Conversion to amide or tertiary amine.[17][15]
C-H Stretch 2850-30002850-30002850-30002850-3000Core alkyl structure remains.
C=O Stretch Absent1640-1670 (strong)AbsentAbsentIntroduction of amide carbonyl.
C-O-C Stretch 1050-1150 (strong)1050-1150 (strong)1050-1150 (strong)1050-1150 (strong)THF ether linkage is unchanged.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering crucial pieces of the structural puzzle. The "Nitrogen Rule" is a key principle here: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[18]

  • Parent Compound: The molecular ion (M⁺) peak will have an odd m/z value. The most characteristic fragmentation is α-cleavage, where the C-C bond adjacent to the nitrogen breaks.[19][20] This can happen on either side of the nitrogen, leading to two major fragment ions. Loss of the ethyl group from the propyl chain or cleavage of the THF ring are expected.

  • Derivative 1 (N-Acetylation): The molecular weight will increase by 42 Da (the mass of an acetyl group, C₂H₂O). The molecular ion peak will now be odd. The fragmentation pattern will be dominated by cleavage adjacent to the amide nitrogen, but the presence of the carbonyl group can also induce other fragmentation pathways, such as McLafferty rearrangement if sterically possible.

  • Derivative 2 (N-Methylation): The molecular weight will increase by 14 Da (CH₂). The molecular ion peak will remain odd. The α-cleavage fragmentation pattern will be similar to the parent compound, but the resulting fragment ions will be 14 Da heavier.

  • Derivative 3 (C-Hydroxylation): The molecular weight will increase by 16 Da (O). The molecular ion peak will remain odd. The fragmentation pattern may now include the loss of water (M-18) from the molecular ion, a common fragmentation for alcohols. α-cleavage will still be a primary pathway.

Table 3: Predicted Mass Spectrometry Data (m/z)

ParameterParent CompoundDerivative 1 (N-Acetyl)Derivative 2 (N-Methyl)Derivative 3 (C-Hydroxyl)Rationale for Change
Formula C₈H₁₇NOC₁₀H₁₉NO₂C₉H₁₉NOC₈H₁₇NO₂Addition of specific functional groups.
MW (Nominal) 143 (Odd)185 (Odd)157 (Odd)159 (Odd)Adheres to the Nitrogen Rule.[18]
Key Fragments α-cleavage productsα-cleavage, McLaffertyα-cleavage (fragments +14 Da vs parent)α-cleavage, Loss of H₂O (M-18)New functional groups introduce new fragmentation pathways.

Standardized Experimental Protocols

To ensure data integrity and comparability, standardized protocols are essential.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a pipette. Ensure the solvent is compatible with the analyte and does not have overlapping signals with key resonances.[2][21]

  • Standard: The residual solvent peak is typically used as the primary internal standard.[22] Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) if required.

  • Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, using proton decoupling.

  • D₂O Exchange: To confirm N-H or O-H protons, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The N-H/O-H signals should disappear or significantly diminish.[8]

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (ATR): Place a small amount (1-2 mg) of the liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Process the resulting interferogram using a Fourier transform to generate the final spectrum. Perform baseline correction if necessary.

Conclusion

The comparative analysis of Propyl-(tetrahydro-furan-2-ylmethyl)-amine and its derivatives demonstrates the power of a multi-technique spectroscopic approach. Each modification—N-acetylation, N-methylation, and C-hydroxylation—imparts a unique and predictable "fingerprint" across NMR, FT-IR, and MS spectra.

  • NMR provides the definitive structural map, revealing changes in the electronic environment and connectivity.

  • FT-IR serves as a rapid and conclusive method for confirming the addition or removal of key functional groups like N-H, O-H, and C=O.

  • Mass Spectrometry confirms the molecular weight and provides fragmentation clues that corroborate the proposed structures.

By understanding the causal relationships between structural changes and spectral outputs, researchers are better equipped to characterize novel compounds with confidence, accelerating the pace of innovation in drug development and chemical science.

References

  • Principles of NMR . Process NMR Associates LLC. [Link]

  • NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

  • Linstrom, P. J., & Mallard, W. G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059–1063. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized chemical reagents demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of Propyl-(tetrahydro-furan-2-ylmethyl)-amine, a compound that requires careful consideration due to its dual chemical nature as both an aliphatic amine and a tetrahydrofuran derivative. Our objective is to move beyond mere compliance and foster a culture of intrinsic safety, where every step is understood and validated.

Hazard Profile and Inherent Risks: A Dual-Nature Reagent

Propyl-(tetrahydro-furan-2-ylmethyl)-amine presents a unique combination of hazards derived from its constituent functional groups. Understanding these is the foundational step in mitigating risk during handling and disposal.

  • Aliphatic Amine Core: Like most aliphatic amines, this compound is basic and can be a severe irritant to the skin and eyes.[1][2] Vapors may cause respiratory irritation.[2][3] Amines are generally incompatible with acids, oxidizing agents, and certain solvents like chloroform, which can lead to dangerous reactions.[4][5][6][7]

  • Tetrahydrofuran (THF) Moiety: The tetrahydrofuran ring structure introduces a significant risk of forming explosive peroxides upon exposure to air and light, especially during prolonged storage.[8][9][10][11] This moiety also contributes to its likely classification as a highly flammable liquid.[3][8][9][12][13][14]

A comprehensive risk assessment must account for this dual hazard profile.

Hazard Category Specific Risk Causality & Rationale
Flammability Highly flammable liquid and vapor; vapors may form explosive mixtures with air.[3][8][10][12][13]The ether-like THF structure contributes to a low flash point. Vapors are often denser than air and can travel to an ignition source.
Corrosivity / Irritation Causes skin irritation and serious eye damage.[1][2][3][13]The lone pair of electrons on the nitrogen atom makes the amine basic and reactive, leading to irritation or burns upon contact with tissues.
Explosive Potential May form explosive peroxides upon storage, particularly if inhibitors are depleted.[3][8][9][11][14]Ethers like THF react with atmospheric oxygen in a free-radical chain reaction to form unstable hydroperoxides, which can detonate upon shock, heat, or friction.
Toxicity Harmful if swallowed or inhaled.[3][8][11][15] May cause respiratory irritation or drowsiness.[3][8]Amines can be toxic, affecting the central nervous system and other organs.[8][15]
Chemical Reactivity Reacts exothermically or violently with acids, strong oxidizing agents, and halogenated compounds.[5][6][7][16]As a base, it will undergo a strong neutralization reaction with acids. Its reducing nature makes it incompatible with oxidizers.

Pre-Disposal Protocols: Waste Segregation and Containment

Proper disposal begins the moment a substance is designated as waste. The following steps ensure safety and compliance from the point of generation to final collection.

Step 1: Immediate Segregation

Isolate waste Propyl-(tetrahydro-furan-2-ylmethyl)-amine from other waste streams at the point of generation. Keeping amine waste separate from other chemical wastes is crucial to prevent hazardous reactions.[5]

  • Rationale: Mixing with incompatible waste, such as acidic solutions or oxidizing agents, can trigger violent reactions, heat generation, and the release of toxic gases.[6][7]

Step 2: Personal Protective Equipment (PPE)

All handling of this chemical waste requires stringent adherence to PPE protocols to prevent exposure.[5][17]

PPE Type Specification Justification
Hand Protection Butyl rubber or other chemically resistant gloves (e.g., Viton®, Silver Shield®).[1]Provides a barrier against a corrosive and easily absorbed substance. Always inspect gloves for integrity before use.[17]
Eye/Face Protection Tightly fitting safety goggles and a face shield.[1][13]Protects against splashes of the corrosive liquid and potential reactions.
Protective Clothing Flame-retardant lab coat and closed-toe shoes.[1][8]Protects skin from contact and provides a layer of defense against fire hazards.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator may be required.[1][8]Prevents inhalation of potentially harmful vapors.[3][8]
Step 3: Waste Container Selection and Labeling

The choice of container is critical for safe storage.

  • Select a Compatible Container: Use a container made of materials compatible with amines, such as high-density polyethylene (HDPE) or glass. Ensure it has a tightly sealing cap.

  • Label Clearly and Completely: The container must be labeled with its contents and associated hazards.[5] The label should include:

    • "Hazardous Waste"

    • "Propyl-(tetrahydro-furan-2-ylmethyl)-amine"

    • Associated Hazards: Flammable, Corrosive, Irritant

    • Accumulation Start Date

    • Generator's Name and Location

Step 4: Interim Storage

Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area. This area should be away from direct sunlight, heat sources, and incompatible substances.[5][18][19]

Spill Management and Emergency Response

Preparedness for accidental spills is a non-negotiable aspect of laboratory safety.[5]

Protocol for a Small Spill (<100 mL)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Control Ignition Sources: Extinguish all flames and turn off spark-producing equipment.[1]

  • Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.[1]

  • Wear Appropriate PPE: Don the full PPE ensemble described in the previous section.

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Protocol for a Large Spill (>100 mL)
  • Evacuate: Immediately evacuate the area.[1]

  • Isolate: Close doors to the affected area and prevent entry.

  • Alert Authorities: Activate the fire alarm and contact your institution's Environmental Health & Safety (EHS) department and emergency services.

  • Do Not Attempt to Clean: A large spill requires specialized handling by a trained hazardous materials team.

The Core Disposal Workflow: From Generation to Manifest

The proper disposal of Propyl-(tetrahydro-furan-2-ylmethyl)-amine is a regulated, multi-step process that must not, under any circumstances, involve disposal down a drain or in general waste.[1][5] The following workflow outlines the critical path to compliant disposal.

DisposalWorkflow start Waste Generation (Point of Use) assess Hazard Assessment (Flammable, Corrosive, Peroxide-Former) start->assess Characterize segregate Segregate from Incompatible Wastes (Acids, Oxidizers) assess->segregate Action container Select & Fill Compliant Container (HDPE, Tightly Sealed) segregate->container Contain label Label Container (Contents, Hazards, Date) container->label Identify store Store in Designated Satellite Accumulation Area label->store Secure contact Contact EHS for Waste Pickup store->contact Request document Complete Waste Manifest & Transfer Custody contact->document Schedule end_node Final Disposal (Licensed Facility) document->end_node Track

Caption: Decision workflow for the compliant disposal of Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Step-by-Step Methodology for Disposal
  • Waste Characterization: As shown in the workflow, the first step post-generation is a formal hazard assessment. Based on its properties, Propyl-(tetrahydro-furan-2-ylmethyl)-amine waste must be classified as a hazardous material.[1][20]

  • Segregation and Containment: Following assessment, the waste is segregated and placed into a pre-labeled, compliant container as detailed in Section 2.

  • Accumulation: The container is stored in a designated satellite accumulation area, adhering to institutional and regulatory time and volume limits.

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[5] Do not attempt to transport hazardous waste yourself unless you are specifically trained and authorized to do so.

  • Documentation (Chain of Custody): When the waste is collected, you will be required to complete a hazardous waste manifest.[20][21] This document is a legal record that tracks the waste from your laboratory to its final disposal facility, ensuring a complete and compliant chain of custody.[21]

Regulatory Framework and Institutional Oversight

All hazardous waste disposal activities in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[20][21] It is imperative that all personnel handling hazardous waste are familiar with both these federal regulations and any stricter state and local rules.[20]

Your primary resource for ensuring compliance should always be your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance on waste container types, labeling requirements, pickup schedules, and documentation, ensuring that your laboratory's procedures align with all legal mandates.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that our scientific endeavors are conducted with the highest degree of responsibility and integrity.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Propyl-(tetrahydro-furan-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel compound, Propyl-(tetrahydro-furan-2-ylmethyl)-amine lacks extensive, specific safety data. Therefore, this guide synthesizes field-proven insights and data from analogous structures—specifically the tetrahydrofuran ether group and the secondary amine group—to establish a robust safety protocol. This molecule presents a dual-hazard profile: the flammability and potential for explosive peroxide formation characteristic of ethers like tetrahydrofuran (THF), combined with the corrosivity and irritation potential of amines.[1][2][3] This document provides the essential, immediate safety and logistical information required for its handling by researchers, scientists, and drug development professionals.

Hazard Analysis: The 'Why' Behind the Precautions

Understanding the causality behind safety protocols is paramount. The required Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the chemical's inherent properties and potential reactions.

  • Corrosivity and Irritation (Amine Group): Amines are derivatives of ammonia and are known to be irritants or corrosives.[3][4] Contact with skin or eyes can lead to irritation or severe chemical burns.[1][5][6] Inhalation of vapors may cause respiratory tract irritation.[2]

  • Flammability (Tetrahydrofuran Moiety): The tetrahydrofuran ring makes the compound a flammable liquid.[5] Vapors can mix with air to form explosive mixtures, necessitating strict control of ignition sources.[1][7]

  • Peroxide Formation (Ether Group): This is a critical, often overlooked hazard. Like THF, this compound can form explosive peroxides when exposed to air and light over time.[1][8] Distilling or evaporating solutions to dryness can concentrate these peroxides to dangerous levels. Containers must be dated upon receipt and opening.[1][8]

Hazard Summary Table

Data below is extrapolated from analogous compounds like 2-Methyltetrahydrofuran and Tetrahydrofurfurylamine in the absence of specific data for the target molecule.

PropertyHazard Classification & RemarksSource
Physical State Colorless to light yellow liquid.[2]
Flammability Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.[5]
Skin Contact Causes skin irritation, potentially severe burns. May be harmful if absorbed through the skin.[1][2][5]
Eye Contact Causes serious eye damage. High risk of severe, irreversible injury.[1][5][9]
Inhalation Vapors may cause respiratory irritation, dizziness, or drowsiness.[2][10][11]
Ingestion Harmful if swallowed. May cause gastrointestinal irritation.[5][12]
Chronic Hazard Potential for forming explosive peroxides upon storage.[1][7][8]

The Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen based on a thorough risk assessment of the planned procedure.

A. Eye and Face Protection
  • Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear ANSI Z87.1-compliant chemical splash goggles.

  • High-Risk Operations: When there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.

  • Causality: This dual protection is mandated by the severe eye-damaging potential of amines.[1][5]

B. Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Chemical Apron: For transfers of significant quantities (>100 mL) or procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Fully enclosed leather or chemical-resistant shoes are mandatory. Open-toed shoes, sandals, or woven-mesh footwear are strictly prohibited.

C. Hand Protection
  • Glove Selection: Use nitrile or neoprene gloves. Always check the glove manufacturer's compatibility chart for resistance to both amines and ethers.

  • Double Gloving: For handling concentrated solutions or during extended procedures, wearing two pairs of nitrile gloves is recommended.

  • Integrity Check: Before use, always inspect gloves for any signs of degradation or perforation.

  • Immediate Removal: If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new pair of gloves. Do not reuse contaminated gloves.

D. Respiratory Protection
  • Engineering Controls First: All work with Propyl-(tetrahydro-furan-2-ylmethyl)-amine must be conducted inside a certified chemical fume hood to minimize vapor inhalation.[4]

  • When Respirators are Needed: In the event of a large spill or a failure of engineering controls, respiratory protection will be necessary. A full-face respirator with an organic vapor cartridge is the appropriate choice.[3] All respirator use requires prior medical clearance, training, and fit-testing as per OSHA 29 CFR 1910.134.

Operational Plan: A Step-by-Step Guide

Procedural discipline is key to safety. Follow this workflow to minimize risk.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 1. Don Full PPE (Goggles, Lab Coat, Gloves) prep2 2. Verify Fume Hood Functionality (Sash at correct height, airflow monitor green) prep1->prep2 prep3 3. Check Chemical Container Test for peroxides if opened >3 months ago. Check for crystal formation. prep2->prep3 prep4 4. Assemble Equipment Ensure all glassware is clean and free of cracks. prep3->prep4 h1 5. Dispense Chemical Perform all transfers inside the fume hood. Ground equipment for large volumes to prevent static discharge. prep4->h1 h2 6. Run Procedure Keep sash as low as possible. Monitor reaction continuously. h1->h2 c1 7. Decontaminate Wipe down work surfaces. Rinse all equipment with an appropriate solvent inside the hood. h2->c1 c2 8. Segregate Waste Dispose of contaminated materials in designated hazardous waste containers. c1->c2 c3 9. Doff PPE & Wash Hands Remove gloves first, followed by lab coat and goggles. Wash hands thoroughly. c2->c3

Caption: A standard workflow for handling Propyl-(tetrahydro-furan-2-ylmethyl)-amine.

Emergency & Disposal Plan

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air immediately.[13] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite). For larger spills, contact your institution's Environmental Health & Safety (EHS) department immediately.[6][9] Do not attempt to clean up large spills without specialized training and equipment.

Disposal Plan
  • Chemical Waste: Propyl-(tetrahydro-furan-2-ylmethyl)-amine must be disposed of as hazardous waste.[7][8] Collect it in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be placed in a designated solid hazardous waste container.[13]

  • Regulatory Compliance: Do not dispose of this chemical down the drain.[7] All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your EHS department for specific guidance.[7]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.